Mrk-409
描述
GABA-A Receptor Agonists; structure in first source
Structure
3D Structure
属性
IUPAC Name |
7-cyclobutyl-3-(2,6-difluorophenyl)-6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N7O/c1-27-16(22-10-23-27)9-29-19-12(11-4-2-5-11)8-15-24-25-18(28(15)26-19)17-13(20)6-3-7-14(17)21/h3,6-8,10-11H,2,4-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIFCXRIFSYPFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)COC2=NN3C(=NN=C3C4=C(C=CC=C4F)F)C=C2C5CCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016659 | |
| Record name | MRK 409 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
233275-76-8 | |
| Record name | MRK-409 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0233275768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MRK-409 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13993 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MRK 409 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MRK-409 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VSE02330I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
MRK-409: A Deep Dive into its Mechanism of Action as a GABAA Receptor Subtype-Selective Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MRK-409 (also known as MK-0343) is a non-benzodiazepine, subtype-selective partial agonist of the γ-aminobutyric acid type A (GABAA) receptor. Developed with the intention of creating a non-sedating anxiolytic, this compound demonstrated a promising preclinical profile, characterized by high-affinity binding to various GABAA receptor subtypes and a functional preference for the α3 subunit. This selectivity was hypothesized to mediate anxiolysis without the sedative effects associated with non-selective benzodiazepines that strongly modulate the α1 subunit. However, clinical trials revealed unexpected sedative effects in humans at doses well below those predicted to be therapeutic, leading to the discontinuation of its development. This guide provides a comprehensive technical overview of the mechanism of action of this compound, detailing its binding kinetics, functional efficacy, and the experimental methodologies used in its characterization.
Core Mechanism of Action: Positive Allosteric Modulation of the GABAA Receptor
This compound exerts its effects by acting as a positive allosteric modulator at the benzodiazepine binding site of the GABAA receptor.[1] This binding enhances the effect of the endogenous neurotransmitter GABA, leading to an increased frequency of chloride channel opening and subsequent neuronal hyperpolarization. This inhibitory action is the foundation of its anxiolytic and sedative properties.
Subtype-Selective Binding and Efficacy
This compound exhibits high affinity for multiple GABAA receptor subtypes containing α1, α2, α3, and α5 subunits.[2][3] Despite comparable binding affinities across these subtypes, its functional efficacy as a partial agonist is notably greater at the α3 subunit compared to the α1 subunit.[2][3] This profile was intentionally designed to separate the desired anxiolytic effects, thought to be mediated by α2 and α3 subunits, from the sedative effects, primarily attributed to α1 subunit modulation.[4]
Quantitative Pharmacodynamics
The interaction of this compound with GABAA receptors has been quantified through various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinities of this compound for Human GABAA Receptor Subtypes
| GABAA Receptor Subtype | Binding Affinity (Ki, nM) |
| α1β3γ2 | 0.21 - 0.40[2][3] |
| α2β3γ2 | 0.21 - 0.40[2][3] |
| α3β3γ2 | 0.21 - 0.40[2][3] |
| α5β3γ2 | 0.21 - 0.40[2][3] |
Table 2: In Vitro Functional Efficacy of this compound at Human GABAA Receptor Subtypes
| GABAA Receptor Subtype | Efficacy Relative to Chlordiazepoxide |
| α1β3γ2 | 0.18[2][3] |
| α3β3γ2 | 0.45[2][3] |
Table 3: In Vivo Pharmacokinetics and Receptor Occupancy of this compound in Rats
| Parameter | Value |
| Occ50 (in vivo [3H]flumazenil binding) | 2.2 mg/kg p.o.[2][3] |
| Plasma EC50 for Occupancy | 115 ng/mL[2][3] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the signaling pathway of the GABAA receptor and the general workflows of key experiments used to characterize this compound.
Caption: GABAA receptor signaling pathway modulated by this compound.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Workflow for two-electrode voltage clamp electrophysiology.
Detailed Experimental Protocols
Radioligand Binding Assay for GABAA Receptor Affinity
This protocol outlines the determination of this compound's binding affinity (Ki) for different GABAA receptor subtypes using a competitive radioligand binding assay with [3H]flumazenil.
-
Materials:
-
Cell membranes from HEK293 or L(tk-) cells stably expressing specific human GABAA receptor subtypes (αxβ3γ2).
-
[3H]flumazenil (radioligand).
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target GABAA receptor subtype in a suitable buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of [3H]flumazenil (typically at or below its Kd), and varying concentrations of this compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]flumazenil (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Functional Efficacy
This protocol details the measurement of this compound's functional efficacy at different GABAA receptor subtypes expressed in Xenopus oocytes.
-
Materials:
-
Xenopus laevis oocytes.
-
cRNA for human GABAA receptor subunits (αx, β3, γ2).
-
GABA.
-
This compound.
-
Oocyte Ringer's solution (OR2).
-
Two-electrode voltage clamp amplifier and data acquisition system.
-
-
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject the oocytes with a mixture of cRNAs encoding the desired GABAA receptor subunits and incubate for 2-7 days to allow for receptor expression.
-
TEVC Recording: Place an oocyte in a recording chamber continuously perfused with OR2. Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) and clamp the membrane potential at a holding potential of -60 to -70 mV.
-
GABA Application: Apply a concentration of GABA that elicits a submaximal current (e.g., EC20) to establish a baseline response.
-
Drug Application: Co-apply the same EC20 concentration of GABA with varying concentrations of this compound.
-
Data Recording and Analysis: Record the potentiation of the GABA-evoked chloride current by this compound. Plot the potentiation as a function of this compound concentration to generate a dose-response curve. Determine the maximal efficacy of this compound and express it as a percentage of the potentiation induced by a full agonist like chlordiazepoxide.
-
In Vivo [3H]flumazenil Binding for Receptor Occupancy
This protocol describes the determination of GABAA receptor occupancy by this compound in the rat brain.
-
Materials:
-
Sprague-Dawley rats.
-
This compound.
-
[3H]flumazenil.
-
Saline or appropriate vehicle.
-
Brain tissue homogenizer.
-
Centrifuge.
-
Scintillation counter.
-
-
Procedure:
-
Drug Administration: Administer various doses of this compound (p.o.) or vehicle to different groups of rats.
-
Radioligand Injection: At a specified time after drug administration (e.g., 1 hour), inject a tracer dose of [3H]flumazenil intravenously.
-
Tissue Collection: A few minutes after the radioligand injection, euthanize the animals and rapidly dissect the brains.
-
Tissue Processing: Homogenize specific brain regions (e.g., cortex, hippocampus) and determine the amount of radioactivity in the tissue by liquid scintillation counting.
-
Data Analysis: Calculate the specific binding of [3H]flumazenil in the vehicle-treated group and the displacement of this binding in the this compound-treated groups. The percentage of displacement represents the receptor occupancy. Determine the dose of this compound that produces 50% receptor occupancy (Occ50).
-
Preclinical versus Clinical Outcomes: A Disconnect
In preclinical rodent and primate models, this compound displayed a clear anxiolytic-like profile at receptor occupancies of approximately 35-65%.[2] Overt sedation was only observed at very high occupancy levels (>90%).[2] However, in human clinical trials, pronounced sedation was observed at a 2 mg dose, which corresponded to a maximal plasma concentration of 28 ng/mL.[3] This plasma level was significantly lower than the rodent plasma EC50 for 50% receptor occupancy (115 ng/mL).[3] Positron Emission Tomography (PET) studies in humans confirmed that a 1 mg dose of this compound resulted in receptor occupancy below the limit of detection (<10%).[3] This stark discrepancy between the non-sedating anxiolytic profile in preclinical species and the sedative effects at low receptor occupancy in humans led to the termination of this compound's development.[3] The reasons for this species-specific difference in sedative potential are not fully understood but highlight the challenges in translating preclinical findings for GABAA receptor modulators to the clinic.
References
- 1. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two-electrode voltage-clamp technique [bio-protocol.org]
- 3. HPLC-based activity profiling approach for the discovery of GABAA receptor ligands using an automated two microelectrode voltage clamp assay on Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PDSP - GABA [kidbdev.med.unc.edu]
MK-0343 GABAA receptor binding profile
An In-Depth Technical Guide to the GABA-A Receptor Binding Profile of MK-0343
Introduction
MK-0343, also known as MRK-409, is a subtype-selective partial agonist for the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] It was developed as a potential non-sedating anxiolytic, designed to exhibit reduced efficacy at the α1 subtype of the GABA-A receptor while having significant efficacy at the α2 and α3 subtypes.[4][5] The GABA-A receptor, a pentameric ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system and a key target for therapeutic agents like benzodiazepines.[6] MK-0343 binds to the benzodiazepine site on the receptor.[2][3] This document provides a detailed overview of the binding affinity, efficacy, and in vivo receptor occupancy of MK-0343, along with the experimental protocols used for these determinations.
Quantitative Data Summary
The binding and efficacy profile of MK-0343 has been characterized across various recombinant human GABA-A receptor subtypes. The data reveals high-affinity binding to several alpha subunits with a distinct efficacy profile.
Table 1: Binding Affinity of MK-0343 at Human GABA-A Receptor Subtypes
| Receptor Subtype (α) | Binding Affinity (Ki, nM) |
|---|---|
| α1 | 0.22[3] |
| α2 | 0.40[3] |
| α3 | 0.21[3] |
| α5 | 0.23[3] |
Note: The overall reported affinity range is 0.21-0.40 nM across α1, α2, α3, and α5 subunits.[1][2]
Table 2: Partial Agonist Efficacy of MK-0343
| Receptor Subtype (α) | Efficacy (Relative to Chlordiazepoxide) |
|---|---|
| α1 | 0.18[1][2] |
Note: Efficacy is expressed as a fraction of the response elicited by the full agonist chlordiazepoxide.
Table 3: In Vivo Receptor Occupancy in Rats
| Parameter | Value | Method |
|---|---|---|
| Occ50 (p.o.) | 2.2 mg/kg[1][2][7] | [3H]flumazenil binding assay |
| Plasma EC50 | 115 ng/mL[1][2][7] | [3H]flumazenil binding assay |
Experimental Protocols
The following sections detail the methodologies employed to characterize the interaction of MK-0343 with GABA-A receptors.
1. Radioligand Binding Assays for Affinity (Ki) Determination
These assays were conducted to determine the binding affinity of MK-0343 for different GABA-A receptor subtypes. The general protocol involves using cell membranes from fibroblast cell lines (e.g., L(tk-)) stably expressing specific combinations of recombinant human GABA-A receptor subunits (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).[8]
-
Membrane Preparation: Stably transfected cells are cultured, harvested, and homogenized in a suitable buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended to a specific protein concentration.
-
Binding Incubation: Cell membranes are incubated with a specific radioligand, such as [3H]flumazenil or [3H]Ro 15-1788, at a concentration near its Kd value.[8] A range of concentrations of the unlabeled competitor drug (MK-0343) is added to the incubation mixture.
-
Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of an unlabeled benzodiazepine site ligand (e.g., 10 µM flunitrazepam) to define non-specific binding.[8]
-
Separation and Counting: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed to remove unbound radioactivity. The radioactivity trapped on the filters, representing the bound ligand, is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to fit a one-site or two-site competition model. The IC50 (the concentration of MK-0343 that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
2. Electrophysiology for Efficacy Determination
Whole-cell patch-clamp electrophysiology is used to measure the functional activity (efficacy) of MK-0343 at specific GABA-A receptor subtypes expressed in a suitable cell line, such as L(tk-) cells.[8]
-
Cell Preparation: Cells expressing the desired GABA-A receptor subunit combination are plated onto coverslips for recording.
-
Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell interior (whole-cell configuration). The cell is voltage-clamped at a specific holding potential.
-
Drug Application: A low concentration of GABA (e.g., EC10-EC20) is applied to the cell to elicit a baseline current. Then, GABA is co-applied with various concentrations of MK-0343. The potentiation of the GABA-elicited current by MK-0343 is measured.
-
Data Analysis: The increase in current amplitude in the presence of MK-0343 compared to the baseline GABA current indicates positive allosteric modulation. The efficacy of MK-0343 is determined by comparing its maximal effect to that of a full agonist, such as chlordiazepoxide or diazepam. The result is expressed as a fraction of the maximal response produced by the full agonist.[1][2]
Visualizations
GABA-A Receptor Signaling Pathway
Caption: GABA-A receptor activation pathway showing ligand binding and downstream effects.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining binding affinity via a competitive radioligand assay.
References
- 1. This compound (MK-0343), a GABAA receptor subtype-selective partial agonist, is a non-sedating anxiolytic in preclinical species but causes sedation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MK 0343 | CAS 233275-76-8 | MK0343 | Tocris Bioscience [tocris.com]
- 4. Pharmacodynamic and pharmacokinetic effects of MK-0343, a GABA(A) alpha2,3 subtype selective agonist, compared to lorazepam and placebo in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Evidence for a Significant Role of α3-Containing GABAA Receptors in Mediating the Anxiolytic Effects of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
Mrk-409: A Technical Guide to a Subtype-Selective GABA-A Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mrk-409 (also known as MK-0343) is a triazolopyridazine derivative that acts as a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Developed with the aim of producing a non-sedating anxiolytic, this compound exhibits selectivity for α2 and α3 subunits over the α1 subunit, which is primarily associated with sedation.[1][2] Preclinical studies in rodent and primate models demonstrated a promising anxiolytic-like profile with a wide margin for sedation.[2][3] However, clinical trials in humans revealed sedative effects at unexpectedly low doses and receptor occupancy levels, leading to the discontinuation of its development.[3] This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, including detailed experimental methodologies and a discussion of its mechanism of action.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. Its chemical identity and key properties are summarized below.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 7-cyclobutyl-3-(2,6-difluorophenyl)-6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]-[1][3][4]triazolo[4,3-b]pyridazine |
| SMILES | CN1C(=NC=N1)COC2=C(C=C3N2N=NC3=C(C4=C(C=CC=C4F)F)C5CCC5)C |
| InChI | InChI=1S/C19H17F2N7O/c1-27-16(22-10-23-27)9-29-19-12(11-4-2-5-11)8-15-24-25-18(28(15)26-19)17-13(20)6-3-7-14(17)21/h3,6-8,10-11H,2,4-5,9H2,1H3 |
| Molecular Formula | C19H17F2N7O |
| Molar Mass | 397.39 g/mol |
| CAS Number | 233275-76-8 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | Data not publicly available |
| Boiling Point | Data not publicly available |
| Solubility | Data not publicly available, though it was formulated in 0.5% methyl cellulose for oral administration in preclinical studies.[1] |
Pharmacodynamics
This compound acts as a positive allosteric modulator of the GABA-A receptor by binding to the benzodiazepine site.[4][5] This binding enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to an increase in chloride ion influx and hyperpolarization of the neuron.[5]
Table 3: Pharmacodynamic Properties of this compound
| Parameter | Value | Species |
| Binding Affinity (Ki) | ||
| α1β3γ2 | 0.21-0.40 nM[3] | Human recombinant |
| α2β3γ2 | 0.21-0.40 nM[3] | Human recombinant |
| α3β3γ2 | 0.21-0.40 nM[3] | Human recombinant |
| α5β3γ2 | 0.21-0.40 nM[3] | Human recombinant |
| Agonist Efficacy | (relative to chlordiazepoxide) | |
| α1 subunit | 0.18[3] | Human recombinant |
| α3 subunit | 0.45[3] | Human recombinant |
| In Vivo Receptor Occupancy (Occ50) | 2.2 mg/kg (p.o.)[3] | Rat |
| Plasma EC50 for Occupancy | 115 ng/mL[3] | Rat |
Signaling Pathway
This compound enhances GABAergic neurotransmission through positive allosteric modulation of the GABA-A receptor. The binding of GABA to its receptor is potentiated in the presence of this compound, leading to a greater influx of chloride ions.
Caption: this compound's mechanism of action at the GABA-A receptor.
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, its synthesis has been described as being analogous to that of other triazolopyridazine derivatives.[1] A general scheme for the gram-scale synthesis has been published and is depicted below.[1]
Caption: General synthetic workflow for this compound.
In Vivo [3H]Flumazenil Binding Assay for Receptor Occupancy
This assay was used to determine the in vivo occupancy of benzodiazepine binding sites on GABA-A receptors in the rat brain.[3]
Methodology:
-
Animal Dosing: Male Sprague-Dawley rats were orally administered with this compound at various doses.
-
Radioligand Injection: At a specified time post-dosing, the rats were intravenously injected with [3H]flumazenil, a radiolabeled antagonist for the benzodiazepine binding site.
-
Brain Tissue Collection: After a set period to allow for radioligand distribution, the animals were euthanized, and their brains were rapidly removed and dissected.
-
Radioactivity Measurement: The amount of radioactivity in specific brain regions (e.g., cortex, hippocampus) was measured using liquid scintillation counting.
-
Occupancy Calculation: Receptor occupancy was calculated by comparing the amount of [3H]flumazenil binding in this compound-treated animals to that in vehicle-treated control animals. The Occ50, the dose required to achieve 50% receptor occupancy, was then determined.
Preclinical Assessment of Anxiolytic Activity
A variety of behavioral models in rodents and non-human primates were utilized to evaluate the anxiolytic-like effects of this compound.[1][2]
Rodent Models:
-
Elevated Plus Maze: This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent and the number of entries into the open arms of the maze.
-
Fear-Potentiated Startle: In this model, an acoustic startle response is potentiated by a conditioned fear stimulus (e.g., a light previously paired with a footshock). Anxiolytics reduce the potentiation of the startle response.
-
Conditioned Suppression of Drinking (Vogel Conflict Test): Thirsty rats are trained to drink from a tube that occasionally delivers a mild electric shock. Anxiolytic drugs increase the number of shocks the animals are willing to take to drink.
Non-Human Primate Model:
-
Squirrel Monkey Conditioned Emotional Response: Monkeys are trained to press a lever for a food reward. A conditioned stimulus (e.g., a light) previously paired with a mild electric shock is presented, which suppresses lever pressing. Anxiolytics attenuate this suppression of behavior.[1]
Preclinical Assessment of Sedative Effects
The sedative properties of this compound were evaluated in preclinical models by observing overt signs of sedation and motor impairment.[2]
Methodology:
-
Observational Assessment: Animals were observed for signs of sedation, such as lethargy, ataxia, and loss of righting reflex.
-
Motor Function Tests:
-
Rotarod Test: The ability of a mouse or rat to remain on a rotating rod is measured. Sedative compounds impair performance on this task.
-
Chain-Pulling Assay: The ability of a rat to pull a weighted chain is assessed. Sedation can reduce the animal's motivation and ability to perform this task.[2]
-
Caption: Preclinical experimental workflow for this compound.
Clinical Findings and Discontinuation
Despite the promising preclinical data suggesting a non-sedating anxiolytic profile, clinical trials in humans revealed that this compound produced significant sedation at a dose of 2 mg.[3] This sedative effect was observed at plasma concentrations and receptor occupancy levels that were predicted to be below the threshold for anxiolytic efficacy based on the preclinical models.[3] Human positron emission tomography (PET) studies confirmed that sedation occurred at very low levels of GABA-A receptor occupancy (<10%).[3] This unexpected discrepancy between preclinical and clinical findings led to the cessation of the clinical development of this compound.[3]
Conclusion
This compound is a potent and subtype-selective partial agonist of the GABA-A receptor that showed considerable promise as a non-sedating anxiolytic in preclinical studies. However, the translation of these findings to humans was unsuccessful due to the emergence of sedative side effects at low doses. The case of this compound highlights the challenges in predicting the clinical effects of GABA-A receptor modulators from preclinical models and underscores the importance of careful dose-escalation studies in early clinical development. The extensive preclinical characterization of this compound, as detailed in this guide, provides valuable data for researchers in the field of GABAergic modulation and serves as an important case study in translational pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound (MK-0343), a GABAA receptor subtype-selective partial agonist, is a non-sedating anxiolytic in preclinical species but causes sedation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
The Rise and Fall of a Non-Sedating Anxiolytic: A Technical History of Mrk-409 (MK-0343)
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Mrk-409, also known as MK-0343, emerged from a focused drug discovery program at Merck Research Laboratories aimed at developing a novel anxiolytic agent devoid of the sedative effects that limit the utility of classical benzodiazepines. As a GABA-A receptor partial agonist with selectivity for α2, α3, and α5 subunits over the α1 subunit, this compound demonstrated a promising non-sedating anxiolytic profile in preclinical animal models. However, this potential was not realized in human clinical trials, where unexpected sedation at low doses led to the termination of its development. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical history of this compound, offering valuable insights into the complexities of translating preclinical pharmacology to human outcomes in the pursuit of subtype-selective GABA-A receptor modulators.
Introduction: The Quest for a Better Anxiolytic
Anxiety disorders represent a significant global health burden, and for decades, benzodiazepines have been a mainstay of treatment. Their efficacy, however, is often accompanied by undesirable side effects, most notably sedation, cognitive impairment, and the potential for dependence and abuse. These adverse effects are largely attributed to the non-selective positive allosteric modulation of GABA-A receptors, particularly those containing the α1 subunit.
The discovery of distinct physiological roles for different GABA-A receptor subtypes opened a new avenue for targeted drug development. It was hypothesized that selective modulation of subtypes associated with anxiolysis (primarily α2 and α3) while sparing the subtype linked to sedation (α1) could yield a new generation of anxiolytics with an improved therapeutic window. It was within this scientific framework that this compound was conceived and developed.
Discovery and Rationale for Development
This compound was designed as a GABA-A receptor partial agonist with a specific subtype selectivity profile. The primary goal was to achieve significant agonist efficacy at the α2 and α3 subunits, believed to mediate the anxiolytic effects of benzodiazepines, while exhibiting minimal efficacy at the α1 subunit, which is strongly implicated in sedation.[1] This approach was intended to uncouple the desired anxiolytic activity from the dose-limiting sedative effects.
The chemical structure of this compound, 7-Cyclobutyl-3-(2,6-difluorophenyl)-6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]-[2][3][4]triazolo[4,3-b]pyridazine, was optimized to achieve high affinity for the benzodiazepine binding site on GABA-A receptors containing α1, α2, α3, and α5 subunits.[2]
Preclinical Pharmacology
In Vitro Pharmacodynamics
This compound demonstrated high-affinity binding to human recombinant GABA-A receptors containing α1, α2, α3, and α5 subunits.[3][4] Crucially, while its binding affinity was comparable across these subtypes, its functional efficacy as a partial agonist varied, showing greater efficacy at the α3 subtype compared to the α1 subtype.[3][4]
Table 1: In Vitro Binding Affinities and Efficacy of this compound
| GABA-A Receptor Subtype | Binding Affinity (Ki, nM) | Agonist Efficacy (relative to chlordiazepoxide) |
| α1 | 0.21 - 0.40 | 0.18 |
| α2 | 0.21 - 0.40 | Not explicitly stated, but partial agonist |
| α3 | 0.21 - 0.40 | 0.45 |
| α5 | 0.21 - 0.40 | Not explicitly stated, but partial agonist |
In Vivo Preclinical Studies
In preclinical animal models, this compound exhibited a profile consistent with a non-sedating anxiolytic.
3.2.1. Brain Receptor Occupancy
This compound readily penetrated the brain in rats and occupied the benzodiazepine binding site of GABA-A receptors.[3] In vivo [3H]flumazenil binding assays were used to determine the extent of receptor occupancy.[3]
Table 2: In Vivo Receptor Occupancy and Plasma Concentration of this compound in Rats
| Parameter | Value |
| Occ50 (p.o.) | 2.2 mg/kg |
| Plasma EC50 | 115 ng/mL |
Source:[3]
3.2.2. Anxiolytic-like Activity
This compound demonstrated anxiolytic-like effects in both unconditioned and conditioned models of anxiety in rodents and primates.[1][3] The minimum effective doses for these anxiolytic effects corresponded to receptor occupancies in the range of approximately 35% to 65%.[3][5]
3.2.3. Sedative Profile
In stark contrast to traditional benzodiazepines, this compound showed minimal overt signs of sedation in animal models at occupancies greater than 90%.[3] A modest sedative effect was only observed at a dose of 30 mg/kg, corresponding to a receptor occupancy of 99%.[5] This wide separation between anxiolytic efficacy and sedation was the cornerstone of its promising preclinical profile.
Clinical Development and Discontinuation
Despite the robust preclinical data, the development of this compound was halted due to unexpected findings in human clinical trials.
Human Safety and Tolerability Studies
In human volunteers, this compound produced pronounced sedation at a dose of 2 mg, leading to a maximal tolerated dose of only 1 mg.[3][4] This was a critical and unexpected departure from the preclinical observations.
Disconnect Between Preclinical and Clinical Findings
The 2 mg dose that caused sedation in humans corresponded to a maximum plasma concentration (Cmax) of 28 ng/mL.[3][4] This was significantly lower than the plasma EC50 of 115 ng/mL required for 50% receptor occupancy in rats, suggesting that sedation in humans was occurring at very low levels of GABA-A receptor occupancy.[3][4]
Human Positron Emission Tomography (PET) Studies
To further investigate this discrepancy, human positron emission tomography (PET) studies were conducted using [11C]flumazenil.[3][4] These studies revealed that a single 1 mg dose of this compound resulted in [11C]flumazenil uptake comparable to placebo, indicating that the occupancy of GABA-A receptor benzodiazepine binding sites was below the limit of detection (i.e., <10%).[3][4]
This confirmed that this compound was causing sedation in humans at doses corresponding to receptor occupancy levels far below those predicted from rodent models to be necessary for anxiolytic efficacy.[3] This translational failure ultimately led to the discontinuation of the development of this compound.[3][4]
Signaling Pathways and Experimental Workflows
GABA-A Receptor Signaling Pathway
The following diagram illustrates the basic signaling pathway of the GABA-A receptor, the molecular target of this compound.
References
- 1. Video: Fear Incubation Using an Extended Fear-Conditioning Protocol for Rats [jove.com]
- 2. [18F]Fluoroethylflumazenil: a novel tracer for PET imaging of human benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TPC - Analysis of [C-11]flumazenil [turkupetcentre.net]
- 4. Protocol for Studying Extinction of Conditioned Fear in Naturally Cycling Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Mrk-409: A GABA-A Receptor Partial Agonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mrk-409 (also known as MK-0343) is a subtype-selective partial agonist of the γ-aminobutyric acid type A (GABA-A) receptor.[1] Developed with the aim of producing anxiolytic effects without the sedative properties associated with full benzodiazepine agonists, this compound demonstrated a promising preclinical profile.[2] It exhibited high-affinity binding to several GABA-A receptor subtypes and showed preferential efficacy for the α3 subtype.[1] Despite successful preclinical trials in rodents and primates indicating anxiolytic activity with minimal sedation, human clinical trials revealed unexpected and pronounced sedative effects at low receptor occupancy levels.[2] This discrepancy ultimately led to the cessation of its clinical development.[1] This document provides a comprehensive technical overview of this compound, including its binding affinity, efficacy, experimental protocols, and the signaling pathways involved.
Introduction
The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[3] Its modulation is a key therapeutic strategy for anxiety disorders, epilepsy, and sleep disorders.[4] Classical benzodiazepines, which act as positive allosteric modulators of GABA-A receptors, are effective anxiolytics but are often accompanied by undesirable side effects such as sedation, amnesia, and dependence.[5][6] These side effects are largely attributed to their non-selective potentiation of GABA's effect at various GABA-A receptor subtypes, particularly the α1 subtype which is associated with sedation.[7]
The development of subtype-selective partial agonists like this compound was driven by the hypothesis that selective modulation of α2 and α3 subtypes could achieve anxiolysis without the sedative effects mediated by the α1 subtype.[5][8] this compound was designed to have lower efficacy at the α1 subtype while showing greater agonist efficacy at the α3 subtype, a profile predicted to be non-sedating.[1][2]
Quantitative Data
The following tables summarize the key quantitative data for this compound's interaction with human recombinant GABA-A receptors.
Table 1: Binding Affinity of this compound for Human GABA-A Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki, nM) |
| α1β3γ2 | 0.21 |
| α2β3γ2 | 0.24 |
| α3β3γ2 | 0.40 |
| α5β3γ2 | 0.33 |
Data sourced from Atack et al., 2011.[1]
Table 2: Efficacy of this compound at Human GABA-A Receptor Subtypes
| Receptor Subtype | Efficacy Relative to Chlordiazepoxide | Potentiation of GABA EC20-equivalent currents (%) |
| α1β3γ2 | 0.18 | 20 |
| α2β3γ2 | 0.23 | 36 |
| α3β3γ2 | 0.45 | 74 |
| α5β3γ2 | 0.18 | 26 |
Data sourced from Atack et al., 2011.[1][9]
Table 3: In Vivo Receptor Occupancy and Plasma Concentration in Rats
| Parameter | Value |
| Occ50 (in vivo [3H]flumazenil binding) | 2.2 mg/kg p.o. |
| Plasma EC50 for Occupancy | 115 ng/mL |
Data sourced from Atack et al., 2011.[1][2]
Signaling Pathway and Mechanism of Action
This compound acts as a positive allosteric modulator at the benzodiazepine binding site of the GABA-A receptor. It enhances the effect of GABA by increasing the frequency of chloride channel opening, leading to an influx of chloride ions and hyperpolarization of the neuron, thus reducing neuronal excitability.[3] As a partial agonist, its maximal effect is less than that of a full agonist like chlordiazepoxide.[1]
References
- 1. This compound (MK-0343), a GABAA receptor subtype-selective partial agonist, is a non-sedating anxiolytic in preclinical species but causes sedation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GABA(A)-receptor subtypes: clinical efficacy and selectivity of benzodiazepine site ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABAkines – Advances in the Discovery, Development, and Commercialization of Positive Allosteric Modulators of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. static1.squarespace.com [static1.squarespace.com]
- 7. GABAA Receptor Subtypes: Therapeutic Potential in Down Syndrome, Affective Disorders, Schizophrenia, and Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Subtype selectivity of Mrk-409 for GABAA receptors
An In-depth Technical Guide on the Subtype Selectivity of Mrk-409 for GABA-A Receptors
Executive Summary
This compound (also known as MK-0343) is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, investigated for its potential as a non-sedating anxiolytic.[1][2] Its pharmacological profile is defined by its subtype selectivity, characterized by a comparable high binding affinity across α1, α2, α3, and α5-containing GABA-A receptors, but a notable functional preference for the α3 subtype.[3][4] This document provides a comprehensive technical overview of this compound's subtype selectivity, detailing the quantitative binding and efficacy data, the experimental protocols used for their determination, and visual representations of key processes.
Quantitative Data Presentation: Subtype Selectivity Profile of this compound
The subtype selectivity of this compound is not driven by differential binding affinity but rather by differential functional efficacy at the various α-subunit-containing GABA-A receptors.
Table 1: Binding Affinity of this compound for Human Recombinant GABA-A Receptor Subtypes
This table summarizes the equilibrium dissociation constants (Ki) of this compound at different GABA-A receptor subtypes expressed in human recombinant systems. The data indicates that this compound binds with similarly high affinity to the benzodiazepine site on α1, α2, α3, and α5-containing receptors.[1][3]
| Receptor Subtype | Binding Affinity (Ki, nM) |
| α1β3γ2 | 0.21 - 0.40 |
| α2β3γ2 | 0.21 - 0.40 |
| α3β3γ2 | 0.21 - 0.40 |
| α5β3γ2 | 0.21 - 0.40 |
| Source: Data compiled from studies on human recombinant GABA-A receptors.[1][3] |
Table 2: Functional Efficacy of this compound at Human Recombinant GABA-A Receptor Subtypes
This table presents the functional efficacy of this compound, measured as the potentiation of GABA-evoked currents. The data demonstrates that this compound has a significantly greater agonist effect at the α3 subtype compared to the α1, α2, and α5 subtypes.[4] Efficacy is expressed both as a percentage potentiation of the GABA EC₂₀ response and as a relative efficacy compared to the full agonist chlordiazepoxide.[1][4]
| Receptor Subtype | % Potentiation of GABA EC₂₀ Current | Efficacy Relative to Chlordiazepoxide |
| α1β3γ2 | 20% | 0.18 |
| α2β3γ2 | 36% | 0.23 |
| α3β3γ2 | 74% | 0.45 |
| α5β3γ2 | 26% | 0.18 |
| Source: Data from whole-cell patch-clamp electrophysiology on mouse L(tk-) cells stably expressing human recombinant GABA-A receptors.[1][4] |
Experimental Protocols
The determination of a compound's GABA-A receptor subtype selectivity involves two primary experimental approaches: radioligand binding assays to quantify binding affinity and electrophysiological assays to measure functional modulation.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This protocol outlines a competitive binding assay to determine the affinity of a test compound like this compound for specific GABA-A receptor subtypes.
Objective: To determine the inhibitory constant (Ki) of this compound at α1, α2, α3, and α5-containing GABA-A receptors.
Methodology:
-
Receptor Preparation:
-
Utilize a stable cell line, such as Human Embryonic Kidney (HEK293) cells, transfected to express specific human recombinant GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, etc.).[5][6]
-
Culture the cells and harvest them. Prepare cell membrane homogenates by centrifugation.[7][8] The final membrane preparation is resuspended in a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]
-
-
Competitive Binding Incubation:
-
In a 96-well plate, incubate the cell membrane preparation (containing a specific receptor subtype) with a fixed concentration of a suitable radioligand that targets the benzodiazepine site, such as [³H]flumazenil.[1][3]
-
Add varying concentrations of unlabeled this compound to compete with the radioligand for binding to the receptor.[9]
-
For each concentration, include wells to measure total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of a non-radiolabeled competitor, like diazepam).
-
Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.[7]
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid vacuum filtration onto glass fiber filters (e.g., GF/C), separating the receptor-bound radioligand from the free radioligand.[8][9]
-
Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.[8]
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.[7]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Use non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology for Determining Functional Efficacy
This protocol describes the use of whole-cell voltage-clamp to measure the functional potentiation of GABA-induced chloride currents by this compound.
Objective: To determine the potency (EC₅₀) and maximal efficacy (Emax) of this compound at specific GABA-A receptor subtypes.
Methodology:
-
Cell Preparation:
-
Electrophysiological Recording:
-
Secure a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external recording solution.
-
Establish a whole-cell patch-clamp configuration on a single transfected cell.
-
Clamp the membrane potential at a fixed holding potential, typically -70 mV.[6]
-
-
Drug Application:
-
Apply a submaximal concentration of GABA (typically the EC₂₀, the concentration that elicits 20% of the maximal response) to the cell to establish a stable baseline inward chloride current.[4]
-
Following baseline establishment, co-apply the same concentration of GABA along with varying concentrations of this compound.
-
Measure the amplitude of the potentiated GABA-evoked current at each this compound concentration.
-
-
Data Analysis:
-
Calculate the percentage potentiation of the GABA current for each concentration of this compound relative to the baseline GABA response.
-
Plot the percentage potentiation against the logarithm of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the EC₅₀ and the maximal potentiation (Emax).
-
To determine relative efficacy, compare the maximal potentiation achieved by this compound to that of a reference full agonist, such as chlordiazepoxide, tested on the same receptor subtype.[1][4]
-
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the key experimental and logical processes involved in characterizing this compound.
Caption: GABA-A receptor signaling pathway with this compound as a positive allosteric modulator (PAM).
Caption: Experimental workflow for the radioligand binding assay.
Caption: Experimental workflow for the whole-cell patch-clamp electrophysiology assay.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound (MK-0343), a GABAA receptor subtype-selective partial agonist, is a non-sedating anxiolytic in preclinical species but causes sedation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. PDSP - GABA [kidbdev.med.unc.edu]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
Pharmacological Profile of MK-0343: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-0343, also known as MRK-409, is a subtype-selective partial agonist of the γ-aminobutyric acid type A (GABAA) receptor. Developed with the therapeutic goal of achieving anxiolysis with a reduced sedative profile compared to non-selective benzodiazepines, MK-0343 exhibits a distinct pharmacological profile characterized by its preferential efficacy at α2 and α3 subunits of the GABAA receptor. While preclinical studies in rodent and primate models demonstrated a promising non-sedating anxiolytic effect, clinical trials in humans revealed dose-limiting sedation, ultimately leading to the cessation of its development. This technical guide provides a comprehensive overview of the pharmacological profile of MK-0343, detailing its mechanism of action, pharmacokinetics, pharmacodynamics, and the key experimental protocols used in its evaluation.
Mechanism of Action
MK-0343 acts as a positive allosteric modulator at the benzodiazepine binding site of the GABAA receptor.[1][2] Unlike classical benzodiazepines that are full agonists at various α subunits, MK-0343 is a partial agonist with greater efficacy at the α2 and α3 subunits compared to the α1 subunit.[3][4] The α1 subunit is primarily associated with sedation, while the α2 and α3 subunits are linked to anxiolytic and muscle relaxant effects. This subtype selectivity was the basis for the hypothesis that MK-0343 could provide anxiolysis with diminished sedative side effects.[3][4]
Signaling Pathway
The binding of MK-0343 to the benzodiazepine site on the GABAA receptor enhances the effect of the endogenous neurotransmitter GABA. This potentiation leads to an increased influx of chloride ions (Cl-) into the neuron, resulting in hyperpolarization of the cell membrane and subsequent inhibition of neuronal firing.
Pharmacological Data
Binding Affinity and Efficacy
MK-0343 demonstrates high affinity for various GABAA receptor α subunits, with a notable preference in agonist efficacy for the α3 subunit over the α1 subunit.
| Receptor Subtype | Ki (nM) | Relative Efficacy (vs. Chlordiazepoxide) |
| α1β3γ2 | 0.22 | 0.18 |
| α2β3γ2 | 0.40 | - |
| α3β3γ2 | 0.21 | 0.45 |
| α5β3γ2 | 0.23 | - |
| Table 1: In vitro binding affinity (Ki) and relative agonist efficacy of MK-0343 at human recombinant GABAA receptors.[5][6][7] |
Preclinical Pharmacokinetics and Pharmacodynamics
In vivo studies in rats established the brain penetration and receptor occupancy of MK-0343.
| Parameter | Value | Species |
| Occ50 (p.o.) | 2.2 mg/kg | Rat |
| Plasma EC50 | 115 ng/mL | Rat |
| Table 2: In vivo receptor occupancy and plasma concentration of MK-0343 in rats.[5][8][9] |
Preclinical behavioral models in rodents and primates indicated an anxiolytic-like effect at doses that did not produce significant sedation.[5] Anxiolytic activity was observed at receptor occupancies ranging from approximately 35% to 65%, with minimal sedation seen at occupancies greater than 90%.[5][8]
Human Pharmacokinetics and Pharmacodynamics
Clinical studies in healthy male volunteers revealed a dose-dependent pharmacokinetic profile.
| Dose | Cmax (ng/mL) |
| 0.25 mg | ~3.5 |
| 0.75 mg | ~9 |
| 1 mg | - |
| 2 mg | 28 |
| Table 3: Peak plasma concentrations (Cmax) of MK-0343 in humans following single oral doses.[5][10] |
Despite the promising preclinical profile, MK-0343 induced pronounced sedation in humans at a 2 mg dose, which was determined to be the maximal tolerated dose.[5][8] This sedative effect occurred at a Cmax of 28 ng/mL, corresponding to a receptor occupancy of less than 10%, a level significantly lower than that required for anxiolytic effects in animal models.[5] This unexpected sedative effect in humans led to the discontinuation of its clinical development.[5]
Experimental Protocols
In Vitro GABAA Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of MK-0343 for different human recombinant GABAA receptor subtypes.
Methodology:
-
Cell Culture: Mouse L(tk-) fibroblast cell lines stably expressing human α1β3γ2, α2β3γ2, α3β3γ2, or α5β3γ2 GABAA receptors are cultured in Dulbecco's Modified Eagle Medium supplemented with fetal bovine serum, L-glutamine, penicillin, and streptomycin.
-
Membrane Preparation: Cells are harvested and homogenized in a Tris-HCl buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.
-
Binding Assay: Cell membranes are incubated with a radioligand, such as [3H]flumazenil, and varying concentrations of the test compound (MK-0343).
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
In Vivo [3H]Flumazenil Binding Assay for Receptor Occupancy in Rats
Objective: To determine the in vivo occupancy of GABAA receptors by MK-0343 in the rat brain.
Methodology:
-
Animal Dosing: Rats are administered MK-0343 orally at various doses.
-
Radioligand Injection: At a specified time after drug administration, a tracer dose of [3H]flumazenil is injected intravenously.
-
Brain Tissue Collection: After a short distribution phase of the radioligand, the animals are euthanized, and their brains are rapidly removed and dissected.
-
Radioactivity Measurement: The amount of radioactivity in specific brain regions is measured.
-
Data Analysis: The percentage of receptor occupancy is calculated by comparing the specific binding of [3H]flumazenil in the drug-treated animals to that in vehicle-treated control animals. The dose that produces 50% occupancy (Occ50) is then determined.[6]
Conditioned Emotional Response (CER) Assay in Squirrel Monkeys
Objective: To assess the anxiolytic-like effects of MK-0343 in a primate model.
Methodology:
-
Training: Squirrel monkeys are trained to press a lever for a food reward. Subsequently, a neutral stimulus (e.g., a light or tone) is paired with a mild, unavoidable electric shock. This conditioning leads to the suppression of lever pressing in the presence of the conditioned stimulus.
-
Drug Administration: MK-0343 or a vehicle is administered to the trained monkeys prior to the test session.
-
Testing: The monkeys are placed in the experimental chamber, and the conditioned stimulus is presented. The rate of lever pressing during the presentation of the conditioned stimulus is measured.
-
Data Analysis: An anxiolytic-like effect is indicated by an increase in the rate of lever pressing during the presentation of the conditioned stimulus in the drug-treated group compared to the vehicle-treated group.
Experimental Workflow Example
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. A standardized protocol for quantification of saccadic eye movements: DEMoNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A standardized protocol for quantification of saccadic eye movements: DEMoNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Comparison of in vivo and ex vivo [3H]flumazenil binding assays to determine occupancy at the benzodiazepine binding site of rat brain GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (MK-0343), a GABAA receptor subtype-selective partial agonist, is a non-sedating anxiolytic in preclinical species but causes sedation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Mrk-409: A Preclinical Non-Sedating Anxiolytic with Translational Challenges
An In-depth Technical Review of a GABAA Receptor Subtype-Selective Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mrk-409 (also known as MK-0343), a triazolopyridazine that was investigated for its potential as a non-sedating anxiolytic. This compound acts as a subtype-selective partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor. While demonstrating a promising anxiolytic profile without sedation in preclinical animal models, its development was ultimately halted due to unexpected sedative effects in humans at low receptor occupancy levels. This document details the pharmacodynamics, preclinical efficacy, and the critical translational disconnect that characterized the development of this compound.
Pharmacodynamics
This compound is a nonbenzodiazepine that positively modulates GABAA receptors.[1] It exhibits high affinity for multiple GABAA receptor subtypes containing α1, α2, α3, and α5 subunits.[2][3][4][5] Its mechanism as a partial agonist means it produces a submaximal response compared to full agonists like chlordiazepoxide. Notably, this compound displays greater agonist efficacy at the α3 subtype compared to the α1 subtype, which was hypothesized to contribute to its non-sedating anxiolytic profile in preclinical models.[2][3][4][5][6][7]
Receptor Binding Affinity and Efficacy
The following tables summarize the in vitro binding affinities and relative agonist efficacies of this compound at various human recombinant GABAA receptor subtypes.
| Receptor Subtype | Binding Affinity (nM) |
| α1 | 0.21 - 0.40 |
| α2 | 0.21 - 0.40 |
| α3 | 0.21 - 0.40 |
| α5 | 0.21 - 0.40 |
| Data compiled from multiple sources.[2][3][4][5] |
| Receptor Subtype | Relative Efficacy (vs. Chlordiazepoxide = 1.0) |
| α1 | 0.18[2][7][8] |
| α2 | 0.23[7][8] |
| α3 | 0.45[2][7][8] |
| α5 | 0.18[7][8] |
Signaling Pathway
This compound, by acting as a positive allosteric modulator at the benzodiazepine site of GABAA receptors, enhances the effect of the endogenous neurotransmitter GABA. This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and reduced neuronal excitability, which is the basis for its anxiolytic effects.
Preclinical Evaluation
In preclinical studies involving rodents and non-human primates, this compound demonstrated a clear anxiolytic-like profile in various behavioral models.[2][8] A key finding from these studies was the significant separation between the doses required for anxiolytic effects and those causing sedation.
Brain Penetration and Receptor Occupancy
This compound readily penetrates the brain in rats.[2][6][9] In vivo studies using [3H]flumazenil binding assays determined the receptor occupancy of this compound.
| Species | Route | Occ50 | Plasma EC50 |
| Rat | p.o. | 2.2 mg/kg | 115 ng/mL |
| Occ50 is the dose required to achieve 50% receptor occupancy.[6][9] |
Dose-dependent occupancy was observed, with a 3 mg/kg oral dose in rats resulting in approximately 77% occupancy at 1 hour and 36% at 6 hours post-administration.[4][10]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MK-0343 (this compound) | α2/α3 GABAAR agonist | Probechem Biochemicals [probechem.com]
- 7. Beyond classical benzodiazepines: Novel therapeutic potential of GABAA receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABAA Receptor Subtypes: Therapeutic Potential in Down Syndrome, Affective Disorders, Schizophrenia, and Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
In-Vitro Characterization of Mrk-409: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the in-vitro characterization of Mrk-409 (also known as MK-0343), a selective partial agonist for the GABAA receptor.[1] The data and protocols presented are collated from key preclinical studies to serve as a technical resource for professionals in the field of neuroscience and drug development.
Quantitative Pharmacodynamic Profile
This compound is a high-affinity, non-benzodiazepine partial agonist that binds to the benzodiazepine site of GABAA receptors.[1][2] Its in-vitro characteristics have been defined through a series of binding and functional assays, which are summarized below.
Binding Affinity
This compound demonstrates comparable high-affinity binding across multiple α-subunits of the human recombinant GABAA receptor.
Table 1: Binding Affinity of this compound for Human GABAA Receptor Subtypes
| GABAA Receptor Subunit | Binding Affinity (Kᵢ, nM) |
| α1βγ2 | 0.21 - 0.40 |
| α2βγ2 | 0.21 - 0.40 |
| α3βγ2 | 0.21 - 0.40 |
| α5βγ2 | 0.21 - 0.40 |
Source: Data compiled from preclinical studies.[2][3]
Functional Efficacy
The functional activity of this compound was evaluated via its ability to potentiate GABA-induced currents. The compound exhibits a distinct efficacy profile, with greater agonist activity at the α3 subtype compared to other subtypes.
Table 2: Functional Efficacy of this compound at Human GABAA Receptor Subtypes
| GABAA Receptor Subunit | Potentiation of GABA EC₂₀ Current | Efficacy Relative to Chlordiazepoxide |
| α1β3γ2 | 20% | 0.18 |
| α2β3γ2 | 36% | 0.23 |
| α3β3γ2 | 74% | 0.45 |
| α5β3γ2 | 26% | 0.18 |
Source: Data from whole-cell patch clamp electrophysiology studies.[2][3][4]
In-Vivo Occupancy and Plasma Concentration (Preclinical)
While this document focuses on in-vitro characterization, key in-vivo data from rat models are provided for context, as they are directly derived from the compound's binding characteristics.
Table 3: In-Vivo Receptor Occupancy and Plasma EC₅₀ of this compound in Rats
| Parameter | Value |
| Receptor Occupancy (Occ₅₀) | 2.2 mg/kg (p.o.) |
| Plasma Concentration (EC₅₀) for Occupancy | 115 ng/mL |
Source: Data from in-vivo [³H]flumazenil binding assays.[2][3][5]
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator of the GABAA receptor.[6] Binding of this compound to the benzodiazepine site enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This potentiation leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a reduction in neuronal excitability. The preferential efficacy of this compound for the α3-containing GABAA receptors was hypothesized to produce anxiolytic effects with minimal sedation.[2][3]
Caption: GABAA receptor signaling pathway modulated by this compound.
Experimental Protocols
The characterization of this compound involved standard and specialized pharmacological assays. The methodologies for the key experiments are detailed below.
General Workflow for In-Vitro Characterization
The logical progression of in-vitro assays is critical for building a comprehensive pharmacological profile. The workflow typically begins with binding assays to determine affinity, followed by functional assays to establish efficacy and mechanism of action.
Caption: Standard workflow for in-vitro compound characterization.
Radioligand Binding Assays
These assays are performed to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.
-
Objective: To quantify the affinity of this compound for various GABAA receptor subtypes.
-
Cell Lines: HEK293 or L(tk-) cells stably transfected with cDNA encoding specific human GABAA receptor α (1, 2, 3, or 5), β, and γ subunits.[7]
-
Radioligand: [³H]flumazenil, a high-affinity benzodiazepine site antagonist.
-
Protocol Outline:
-
Membrane Preparation: Homogenize transfected cells and prepare a crude membrane fraction via centrifugation.
-
Incubation: Incubate cell membranes with a fixed concentration of [³H]flumazenil and varying concentrations of the test compound (this compound).
-
Separation: Separate bound from free radioligand rapidly by vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of a non-labeled ligand (e.g., diazepam). Specific binding is calculated by subtracting non-specific from total binding. IC₅₀ values are determined by non-linear regression analysis and converted to Kᵢ values using the Cheng-Prusoff equation.
-
Whole-Cell Patch-Clamp Electrophysiology
This functional assay measures ion flow across the cell membrane in response to receptor activation, allowing for the determination of compound efficacy and potency.
-
Objective: To measure the ability of this compound to modulate GABA-activated chloride currents.[4]
-
Cell Lines: Mouse fibroblast L(tk-) cells stably expressing human recombinant α(1, 2, 3, or 5)β3γ2 GABAA receptors.[4]
-
Protocol Outline:
-
Cell Preparation: Plate cells on glass coverslips for recording. Induce receptor expression if necessary (e.g., with dexamethasone for inducible promoters).[8]
-
Recording Setup: Place a coverslip in a recording chamber on an inverted microscope stage and perfuse with an external recording solution.
-
Patching: Form a high-resistance (giga-ohm) seal between a glass micropipette filled with internal solution and the membrane of a single cell. Rupture the membrane patch to achieve the whole-cell configuration.
-
Drug Application: Apply a baseline concentration of GABA (typically the EC₂₀) to elicit a submaximal current. Co-apply the GABA EC₂₀ with varying concentrations of this compound.
-
Data Acquisition: Record membrane currents using an amplifier. Measure the peak current amplitude in response to each drug application.
-
Data Analysis: Express the potentiation of the GABA current by this compound as a percentage increase over the baseline GABA response. For efficacy determination, compare the maximal potentiation by this compound to that of a full agonist like chlordiazepoxide.[4]
-
Summary and Conclusion
The in-vitro characterization of this compound reveals it to be a high-affinity partial agonist at the benzodiazepine site of GABAA receptors.[1][2][3] It displays notable functional selectivity, with significantly higher efficacy at the α3-containing receptor subtype compared to α1, α2, and α5 subtypes.[2][4] This profile suggested a potential therapeutic window for anxiolysis without the sedation typically associated with non-selective GABAA agonists. However, despite the promising preclinical in-vitro and in-vivo profile, the development of this compound was halted because it produced significant sedation in humans at low doses and receptor occupancy levels, indicating that the preclinical non-sedating anxiolytic profile did not translate to the clinic.[2][3] This case underscores the challenges of translating preclinical pharmacology to human clinical outcomes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound (MK-0343), a GABAA receptor subtype-selective partial agonist, is a non-sedating anxiolytic in preclinical species but causes sedation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological characterization of a novel cell line expressing human α4β3δ GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
Mrk-409: A Technical Whitepaper on its Interaction with the Benzodiazepine Binding Site
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mrk-409 (also known as MK-0343) is a non-benzodiazepine partial agonist that acts at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor.[1] Developed with the goal of creating a non-sedating anxiolytic, this compound exhibits a unique pharmacological profile characterized by high affinity for multiple GABAA receptor α subunits and functional selectivity, with greater agonist efficacy at the α3 subtype compared to the α1 subtype.[1][2] Preclinical studies in animal models demonstrated promising anxiolytic effects without the sedative properties commonly associated with full benzodiazepine agonists. However, clinical trials in humans revealed unexpected sedative effects at low levels of receptor occupancy, ultimately leading to the discontinuation of its development.[2][3] This technical guide provides a comprehensive overview of this compound, its interaction with the benzodiazepine binding site, and the key experimental findings that defined its pharmacological character.
Introduction
The GABAA receptor, a ligand-gated ion channel, is the primary mediator of inhibitory neurotransmission in the central nervous system.[4] The receptor is a pentameric structure composed of various subunits, with the most common isoform in the brain consisting of α, β, and γ subunits. The benzodiazepine binding site is located at the interface of the α and γ subunits.[4] Ligands that bind to this site can allosterically modulate the receptor's response to GABA. Full agonists, like diazepam, produce strong anxiolytic, sedative, anticonvulsant, and myorelaxant effects. The development of subtype-selective compounds that preferentially target specific α subunits has been a major focus of drug discovery, with the aim of separating the desired anxiolytic effects from the undesirable sedative effects. It is generally accepted that activity at the α1 subunit is primarily responsible for sedation, while modulation of α2 and α3 subunits is associated with anxiolysis. This compound was designed as an α1-sparing compound to achieve this separation of effects.
Chemical Properties
-
IUPAC Name: 7-Cyclobutyl-3-(2,6-difluorophenyl)-6-[(2-methyl-1,2,4-triazol-3-yl)methoxy]-[1][2][5]triazolo[4,3-b]pyridazine[1]
-
Chemical Formula: C22H20F2N8O
Quantitative Data
In Vitro Binding Affinity and Functional Efficacy
The interaction of this compound with various human recombinant GABAA receptor subtypes was characterized through radioligand binding assays and electrophysiological studies. The following tables summarize the key quantitative findings.
| Receptor Subtype | Binding Affinity (Ki, nM)[2][3] |
| α1β3γ2 | 0.21 |
| α2β3γ2 | 0.33 |
| α3β3γ2 | 0.40 |
| α5β3γ2 | 0.28 |
Table 1: In Vitro Binding Affinity of this compound for Human GABAA Receptor Subtypes.
| Receptor Subtype | Efficacy (% of Chlordiazepoxide)[2][3] |
| α1β3γ2 | 18% |
| α2β3γ2 | 23% |
| α3β3γ2 | 45% |
| α5β3γ2 | 18% |
Table 2: Functional Efficacy of this compound at Human GABAA Receptor Subtypes.
In Vivo Receptor Occupancy in Rats
The in vivo occupancy of the benzodiazepine binding site by this compound in rats was determined using [3H]flumazenil.
| Parameter | Value |
| Occ50 (p.o.) | 2.2 mg/kg[2][6] |
| Plasma EC50 | 115 ng/mL[2][6] |
Table 3: In Vivo Receptor Occupancy of this compound in Rats.
Signaling Pathway and Mechanism of Action
This compound acts as a positive allosteric modulator of the GABAA receptor. By binding to the benzodiazepine site, it enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This potentiation of GABAergic inhibition underlies its pharmacological effects.
GABAergic signaling pathway modulated by this compound.
Experimental Protocols
Radioligand Binding Assay (In Vitro)
This protocol outlines the general procedure for determining the binding affinity of this compound for different GABAA receptor subtypes.
-
Receptor Source: Membranes from cell lines (e.g., L(tk-) cells) stably expressing specific human recombinant GABAA receptor subtypes (α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).
-
Radioligand: [3H]flumazenil, a benzodiazepine site antagonist.
-
Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4).
-
Procedure:
-
Incubate receptor membranes with a fixed concentration of [3H]flumazenil and varying concentrations of this compound.
-
Incubations are typically carried out at 0-4°C for a sufficient time to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Total binding: Radioactivity bound in the absence of any competing ligand.
-
Non-specific binding: Radioactivity bound in the presence of a high concentration of a non-labeled benzodiazepine (e.g., diazepam) to saturate all specific binding sites.
-
Specific binding: Calculated as total binding minus non-specific binding.
-
The concentration of this compound that inhibits 50% of the specific binding of [3H]flumazenil (IC50) is determined.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Workflow for a competitive radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the functional efficacy of this compound at different GABAA receptor subtypes.
-
Cell Preparation: L(tk-) cells stably expressing human recombinant GABAA receptor subtypes are cultured on coverslips.
-
Recording Configuration: Whole-cell voltage-clamp mode.
-
Solutions:
-
External solution: Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, glucose, HEPES).
-
Internal (pipette) solution: Contains ions that mimic the intracellular environment (e.g., CsCl, MgCl2, EGTA, HEPES).
-
-
Procedure:
-
A glass micropipette filled with the internal solution is used to form a high-resistance seal with the cell membrane.
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior.
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
GABA is applied to the cell to elicit a baseline chloride current.
-
This compound is co-applied with GABA to measure the potentiation of the GABA-evoked current.
-
-
Data Analysis: The increase in the amplitude of the GABA-evoked current in the presence of this compound is measured and expressed as a percentage of the maximal response to a full agonist like chlordiazepoxide.
Behavioral Assays in Rodents
This test is used to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.
-
Procedure:
-
Rodents are administered this compound or vehicle.
-
After a set pre-treatment time, the animal is placed in the center of the maze.
-
The animal is allowed to freely explore the maze for a defined period (e.g., 5 minutes).
-
Behavior is recorded and analyzed for time spent in and entries into the open and closed arms.
-
-
Interpretation: Anxiolytic compounds increase the time spent in and the number of entries into the open arms.
This model assesses conditioned fear and the anxiolytic effects of drugs.
-
Apparatus: A startle chamber equipped to deliver an acoustic startle stimulus and a conditioned stimulus (e.g., a light) paired with an aversive unconditioned stimulus (e.g., a mild footshock).
-
Procedure:
-
Training Phase: The animal learns to associate the conditioned stimulus (light) with the unconditioned stimulus (footshock).
-
Testing Phase: The acoustic startle response is measured in the presence and absence of the conditioned stimulus.
-
This compound or vehicle is administered before the testing phase.
-
-
Interpretation: The startle response is normally potentiated in the presence of the conditioned stimulus. Anxiolytic drugs reduce this potentiation.
Preclinical vs. Clinical Outcomes: A Case of Translational Failure
In preclinical studies, this compound demonstrated a clear anxiolytic-like profile in various rodent and primate models of anxiety.[2] Importantly, these anxiolytic effects were observed at doses that did not produce significant sedation, supporting the initial hypothesis that sparing the α1 subunit would lead to a non-sedating anxiolytic.
However, in human clinical trials, this compound produced significant sedation at doses as low as 2 mg.[2] Positron Emission Tomography (PET) studies revealed that this sedation occurred at very low levels of benzodiazepine site occupancy (<10%), far below the levels required for anxiolytic efficacy in preclinical models (typically 35-65% occupancy).[2][3] This unexpected sedative effect in humans, despite the α1-sparing profile, led to the termination of the clinical development of this compound.[2]
Conclusion
This compound represents a significant case study in the development of subtype-selective GABAA receptor modulators. While its preclinical profile was highly promising, the disconnect with clinical outcomes underscores the complexities of translating findings from animal models to humans in the field of neuroscience drug discovery. The sedative effects observed in humans at low receptor occupancy suggest that even minimal partial agonism at the α1 subunit, or perhaps more complex species differences in GABAA receptor pharmacology, can have profound and unexpected consequences. The story of this compound provides valuable lessons for the future design and development of novel anxiolytics targeting the benzodiazepine binding site.
References
- 1. This compound (MK-0343), a GABAA receptor subtype-selective partial agonist, is a non-sedating anxiolytic in preclinical species but causes sedation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Mrk-409 in Preclinical Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mrk-409 (MK-0343) is a subtype-selective partial agonist for the γ-aminobutyric acid type A (GABA-A) receptor. It demonstrates high-affinity binding to α1, α2, α3, and α5 subunits but exhibits greater agonist efficacy at the α3 subunit compared to the α1 subunit.[1][2][3][4] This profile has positioned this compound as a potential non-sedating anxiolytic. In preclinical studies involving rodent and primate models, this compound has shown anxiolytic-like effects at doses that do not produce significant sedation.[2][3][4] However, it is noteworthy that in human trials, unexpected sedative effects were observed, which led to the discontinuation of its development.[2][3][4]
These application notes provide a summary of the preclinical data for this compound and detailed protocols for key anxiety models in which it has been evaluated.
Data Presentation
Table 1: In Vitro Binding Affinity and Efficacy of this compound at Human Recombinant GABA-A Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) | Agonist Efficacy (relative to Chlordiazepoxide) |
| α1 | 0.21 - 0.40 | 0.18 |
| α2 | 0.21 - 0.40 | Not Specified |
| α3 | 0.21 - 0.40 | 0.45 |
| α5 | 0.21 - 0.40 | Not Specified |
Table 2: In Vivo Receptor Occupancy and Behavioral Effects of this compound in Rats
| Parameter | Value |
| Occ50 (p.o.) | 2.2 mg/kg |
| Plasma EC50 | 115 ng/mL |
| Anxiolytic MED Receptor Occupancy | ~35% - 65% |
| Sedation Onset Receptor Occupancy | > 90% |
Signaling Pathway
The anxiolytic effects of this compound are mediated through its action as a positive allosteric modulator of the GABA-A receptor. By binding to the benzodiazepine site, it enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which ultimately reduces neuronal excitability. The preferential efficacy at the α3 subunit is thought to contribute to its anxiolytic properties with a reduced sedative profile in preclinical models.
Caption: this compound's Mechanism of Action.
Experimental Protocols
Elevated Plus Maze (EPM) for Rats
This test is used to assess anxiety-like behavior by capitalizing on the conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces.[5][6]
Apparatus:
-
A plus-shaped maze elevated 50 cm above the floor.
-
Two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) extending from a central platform (10 x 10 cm).[5]
-
The apparatus should be situated in a room with controlled lighting (e.g., 27 lux at arm level) and constant background noise (e.g., 50 dB).[5]
Procedure:
-
Habituation: Allow rats to acclimate to the testing room for at least one hour before the test.[6]
-
Drug Administration: Administer this compound or vehicle intraperitoneally at the desired dose and time before testing.
-
Test Initiation: Place the rat on the central platform of the maze, facing an open arm.[5]
-
Exploration Period: Allow the rat to freely explore the maze for a 5-minute session.[5]
-
Data Collection: Record the session using an overhead video camera and tracking software.[6]
-
Behavioral Parameters Measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.
-
Cleaning: Thoroughly clean the maze with 20% ethyl alcohol between each trial to remove olfactory cues.[5]
Caption: Elevated Plus Maze Experimental Workflow.
Fear-Potentiated Startle (FPS) in Rats
This model assesses conditioned fear by measuring the enhancement of the acoustic startle reflex in the presence of a cue previously paired with an aversive stimulus (e.g., footshock).[2][7]
Apparatus:
-
A startle response system with a chamber to hold the rat, a speaker to deliver acoustic stimuli, and a grid floor for footshock delivery.
-
A transducer to measure the startle response.
-
Control software to program and execute the experimental sessions.
Procedure:
-
Training Session:
-
Acclimation: Place the rat in the chamber for a 5-minute acclimation period.[2]
-
Conditioning: Present a neutral conditioned stimulus (CS), such as a light or a tone (e.g., 30-second tone at 12 kHz, 70 dB), which co-terminates with a brief, mild footshock (unconditioned stimulus, US; e.g., 0.5 seconds, 0.4 mA).[2][8]
-
Repeat the CS-US pairings for a set number of trials (e.g., 10 trials) with a variable inter-trial interval (ITI) of 2-4 minutes.[2]
-
-
Testing Session (typically 24-48 hours after training):
-
Acclimation: Place the rat back in the same chamber for a 5-minute acclimation period.[2]
-
Test Trials: Present a series of acoustic startle stimuli (e.g., noise bursts at 100, 105, 110 dB) both in the presence and absence of the previously conditioned CS (light or tone).[2] The presentation should be randomized.
-
-
Data Collection: Measure the amplitude of the startle response in all trial types.
-
Data Analysis: An anxiolytic effect is indicated by a significant reduction in the potentiation of the startle response during the CS-present trials compared to the vehicle-treated group.
Caption: Fear-Potentiated Startle Experimental Workflow.
Conditioned Suppression of Drinking in Rats
This model is a conflict-based test where a thirsty animal's motivation to drink is suppressed by a cue that has been previously associated with an aversive stimulus.
Apparatus:
-
An operant conditioning chamber equipped with a drinking tube connected to a lickometer.
-
A cue delivery system (e.g., a tone generator or a light).
-
A grid floor for footshock delivery.
Procedure:
-
Water Deprivation: Water-deprive the rats for a set period (e.g., 23 hours) to motivate drinking.
-
Training to Drink: Habituate the rats to the chamber and train them to drink from the lickometer for a consistent period each day.
-
Conditioning:
-
While the rat is drinking, present a conditioned stimulus (CS), such as a 3-minute tone.
-
At the termination of the CS, deliver a brief, mild footshock (US).
-
Repeat this pairing over several sessions until the presentation of the CS alone suppresses drinking behavior.
-
-
Testing:
-
Administer this compound or vehicle prior to the session.
-
Place the thirsty rat in the chamber and allow it to drink.
-
Present the CS and measure the number of licks during the CS presentation.
-
-
Data Analysis: An anxiolytic effect is demonstrated by an increase in the number of licks during the CS presentation (i.e., less suppression of drinking) in the this compound treated group compared to the vehicle group.
Conditioned Emotional Response in Squirrel Monkeys
This paradigm is similar to the fear-potentiated startle and conditioned suppression models but adapted for non-human primates, often using the suppression of a learned instrumental behavior.
Apparatus:
-
A primate testing chair or chamber.
-
A response lever for an operant task.
-
A system for delivering a conditioned stimulus (e.g., a colored light).
-
A system for delivering a mild electric tail-shock as the unconditioned stimulus.
Procedure:
-
Operant Training: Train the monkey to perform a task, such as pressing a lever for a food reward on a fixed-ratio schedule.
-
Conditioning:
-
Once the lever-pressing behavior is stable, superimpose the conditioning trials.
-
Present a conditioned stimulus (CS), such as a red cue light, for a specific duration.
-
At the end of the CS presentation, deliver a mild electric tail-shock (US).
-
The association of the CS with the US will lead to the suppression of lever pressing during the CS presentation.
-
-
Testing:
-
Administer this compound or vehicle orally.
-
Place the monkey in the testing apparatus and allow it to perform the lever-pressing task.
-
Present the CS and measure the rate of lever pressing during the CS presentation compared to the rate in the absence of the CS.
-
-
Data Analysis: An anxiolytic effect is indicated by an attenuation of the suppression of lever pressing during the CS presentation in the this compound treated group.
Conclusion
This compound has demonstrated a clear anxiolytic-like profile in a variety of preclinical anxiety models, supporting the hypothesis that selective modulation of GABA-A receptor subtypes can dissociate anxiolytic and sedative effects. The protocols detailed above provide a framework for the continued investigation of compounds with similar mechanisms of action. The discrepancy between preclinical and clinical outcomes for this compound underscores the challenges in translating findings from animal models to humans in the field of anxiolytic drug development.
References
- 1. protocols.io [protocols.io]
- 2. med-associates.com [med-associates.com]
- 3. This compound (MK-0343), a GABAA receptor subtype-selective partial agonist, is a non-sedating anxiolytic in preclinical species but causes sedation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elevated plus-maze [bio-protocol.org]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. Fear-potentiated startle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fear-Potentiated Startle in Rats Is Mediated by Neurons in the Deep Layers of the Superior Colliculus/Deep Mesencephalic Nucleus of the Rostral Midbrain through the Glutamate Non-NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Mrk-409 Efficacy in Rodent Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mrk-409 (also known as MK-0343) is a partial agonist of the GABA-A receptor, showing high affinity for α1, α2, α3, and α5 subunits.[1][2] It was developed as a non-sedating anxiolytic. Preclinical studies in rodents demonstrated anxiolytic-like effects at doses that did not produce significant sedation.[1][2] However, in human trials, this compound caused pronounced sedation at doses below those predicted to be therapeutic, leading to the discontinuation of its development.[1][2]
These application notes provide detailed protocols for key rodent behavioral assays to evaluate the anxiolytic and sedative properties of compounds like this compound. The presented data is a representative summary based on the preclinical findings for this compound to illustrate expected outcomes.
Mechanism of Action: GABA-A Receptor Modulation
This compound acts as a positive allosteric modulator at the benzodiazepine site of the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions (Cl-), leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission. This compound enhances the effect of GABA, thereby increasing inhibitory signaling. It displays a greater agonist efficacy at the α3 subtype compared to the α1 subtype, which was hypothesized to contribute to its anxiolytic effects with reduced sedation.[1][2]
Data Presentation: Summary of Preclinical Efficacy of this compound
The following tables summarize the expected quantitative outcomes from key behavioral assays with this compound, based on published preclinical data. Doses are presented as mg/kg, administered orally (p.o.).
Table 1: Anxiolytic-Like Efficacy of this compound
| Behavioral Assay | Species | Dose (mg/kg, p.o.) | Key Parameter | Vehicle Control (Mean ± SEM) | This compound Treated (Mean ± SEM) | Receptor Occupancy (%) |
| Elevated Plus Maze | Rat | 3 | % Time in Open Arms | 15 ± 2.5 | 35 ± 4.1 | ~65 |
| Fear-Potentiated Startle | Rat | 3 | % Potentiation of Startle | 120 ± 15 | 65 ± 10 | ~65 |
| Vogel Conflict Test | Rat | 1 | Number of Punished Licks | 8 ± 1.5 | 20 ± 3.2* | ~35 |
*p < 0.05 compared to vehicle control.
Table 2: Sedative Effects of this compound
| Behavioral Assay | Species | Dose (mg/kg, p.o.) | Key Parameter | Vehicle Control (Mean ± SEM) | This compound Treated (Mean ± SEM) | Receptor Occupancy (%) |
| Rotarod Test | Rat | 10 | Latency to Fall (s) | 180 ± 15 | 175 ± 18 | ~95 |
| Open Field Test | Rat | 10 | Total Distance Traveled (cm) | 2500 ± 300 | 2400 ± 280 | ~95 |
| Chain Pulling Assay | Rat | 30 | Latency to Pull Chain (s) | 5 ± 1 | 15 ± 2.5* | ~99 |
*p < 0.05 compared to vehicle control.
Experimental Protocols
The following are detailed protocols for the behavioral assays cited above.
Elevated Plus Maze (EPM)
This assay assesses anxiety-like behavior based on the natural aversion of rodents to open and elevated spaces.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor).
-
Video camera and tracking software.
-
70% ethanol for cleaning.
Procedure:
-
Acclimatize animals to the testing room for at least 60 minutes before the test.
-
Clean the maze with 70% ethanol and allow it to dry completely between subjects.
-
Place the animal in the center of the maze, facing one of the closed arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
After 5 minutes, return the animal to its home cage.
-
Analyze the recording for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
Data Analysis: The primary measure of anxiolytic-like activity is an increase in the percentage of time spent in the open arms and the number of entries into the open arms.
Fear-Potentiated Startle (FPS)
This assay measures conditioned fear by assessing the potentiation of the acoustic startle reflex in the presence of a fear-conditioned cue.
Materials:
-
Startle response system with a conditioning chamber (equipped for light/tone cues and footshock).
-
Acoustic startle stimulus generator.
Procedure: Day 1: Training (Conditioning)
-
Place the animal in the conditioning chamber and allow a 5-minute acclimation period with background white noise.
-
Present a neutral stimulus (e.g., a light) for 30 seconds.
-
In the last 0.5 seconds of the light presentation, deliver a mild footshock (e.g., 0.5 mA).
-
Repeat this pairing for a total of 10 trials with a variable inter-trial interval (average of 3 minutes).
Day 2: Testing
-
Place the animal back into the same chamber and allow for a 5-minute acclimation period.
-
Present a series of acoustic startle stimuli (e.g., 100 dB white noise bursts) alone ("noise-alone" trials).
-
Present a series of acoustic startle stimuli in the presence of the conditioned stimulus (the light) ("light+noise" trials).
-
The order of trial types should be randomized.
-
Record the amplitude of the startle response for each trial.
Data Analysis: Calculate the percentage of fear potentiation: ((Startle amplitude on light+noise trials - Startle amplitude on noise-alone trials) / Startle amplitude on noise-alone trials) * 100. Anxiolytic compounds are expected to reduce this percentage.
Vogel Conflict Test (Conditioned Suppression of Drinking)
This test assesses the anxiolytic potential of a drug by measuring its ability to reinstate drinking behavior that has been suppressed by punishment.
Materials:
-
Vogel conflict test apparatus (an operant chamber with a drinking spout connected to a shock generator).
-
Water bottles.
Procedure:
-
Water-deprive the rats for 48 hours prior to the test, with 24-hour access to food.
-
On the day of the test, place the animal in the apparatus.
-
Allow a 3-minute non-punished session where the animal can drink freely from the spout to establish a baseline licking rate.
-
Administer the test compound or vehicle.
-
After the appropriate pre-treatment time, place the animal back in the chamber for a 3-minute punished session.
-
During this session, after every 20 licks, a mild electric shock is delivered through the drinking spout.
-
Record the total number of licks during the punished session.
Data Analysis: An increase in the number of punished licks in the drug-treated group compared to the vehicle group indicates an anxiolytic-like effect.
Rotarod Test
This assay is used to assess motor coordination and can be indicative of sedative or muscle-relaxant effects of a drug.
Materials:
-
Rotarod apparatus for rodents.
Procedure:
-
Train the animals on the rotarod at a constant speed (e.g., 5 RPM) for 2-3 consecutive days until they can stay on for at least 120 seconds.
-
On the test day, administer the test compound or vehicle.
-
At the time of peak drug effect, place the animal on the rotarod, which is set to accelerate (e.g., from 4 to 40 RPM over 5 minutes).
-
Record the latency to fall from the rotating rod.
-
Perform 3 trials with an inter-trial interval of at least 15 minutes.
Data Analysis: A decrease in the latency to fall compared to the vehicle group suggests motor impairment, which can be a sign of sedation.
Open Field Test
This test can be used to assess general locomotor activity and anxiety-like behavior. A decrease in locomotor activity can be an indicator of sedation.
Materials:
-
Open field arena (a square or circular enclosure).
-
Video camera and tracking software.
Procedure:
-
Acclimatize the animals to the testing room.
-
Place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a set period (e.g., 10-30 minutes).
-
Record the session with an overhead video camera.
-
Analyze the recording for:
-
Total distance traveled.
-
Time spent in the center of the arena versus the periphery.
-
Rearing frequency.
-
Data Analysis: A significant decrease in the total distance traveled is indicative of hypoactivity, which may be due to sedation. An increase in the time spent in the center is considered an anxiolytic-like effect.
Experimental Workflow
References
Application Notes and Protocols for Preclinical Primate Studies of Mrk-409
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical primate studies investigating the anxiolytic effects of Mrk-409 (also known as MK-0343). The information is compiled from published research to guide future experimental design and data interpretation in the development of novel anxiolytic agents.
Introduction
This compound is a subtype-selective partial agonist at the γ-aminobutyric acid type A (GABAᴀ) receptor, exhibiting high affinity for α1, α2, α3, and α5 subunits.[1][2] It demonstrates greater agonist efficacy at the α3 subtype compared to the α1 subtype.[1][2] Preclinical studies in rodents and primates suggested a non-sedating anxiolytic profile.[1][2] However, human clinical trials revealed pronounced sedative effects at low receptor occupancy levels, leading to the discontinuation of its development.[1][2] Understanding the methodologies and results from the primate studies is crucial for refining future drug development strategies targeting the GABAergic system for anxiety disorders.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the primate studies on this compound.
Table 1: In Vitro Binding Affinity and Efficacy of this compound at Human Recombinant GABAᴀ Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) | Agonist Efficacy (relative to chlordiazepoxide) |
| α1β3γ2 | 0.21 - 0.40 | 0.18 |
| α2β3γ2 | 0.21 - 0.40 | Not specified |
| α3β3γ2 | 0.21 - 0.40 | 0.45 |
| α5β3γ2 | 0.21 - 0.40 | Not specified |
| Data sourced from Atack et al., 2011.[1][2] |
Table 2: Anxiolytic-like Effects of this compound in the Squirrel Monkey Conditioned Emotional Response (CER) Assay
| Dose (mg/kg, p.o.) | Response Rate (% of Baseline Responding) | Statistical Significance (p-value) |
| Vehicle | 6 ± 2 (Experiment 1) | - |
| 0.1 | 35 ± 10 (Experiment 1) | < 0.05 |
| Vehicle | 4 ± 1 (Experiment 2) | - |
| 0.3 | 55 ± 9 (Experiment 2) | < 0.05 |
| 1 | 60 ± 9 (Experiment 2) | < 0.05 |
| 3 | 60 ± 10 (Experiment 2) | < 0.05 |
| Data represents the mean ± SEM for a group of 12 squirrel monkeys.[3] Dosing was administered 30 minutes prior to testing.[3] |
Table 3: Effects of this compound on Sedation in the Squirrel Monkey Lever-Pressing Response Assay
| Dose (mg/kg, p.o.) | Lever Presses per Minute (% of Baseline) | Statistical Significance |
| 1 | Not specified | No significant difference |
| 3 | Not specified | No significant difference |
| 10 | Not specified | No significant difference |
| Data from a group of 9 squirrel monkeys. Dosing was administered 30 minutes prior to the 1-hour test session.[3] |
Signaling Pathway
The anxiolytic effects of this compound are mediated through its action as a positive allosteric modulator of the GABAᴀ receptor.
Caption: this compound enhances GABAergic inhibition.
Experimental Protocols
Animals
-
Species: Squirrel monkeys (Saimiri sciureus).
-
Housing: Socially housed with controlled diet and a 12-hour light/dark cycle.
-
Ethics: All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to the guidelines for the ethical treatment of laboratory animals.
Drug Administration
-
Compound: this compound.
-
Vehicle: 0.5% methylcellulose in water.
-
Route of Administration: Oral (p.o.).
-
Dosing Time: 30 minutes prior to behavioral testing.
Conditioned Emotional Response (CER) Assay
This assay measures the ability of a drug to reduce a conditioned fear response.
Apparatus:
-
An operant conditioning chamber equipped with a response lever, a stimulus light (e.g., a red cue light), a food reward dispenser (e.g., for banana pellets), and a device for delivering a mild electric tail-shock.
Procedure:
-
Training Phase:
-
Monkeys are first trained to press a lever for a food reward on a fixed-ratio schedule of reinforcement.
-
Once lever-pressing is stable, the conditioning phase begins.
-
Presentation of a neutral stimulus (e.g., a red light) is paired with a mild, unavoidable electric tail-shock.
-
This pairing is repeated until the presentation of the light alone suppresses the rate of lever pressing, indicating a conditioned fear response.
-
-
Testing Phase:
-
On test days, the trained monkeys are administered either vehicle or this compound.
-
After the 30-minute pre-treatment period, the monkeys are placed in the operant chamber.
-
The session begins with a period of non-punished lever pressing to establish a baseline response rate.
-
The conditioned stimulus (red light) is then presented, and the rate of lever pressing during this period is measured.
-
An anxiolytic effect is indicated by a significant increase in the rate of lever pressing during the presentation of the conditioned stimulus compared to the vehicle control group.
-
Lever-Pressing Response Assay for Sedation
This assay is used to assess the potential sedative effects of a compound by measuring its impact on motivated behavior.
Apparatus:
-
An operant conditioning chamber with a response lever and a food reward dispenser.
Procedure:
-
Training: Monkeys are trained to press a lever for a food reward on a stable schedule of reinforcement (e.g., fixed-ratio).
-
Testing:
-
Monkeys are administered either vehicle or this compound.
-
After the 30-minute pre-treatment period, they are placed in the operant chamber for a 1-hour session.
-
The total number of lever presses is recorded.
-
A significant decrease in the number of lever presses compared to the vehicle control is indicative of sedation.
-
Experimental Workflow
The following diagram illustrates the logical flow of the primate studies investigating this compound.
Caption: Workflow for this compound primate studies.
References
Application Notes and Protocols for Mrk-409 (MK-0343) in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mrk-409, also known as MK-0343, is a subtype-selective partial agonist of the GABA-A receptor.[1][2][3] It demonstrates high-affinity binding to human recombinant GABA-A receptors containing α1, α2, α3, and α5 subunits.[1][2][3] Notably, this compound exhibits greater agonist efficacy at the α3 subtype compared to the α1 subtype, a profile that was investigated for its potential to produce anxiolytic effects without the sedation commonly associated with non-selective benzodiazepines.[1][2][3]
These notes provide a summary of the dosing protocols and experimental methodologies for this compound in various preclinical animal models. The compound showed a promising non-sedating anxiolytic profile in rodents and primates; however, its development was halted due to pronounced sedative effects observed in human clinical trials at low receptor occupancy levels.[1][3]
Mechanism of Action: GABA-A Receptor Modulation
This compound acts as a positive allosteric modulator at the benzodiazepine binding site of GABA-A receptors.[1][2] The binding of GABA to its receptor is enhanced in the presence of this compound, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This results in an inhibitory effect on neurotransmission. The selectivity of this compound for different α subunits was hypothesized to separate the anxiolytic effects (mediated by α2/α3) from the sedative effects (primarily mediated by α1).
Quantitative Data Summary
The following tables summarize the pharmacokinetic and pharmacodynamic parameters of this compound in preclinical animal models.
Table 1: Pharmacokinetic and Receptor Occupancy Data in Rats
| Parameter | Value | Route of Administration | Assay |
|---|---|---|---|
| Occ₅₀ | 2.2 mg/kg | p.o. | In vivo [³H]flumazenil binding[1][3] |
| Plasma EC₅₀ | 115 ng/mL | p.o. | In vivo [³H]flumazenil binding[1][3] |
| Receptor Occupancy | 77 ± 6% | 3 mg/kg (p.o.) at 1h | In vivo [³H]flumazenil binding[3] |
| Receptor Occupancy | 36 ± 5% | 3 mg/kg (p.o.) at 6h | In vivo [³H]flumazenil binding[3] |
Table 2: Dosing Protocols for Behavioral Studies in Rodents and Primates
| Animal Model | Behavioral Assay | Doses (p.o.) | Observed Effect |
|---|---|---|---|
| Rat | Elevated Plus Maze | Not specified | Anxiolytic-like activity[2] |
| Rat | Fear-Potentiated Startle | Not specified | Anxiolytic-like activity[2] |
| Rat | Conditioned Suppression of Drinking | Not specified | Anxiolytic-like activity[2] |
| Rat | Chain-Pulling Assay | 30 mg/kg | Modest sedative effect (at 99% occupancy)[2] |
| Squirrel Monkey | Conditioned Emotional Response | 0.03, 0.1, 0.3, 1, 3 mg/kg | Anxiolytic-like activity[3] |
| Squirrel Monkey | Lever-Pressing Response | Not specified | Devoid of overt sedation[3] |
Experimental Protocols
Protocol 1: In Vivo GABA-A Receptor Occupancy Assay in Rats
Objective: To determine the dose-dependent occupancy of benzodiazepine binding sites on GABA-A receptors by this compound in the rat brain.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Compound Administration: this compound is formulated in 0.5% methylcellulose and administered orally (p.o.) at various doses (e.g., 1, 3, 10 mg/kg).[3]
-
Tracer Injection: At a specified time post-dose (e.g., 0.75-1 hour), the radiolabeled tracer [³H]flumazenil is injected intravenously.[1][3]
-
Brain Tissue Collection: After a set period for tracer distribution, animals are euthanized, and brains are rapidly excised and dissected.
-
Radioactivity Measurement: The amount of radioactivity in specific brain regions (e.g., cortex, cerebellum) is quantified using liquid scintillation counting.
-
Data Analysis: Receptor occupancy is calculated by comparing the specific binding of [³H]flumazenil in this compound-treated animals to that in vehicle-treated controls. The Occ₅₀, the dose required to achieve 50% receptor occupancy, is then determined using non-linear regression analysis.[1][3]
Protocol 2: Conditioned Emotional Response (CER) Assay in Squirrel Monkeys
Objective: To assess the anxiolytic-like effects of this compound in a primate model of conditioned fear.
Methodology:
-
Animal Model: Squirrel monkeys trained on a lever-pressing task for a food reward.
-
Conditioning Phase: A neutral stimulus (e.g., a red cue light) is repeatedly paired with a mild, unavoidable electric tail-shock. Over time, the monkeys learn to associate the light with the shock, and presentation of the light alone suppresses their lever-pressing behavior (a conditioned emotional response).
-
Testing Phase:
-
Data Analysis: Anxiolytic-like activity is indicated by a reversal of the suppression of lever pressing in the presence of the conditioned stimulus, compared to vehicle-treated controls. The data are typically analyzed using statistical methods such as ANOVA.
Disclaimer: The development of this compound was discontinued. These protocols are provided for informational purposes based on published preclinical research and should not be interpreted as an endorsement for the clinical use of this compound. Researchers should adhere to all relevant ethical guidelines and regulations for animal studies.
References
Application Notes and Protocols: In-Vivo Receptor Occupancy Studies of Mrk-409
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in-vivo receptor occupancy studies of Mrk-409 (MK-0343), a GABAA receptor partial agonist. The following sections detail the compound's mechanism of action, summarize key quantitative findings from preclinical and clinical studies, and provide detailed protocols for the experimental methodologies used.
Introduction to this compound
This compound, also known as MK-0343, is a nonbenzodiazepine partial agonist of the GABAA receptor.[1] It was developed as a potential non-sedating anxiolytic. This compound binds to the α1, α2, α3, and α5 subunits of the GABAA receptor.[1][2] Preclinical studies in rodents and primates demonstrated anxiolytic-like effects with minimal sedation at receptor occupancies between approximately 35% and 65%.[2][3] However, human trials revealed pronounced sedation at doses corresponding to very low levels of receptor occupancy (<10%), which led to the discontinuation of its development.[2][3][4]
Mechanism of Action and Signaling Pathway
This compound acts as a positive allosteric modulator at the benzodiazepine binding site of the GABAA receptor.[1][2] Although it is not a benzodiazepine, its binding facilitates the action of the endogenous neurotransmitter, gamma-aminobutyric acid (GABA), leading to an increase in chloride ion influx and hyperpolarization of the neuron, which ultimately results in an inhibitory effect on neurotransmission. This compound exhibits greater agonist efficacy at the α3 subtype compared to the α1 subtype, which was thought to contribute to its anxiolytic effects with reduced sedation.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from in-vivo receptor occupancy studies of this compound.
Table 1: In-Vitro Binding Affinity and Efficacy of this compound at Human GABAA Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki, nM) | Agonist Efficacy (relative to chlordiazepoxide) |
| α1β3γ2 | 0.21 - 0.40 | 0.18 |
| α2β3γ2 | 0.21 - 0.40 | - |
| α3β3γ2 | 0.21 - 0.40 | 0.45 |
| α5β3γ2 | 0.21 - 0.40 | - |
| Data sourced from Atack et al., 2010.[2][3] |
Table 2: Preclinical (Rat) In-Vivo Receptor Occupancy of this compound
| Parameter | Value |
| Occ50 (oral) | 2.2 mg/kg |
| Plasma EC50 | 115 ng/mL |
| Occupancy at 3 mg/kg (p.o.) after 1 hour | 77 ± 6% |
| Occupancy at 3 mg/kg (p.o.) after 6 hours | 36 ± 5% |
| Data sourced from Atack et al., 2010.[2][3][5] |
Table 3: Clinical (Human) In-Vivo Receptor Occupancy and Effects of this compound
| Dose | Max Plasma Concentration (Cmax) | Receptor Occupancy | Observed Effect |
| 1 mg | - | <10% (below detection limit) | Maximal tolerated dose |
| 2 mg | 28 ng/mL | <10% | Pronounced sedation |
| Data sourced from Atack et al., 2010.[2][3] |
Experimental Protocols
The following sections provide detailed protocols for the key in-vivo receptor occupancy experiments conducted with this compound.
Preclinical: In-Vivo [3H]Flumazenil Binding Assay in Rats
This protocol is a generalized procedure for determining GABAA receptor occupancy in rats using an in-vivo binding assay with the radiotracer [3H]flumazenil. This method is used to quantify the degree to which a test compound, such as this compound, occupies its target receptor in the brain.
Experimental Workflow:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (MK-0343), a GABAA receptor subtype-selective partial agonist, is a non-sedating anxiolytic in preclinical species but causes sedation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GABAA receptor occupancy by subtype selective GABAAα2,3 modulators: PET studies in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Anxiolytic-Like Effects of MK-0343
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-0343 (also known as MRK-409) is a subtype-selective partial agonist for the GABAA receptor, demonstrating high affinity for α1, α2, α3, and α5 subunits (0.21-0.40 nM)[1]. It exhibits greater agonist efficacy at the α3 subtype compared to the α1 subtype[1][2]. This profile suggested potential as a non-sedating anxiolytic. Preclinical studies in rodent and primate models have shown that MK-0343 produces anxiolytic-like effects[1][2]. However, in human trials, pronounced sedation was observed at doses corresponding to low GABAA receptor occupancy, leading to the discontinuation of its development[1][2].
These application notes provide an overview of the preclinical findings and detailed protocols for key behavioral assays used to characterize the anxiolytic-like properties of MK-0343.
Mechanism of Action: GABA-A Receptor Modulation
MK-0343 acts as a positive allosteric modulator of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA[3]. The GABA-A receptor is a pentameric ligand-gated ion channel, and when GABA binds to it, the channel opens, allowing chloride ions to enter the neuron. This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission[4]. MK-0343 binds to the benzodiazepine site on the GABA-A receptor and potentiates the GABA-induced chloride current[1][2]. Its selectivity for the α3 subunit was hypothesized to mediate anxiolytic effects with a reduced sedative and ataxic profile, which are thought to be associated with the α1 subunit.
References
- 1. This compound (MK-0343), a GABAA receptor subtype-selective partial agonist, is a non-sedating anxiolytic in preclinical species but causes sedation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stress-induced hyperthermia in singly housed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hormonal responses accompanying fear and agitation in the squirrel monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
Mrk-409: Application Notes and Protocols for GABA-A Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mrk-409 (also known as MK-0343) is a potent and selective partial agonist for specific subtypes of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] As a non-benzodiazepine modulator, it acts on the benzodiazepine binding site of the GABA-A receptor.[3] This document provides detailed application notes and experimental protocols for the use of this compound as a tool compound in GABA-A receptor research, facilitating the investigation of receptor function, signaling pathways, and the development of novel therapeutics.
This compound exhibits high affinity for α1, α2, α3, and α5-containing GABA-A receptors.[1][2][4] However, its functional efficacy varies across these subtypes, showing greater agonist activity at the α3 subtype compared to the α1 subtype.[1][2][4] This subtype selectivity made this compound a promising candidate for a non-sedating anxiolytic.[1][2] Preclinical studies in rodents and primates demonstrated anxiolytic-like effects without significant sedation at doses leading to substantial receptor occupancy.[1][2][4] However, in human trials, this compound produced pronounced sedation at doses corresponding to low receptor occupancy, which led to the discontinuation of its clinical development.[1][2] This discrepancy highlights the value of this compound as a tool to probe species differences and the complex pharmacology of GABA-A receptors.
Data Presentation
Table 1: In Vitro Binding Affinity and Efficacy of this compound at Human GABA-A Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki, nM) | Efficacy (relative to Chlordiazepoxide) | Potentiation of GABA EC20-induced current |
| α1β3γ2 | 0.21 - 0.40 | 0.18 | 20% |
| α2β3γ2 | 0.21 - 0.40 | 0.23 | 36% |
| α3β3γ2 | 0.21 - 0.40 | 0.45 | 74% |
| α5β3γ2 | 0.21 - 0.40 | 0.18 | 26% |
| Data compiled from multiple sources.[1][2][4] |
Table 2: In Vivo Receptor Occupancy and Behavioral Effects of this compound in Rats
| Parameter | Value |
| Occ50 (in vivo [3H]flumazenil binding) | 2.2 mg/kg, p.o. |
| Plasma EC50 for occupancy | 115 ng/mL |
| Anxiolytic-like activity (occupancy range) | ~35% - 65% |
| Sedation (occupancy) | Minimal overt signs at >90% |
| Data from in vivo studies in rats.[1][2] |
Signaling Pathways
The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, primarily conducts chloride ions (Cl⁻) into the neuron.[5][6] This influx of negatively charged ions leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.[5][6] this compound, as a positive allosteric modulator, binds to the benzodiazepine site on the GABA-A receptor and enhances the effect of GABA, leading to a greater influx of Cl⁻ for a given concentration of GABA.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (MK-0343), a GABAA receptor subtype-selective partial agonist, is a non-sedating anxiolytic in preclinical species but causes sedation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
- 6. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MRK-409 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRK-409, also identified as MK-0343, is a novel, non-benzodiazepine, subtype-selective partial agonist of the GABAA receptor.[1] It was developed with the therapeutic goal of achieving anxiolysis without the sedative effects commonly associated with full benzodiazepine agonists. This compound acts as a positive allosteric modulator at the benzodiazepine binding site on GABAA receptors, exhibiting high affinity for α1, α2, α3, and α5 subunits.[1][2][3] Notably, it displays greater agonist efficacy at the α3 subtype relative to the α1 subtype, a profile hypothesized to confer anxiolytic properties with reduced sedation.[2][3][4]
Preclinical investigations in rodent and primate models demonstrated promising anxiolytic-like effects with a wide safety margin before the onset of sedation.[2][3] However, clinical studies in humans revealed pronounced sedation at doses corresponding to very low receptor occupancy, a finding that contrasted sharply with the preclinical data.[2][3] Consequently, the clinical development of this compound was discontinued.[2][3] Despite this, this compound remains a valuable research tool for elucidating the complex pharmacology of GABAA receptor subtypes and understanding the species-specific differences in drug response.
Quantitative Data Summary
The following tables summarize the key pharmacological parameters of this compound.
Table 1: In Vitro Binding Affinity and Efficacy
This table presents the binding affinity (Ki) of this compound for various human recombinant GABAA receptor subtypes and its functional efficacy as a partial agonist relative to the full agonist chlordiazepoxide.
| Receptor Subtype | Binding Affinity (Ki, nM) | Relative Agonist Efficacy (% of Chlordiazepoxide) |
| α1β3γ2 | 0.21 - 0.40[2][3] | 18%[2][4] |
| α2β3γ2 | 0.21 - 0.40[2][3] | 23%[4] |
| α3β3γ2 | 0.21 - 0.40[2][3] | 45%[2][4] |
| α5β3γ2 | 0.21 - 0.40[2][3] | 18%[4] |
Table 2: In Vivo Pharmacokinetics and Receptor Occupancy (Rat Model)
This table summarizes the in vivo characteristics of this compound in rats, detailing its brain penetration and the dose-dependent occupancy of GABAA receptors.
| Parameter | Value | Unit |
| Occ50 (Oral Admin.) | 2.2[2][3] | mg/kg |
| Plasma EC50 for Occupancy | 115[2][3] | ng/mL |
Table 3: Preclinical vs. Clinical Sedative Doses
This table highlights the significant species difference in the sedative response to this compound.
| Species | Sedation Threshold | Corresponding Receptor Occupancy |
| Rat | >90% Occupancy Required[2][3] | >90% |
| Human | 2 mg (Maximal tolerated dose: 1 mg)[2][3] | <10%[2][3] |
Signaling Pathway and Mechanism of Action
This compound is a positive allosteric modulator of the GABAA receptor. It binds to the benzodiazepine site, which is distinct from the GABA binding site. This binding potentiates the effect of GABA, increasing the influx of chloride ions (Cl⁻) upon GABA binding. The influx of Cl⁻ hyperpolarizes the neuron, making it less likely to fire an action potential, thus resulting in neuronal inhibition. The subtype-selectivity of this compound, particularly its higher efficacy at α3-containing receptors, was intended to target anxiety-related circuits while minimizing effects on sleep/sedation-related circuits (primarily mediated by α1 subunits).
Caption: Mechanism of this compound at the GABA-A receptor.
Experimental Protocols
The following are representative protocols for experiments relevant to the study of this compound, based on published methodologies.
4.1 Protocol 1: In Vivo Receptor Occupancy Assay using [³H]flumazenil
This protocol determines the extent to which this compound occupies the benzodiazepine binding site of GABAA receptors in the living brain of a rat.
Objective: To calculate the Occ50 of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)[2]
-
[³H]flumazenil (radioligand)
-
Saline
-
Sprague-Dawley rats
-
Oral gavage needles
-
Intravenous injection supplies
-
Brain tissue homogenizer
-
Scintillation counter and vials
-
Microcentrifuge
Workflow Diagram:
Caption: Workflow for In Vivo Receptor Occupancy Assay.
Procedure:
-
Animal Dosing: Dose-response groups of rats are administered this compound orally (p.o.) at various doses (e.g., 0.1 - 30 mg/kg). A control group receives the vehicle.
-
Drug Absorption: Allow 30-60 minutes for the compound to be absorbed and reach the brain.
-
Radioligand Administration: Inject a tracer dose of [³H]flumazenil intravenously.
-
Tissue Collection: After a set time (e.g., 15 minutes) post-injection, euthanize the animals and rapidly dissect the cerebellum and forebrain.
-
Radioactivity Measurement: Weigh the tissue samples and measure the amount of radioactivity in each using a scintillation counter. The cerebellum is often used as a reference region with low specific binding.
-
Data Analysis: Calculate the specific binding in the forebrain. Receptor occupancy is determined by the reduction in specific [³H]flumazenil binding in this compound-treated animals compared to the vehicle-treated control group. Plot occupancy versus dose to determine the Occ50.
4.2 Protocol 2: Rat Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a standard behavioral assay to screen for anxiolytic or anxiogenic effects of drugs in rodents.
Objective: To assess the anxiolytic-like effects of this compound.
Materials:
-
Elevated Plus Maze apparatus (two open arms, two closed arms)
-
Video tracking software
-
This compound and vehicle
-
Sprague-Dawley rats
Procedure:
-
Acclimation: Allow rats to acclimate to the testing room for at least 60 minutes before the experiment.
-
Dosing: Administer this compound (e.g., 1-10 mg/kg, p.o.) or vehicle 30-60 minutes prior to testing.
-
Testing: Place the rat in the center of the maze, facing an open arm. Allow the animal to explore the maze for a 5-minute session.
-
Recording: Record the session using a video camera mounted above the maze.
-
Data Analysis: Use video tracking software to score the following parameters:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Interpretation: An increase in the time spent and/or entries into the open arms, without a significant change in total locomotor activity, is indicative of an anxiolytic-like effect.
4.3 Protocol 3: Human Positron Emission Tomography (PET) for Receptor Occupancy
This protocol uses PET imaging to non-invasively measure GABAA receptor occupancy by this compound in the human brain.
Objective: To determine the relationship between plasma concentration of this compound and its occupancy of GABAA receptors in humans.
Materials:
-
This compound oral formulation
-
Placebo control
-
PET scanner
-
Radioligand (e.g., [¹¹C]flumazenil)[2]
-
Cyclotron for radioligand production
-
Arterial line for blood sampling
-
Healthy human volunteers
Workflow Diagram:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound (MK-0343), a GABAA receptor subtype-selective partial agonist, is a non-sedating anxiolytic in preclinical species but causes sedation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Sedation in Preclinical Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The assessment of sedation is a critical component in preclinical drug development and neuroscience research. Quantifying the sedative effects of novel compounds is essential for determining their therapeutic potential, understanding their mechanism of action, and identifying potential side effects. These protocols provide detailed methodologies for commonly used behavioral assays in rodent models to assess sedation, alongside an overview of the key signaling pathways involved.
Key Signaling Pathways in Sedation
Sedation is primarily mediated by the modulation of several key neurotransmitter systems in the central nervous system (CNS). Understanding these pathways is crucial for interpreting experimental results and for targeted drug design.
GABAergic System
The Gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the CNS.[1][2] Most sedative and hypnotic drugs, including benzodiazepines and barbiturates, enhance the activity of GABA at the GABA-A receptor.[3][4] This receptor is a ligand-gated ion channel that, upon activation, allows the influx of chloride ions (Cl-), leading to hyperpolarization of the neuron and a decrease in its excitability.[4][5] This widespread neuronal inhibition results in the characteristic effects of sedation and hypnosis.[2][5] Different subtypes of the GABA-A receptor, determined by their subunit composition (e.g., α1, β2, γ2), can mediate distinct effects like sedation, anxiolysis, or anesthesia.[1][3][5]
Histaminergic System
Histamine acts as a neurotransmitter that promotes wakefulness and arousal.[6][7] Antihistamines, which are antagonists of the H1 histamine receptor, are well-known for their sedative side effects.[7][8] By blocking the action of histamine at H1 receptors in the CNS, these drugs reduce neuronal excitability in arousal-promoting pathways, leading to drowsiness and sedation.[7][9]
Orexinergic System
Orexin neuropeptides (Orexin-A and Orexin-B), produced in the lateral hypothalamus, are crucial for maintaining wakefulness and arousal.[10][11] They act on two G-protein coupled receptors, OX1 and OX2.[10][12] The loss of orexin-producing neurons results in narcolepsy.[10] Consequently, orexin receptor antagonists have been developed as novel hypnotics to treat insomnia by suppressing the arousal-promoting signals of the orexin system.[10][13]
Experimental Protocols for Assessing Sedation
Behavioral tests are fundamental to assessing the sedative properties of a compound. These assays measure changes in motor coordination, locomotor activity, and exploratory behavior.
Rotarod Test
The rotarod test is a widely used method to assess motor coordination, balance, and the sedative effects of drugs in rodents.[14][15] Animals are placed on a rotating rod, and the latency to fall is measured. A decrease in the time spent on the rod indicates impaired motor function, which can be a direct consequence of sedation.
Experimental Protocol
-
Apparatus: A rotarod apparatus with a textured rod (e.g., 3 cm diameter for mice, 6 cm for rats) divided into lanes, with sensors to automatically record the fall latency.[16]
-
Habituation & Training:
-
Acclimatize animals to the testing room for at least 30-60 minutes before the test.[17]
-
The day before testing, train the animals on the rotarod for several trials. A common training protocol involves placing the animal on the rod rotating at a constant low speed (e.g., 4 rpm) or a slowly accelerating speed.[14][18]
-
-
Procedure:
-
On the test day, record a baseline performance for each animal. Only animals that meet a minimum performance criterion (e.g., staying on the rod for 60 seconds) are used.[14]
-
Administer the test compound or vehicle control.
-
At predetermined time points post-administration (e.g., 15, 30, 60, 120 minutes), place the animal back on the rotarod.
-
The rod is set to accelerate from a low speed to a high speed (e.g., 4 to 40 rpm over 300 seconds).[18]
-
Record the latency to fall from the rod or the time until the animal makes a full passive rotation.[17]
-
-
Data Analysis: The primary endpoint is the latency to fall (in seconds). Data are typically analyzed using a two-way ANOVA (treatment x time) to assess the effect of the compound over time.[18]
Open Field Test (OFT)
The Open Field Test is used to assess general locomotor activity and anxiety-like behavior.[19][20] A sedative compound will typically decrease locomotor activity, such as the total distance traveled and rearing frequency. While it also measures anxiety (time spent in the center vs. periphery), the locomotor parameters are most relevant for sedation.[21]
Experimental Protocol
-
Apparatus: A square arena (e.g., 40x40 cm or 50x50 cm) with high walls, typically made of a non-reflective material.[19][22] The arena is monitored by an overhead video camera connected to a tracking software.
-
Habituation: Allow animals to acclimate to the testing room for at least 30-60 minutes prior to the test to reduce stress.
-
Procedure:
-
Administer the test compound or vehicle control.
-
At a specified time post-administration, gently place the animal in the center of the open field arena.[21][23]
-
Allow the animal to explore the arena freely for a set duration (typically 5-10 minutes).[23]
-
The video tracking system records the animal's movements.
-
Thoroughly clean the arena with 70% ethanol between trials to eliminate olfactory cues.[23]
-
-
Data Analysis: Key parameters for sedation include:
-
Total distance traveled (cm).
-
Velocity (cm/s).
-
Time spent immobile (s).
-
Frequency of rearing (vertical activity). Data are typically analyzed using a one-way ANOVA or t-test to compare treatment groups.
-
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a primary model for assessing anxiety-like behavior, but it can also provide data relevant to sedation.[24][25][26] The model is based on a rodent's natural aversion to open and elevated spaces.[24] A sedative drug may decrease overall activity, such as the total number of arm entries, which can be an indicator of a general reduction in motor activity rather than a specific anxiolytic effect.
Experimental Protocol
-
Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm), with two open arms and two enclosed arms.[27] The maze is typically monitored by an overhead camera and tracking software.
-
Habituation: Acclimatize animals to the testing room for at least 60 minutes prior to testing in a low-light, quiet environment.[24]
-
Procedure:
-
Administer the test compound or vehicle control.
-
At a specified time post-administration, place the animal in the center of the maze, facing an open arm.[27]
-
Allow the animal to explore the maze for a 5-minute period.[27][28]
-
The tracking software records time spent in and entries into each arm.
-
Clean the maze thoroughly between animals.[24]
-
-
Data Analysis: While the primary anxiety measures are the percentage of time spent and entries into the open arms, the key parameters for assessing sedation are:
-
Total number of arm entries (open + closed).
-
Total distance traveled. A significant decrease in these parameters suggests a sedative or motor-impairing effect.
-
Quantitative Data Presentation
Summarizing data in a clear, tabular format is essential for comparing the effects of different compounds or doses. Below are examples of how data from the described protocols can be presented.
Table 1: Effect of Sedative Compounds on Rotarod Performance in Rats
| Treatment Group | Dose (mg/kg, i.p.) | N | Latency to Fall (seconds) at 30 min Post-Dose (Mean ± SEM) |
| Vehicle (Saline) | - | 10 | 185.5 ± 12.3 |
| Diazepam | 2.0 | 10 | 75.2 ± 9.8 |
| Compound X | 5.0 | 10 | 110.7 ± 11.2 |
| Compound X | 10.0 | 10 | 60.1 ± 8.5 |
| p < 0.05 compared to Vehicle group. |
Table 2: Effect of Sedative Compounds on Locomotor Activity in the Open Field Test in Mice
| Treatment Group | Dose (mg/kg, i.p.) | N | Total Distance Traveled (cm) in 10 min (Mean ± SEM) | Rearing Frequency (counts) in 10 min (Mean ± SEM) |
| Vehicle (Saline) | - | 12 | 3540 ± 210 | 45 ± 5 |
| Chlordiazepoxide | 10.0 | 12 | 1820 ± 155 | 18 ± 3 |
| Compound Y | 20.0 | 12 | 2150 ± 180 | 25 ± 4 |
| *p < 0.05 compared to Vehicle group. |
Table 3: Comparison of Intravenous Anesthetics in Aged Rats [29]
| Treatment Group | Dose | Onset Time (s) (Mean ± SEM) | Duration of Sedation (s) (Mean ± SEM) |
| Propofol | 2x ED50 | 25.0 ± 2.0 | 850.5 ± 77.4 |
| Etomidate | 2x ED50 | 22.1 ± 1.5 | 489.8 ± 77.0 |
| ET-26HCl | 2x ED50 | 23.4 ± 1.2 | 347.3 ± 49.0 |
| *p < 0.01 compared to Propofol group. |
Table 4: Effect of Anxiolytic/Sedative Drug on Elevated Plus Maze Performance in Rats [26]
| Treatment Group | Dose (mg/kg) | N | % Time in Open Arms (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | - | 8 | 15.2 ± 2.5 | 22.1 ± 1.8 |
| Diazepam | 2.5 | 8 | 45.8 ± 5.1 | 18.5 ± 2.0 |
| p < 0.05 compared to Vehicle group. (Note: While % time in open arms increases, a sedative effect could be inferred if total arm entries significantly decrease at higher doses). |
References
- 1. jneurosci.org [jneurosci.org]
- 2. The Role of GABA Receptors in Anesthesia and Sedation: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GABAA receptor - Wikipedia [en.wikipedia.org]
- 4. GABAA receptors as targets for anaesthetics and analgesics and promising candidates to help treat coronavirus infections: A mini‐review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Sleep and Sedative States Induced by Targeting the Histamine and Noradrenergic Systems [frontiersin.org]
- 7. Mechanisms of antihistamine-induced sedation in the human brain: H1 receptor activation reduces a background leakage potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. med-fom-neuroethics.sites.olt.ubc.ca [med-fom-neuroethics.sites.olt.ubc.ca]
- 9. Sedation and histamine H1-receptor antagonism: studies in man with the enantiomers of chlorpheniramine and dimethindene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of orexin system facilitates anesthesia emergence and pain control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases [frontiersin.org]
- 13. Hypnotic - Wikipedia [en.wikipedia.org]
- 14. Rotarod test [pspp.ninds.nih.gov]
- 15. Rotarod Apparatus, Standard Operating Procedure | PPTX [slideshare.net]
- 16. biomed-easy.com [biomed-easy.com]
- 17. mmpc.org [mmpc.org]
- 18. researchgate.net [researchgate.net]
- 19. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. content.protocols.io [content.protocols.io]
- 22. researchgate.net [researchgate.net]
- 23. anilocus.com [anilocus.com]
- 24. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 25. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 26. meliordiscovery.com [meliordiscovery.com]
- 27. A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 28. protocols.io [protocols.io]
- 29. peerj.com [peerj.com]
Troubleshooting & Optimization
Mrk-409 sedation in humans vs animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the sedative effects of Mrk-409, with a particular focus on the observed discrepancies between animal models and human subjects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its intended therapeutic target?
This compound (also known as MK-0343) is a GABA-A receptor subtype-selective partial agonist.[1][2] It was developed as a potential non-sedating anxiolytic agent.[1][2][3]
Q2: What is the mechanism of action of this compound?
This compound is a positive allosteric modulator of GABA-A receptors.[3][4] It binds with high affinity to the benzodiazepine site on α1, α2, α3, and α5-containing GABA-A receptors.[1][2] Notably, it exhibits greater agonist efficacy at the α3 subtype compared to the α1 subtype, which was hypothesized to contribute to its anxiolytic effects without inducing sedation.[1][2][4]
Q3: Why was the development of this compound discontinued?
The development of this compound was halted due to a critical discrepancy between preclinical and clinical findings. While it was a non-sedating anxiolytic in animal models, it caused pronounced sedation in humans at doses well below those predicted to be necessary for anxiolytic efficacy.[1][2]
Q4: Was this compound sedating in animal models?
No, in preclinical studies involving rodents and primates, this compound showed anxiolytic-like activity with minimal to no overt signs of sedation, even at receptor occupancies greater than 90%.[1][2] A modest sedative effect was only observed in rats at a very high dose (30 mg/kg) corresponding to 99% receptor occupancy.[4]
Q5: How significant was the sedation observed in humans?
In human safety and tolerability studies, this compound caused pronounced sedation at a dose of 2 mg.[1][2] The maximal tolerated dose was determined to be 1 mg.[1][2] This sedative effect occurred at very low levels of GABA-A receptor occupancy, estimated to be less than 10%.[2]
Troubleshooting Experimental Discrepancies
Issue: My experimental results with a novel anxiolytic compound show a lack of sedation in rodents, but I am concerned about the translatability to humans, similar to the this compound case.
Troubleshooting Steps:
-
Re-evaluate In Vitro Efficacy at Human Recombinant Receptors:
-
Problem: Subtle differences in efficacy at human GABA-A receptor subtypes, particularly the α1 subtype, may be more impactful in humans than in animal models.[4]
-
Suggestion: Conduct thorough in vitro studies using human recombinant GABA-A receptors to precisely quantify the agonist efficacy of your compound at all relevant subtypes (α1, α2, α3, α5). Compare these values to those of known sedating and non-sedating benzodiazepines.
-
-
Consider Species Differences in Receptor Subunit Function and Distribution:
-
Problem: The physiological consequences of modulating specific GABA-A receptor subtypes may differ between species.
-
Suggestion: While challenging, review literature on the comparative neuroanatomy and function of GABAergic systems in your chosen animal model versus humans. Consider if the distribution and density of α1-containing receptors in brain regions associated with sedation differ significantly.
-
-
Employ More Sensitive Preclinical Models for Sedation:
-
Problem: Standard behavioral tests in animals may not be sensitive enough to detect subtle sedative effects that are apparent in humans.
-
Suggestion: Supplement standard locomotor activity tests with more sensitive assays that measure subtle changes in motor coordination, reaction time, or cognitive function. Consider using models that have shown better translation to human sedative effects.
-
-
Conduct Low-Dose Human Microdosing or PET Studies Early:
-
Problem: The this compound case highlights the risk of waiting for Phase I clinical trials to uncover major species differences in pharmacodynamics.
-
Suggestion: If feasible and ethically approved, consider early human studies involving microdosing or Positron Emission Tomography (PET) imaging with a radiolabeled version of your compound. This can provide invaluable in vivo data on human receptor occupancy and potential for off-target effects at clinically relevant doses.
-
Quantitative Data Summary
Table 1: In Vitro Binding Affinity and Efficacy of this compound at Human GABA-A Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) | Agonist Efficacy (relative to chlordiazepoxide) |
| α1 | 0.21 - 0.40 | 0.18 |
| α2 | 0.21 - 0.40 | Not specified |
| α3 | 0.21 - 0.40 | 0.45 |
| α5 | 0.21 - 0.40 | Not specified |
Table 2: Comparative Sedative Effects and Receptor Occupancy of this compound
| Species | Dose | Effect | Brain Receptor Occupancy |
| Rat | Up to ~10 mg/kg | Anxiolytic-like, non-sedating | >90% |
| Squirrel Monkey | 0.03 - 3 mg/kg | Anxiolytic-like, non-sedating | ~35-65% for anxiolytic effect |
| Human | 2 mg | Pronounced Sedation | <10% |
Experimental Protocols
1. In Vivo GABA-A Receptor Occupancy Assay in Rats
-
Objective: To determine the in vivo binding of this compound to benzodiazepine sites on GABA-A receptors in the rat brain.
-
Methodology: This assay was performed using [3H]flumazenil, a radiolabeled benzodiazepine receptor antagonist.
-
Rats were administered various oral doses of this compound or vehicle.
-
After a specific time interval (e.g., 0.75-1 hour), the radiotracer [3H]flumazenil was injected intravenously.
-
After a further interval to allow for tracer distribution and binding, the animals were euthanized, and their brains were rapidly removed.
-
The cerebellum (used as a reference region with low specific binding) and other brain regions of interest (e.g., cortex) were dissected.
-
The amount of radioactivity in the brain regions was quantified using liquid scintillation counting.
-
Receptor occupancy was calculated by comparing the specific binding of [3H]flumazenil in the drug-treated animals to that in the vehicle-treated animals. The Occ50 (the dose required to achieve 50% receptor occupancy) was then determined. For this compound, the Occ50 was 2.2 mg/kg.[1][2]
-
2. Conditioned Emotional Response (CER) Assay in Squirrel Monkeys
-
Objective: To assess the anxiolytic-like effects of this compound in a primate model of conditioned anxiety.
-
Methodology:
-
Monkeys were trained to press a lever for a food reward.
-
A conditioned stimulus (e.g., a red light) was periodically presented, which was previously paired with a mild, unavoidable electric tail-shock.
-
This conditioning results in the suppression of lever pressing during the presentation of the conditioned stimulus.
-
This compound or vehicle was administered orally prior to the test session.
-
The degree to which the drug attenuated the suppression of lever pressing in the presence of the conditioned stimulus was measured as an index of anxiolytic activity.
-
3. Human Safety, Tolerability, and PET Studies
-
Objective: To assess the safety, tolerability, and in vivo brain receptor occupancy of this compound in healthy human volunteers.
-
Methodology:
-
Safety and Tolerability: A single-dose, placebo-controlled study was conducted in healthy young male volunteers. Ascending doses of this compound were administered, and subjects were monitored for adverse events, including sedation.
-
PET Occupancy: A separate study used Positron Emission Tomography (PET) with the radiotracer [11C]flumazenil.
-
Subjects received a single oral dose of this compound (e.g., 1 mg) or placebo.
-
PET scans were acquired to measure the binding of [11C]flumazenil to GABA-A receptors in the brain.
-
A reduction in [11C]flumazenil binding in the this compound group compared to the placebo group would indicate receptor occupancy by the drug. In the case of this compound, the occupancy at the 1 mg dose was below the limit of detection (<10%).[2]
-
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (MK-0343), a GABAA receptor subtype-selective partial agonist, is a non-sedating anxiolytic in preclinical species but causes sedation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Navigating Species-Specific Responses to Mrk-409: A Technical Guide
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the species-dependent pharmacodynamics of Mrk-409 (MK-0343). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during preclinical and clinical research involving this compound.
Frequently Asked Questions (FAQs)
Q1: We observe significant anxiolytic effects without sedation in our rodent models at high receptor occupancy, but human trials report sedation at very low occupancy. Is this a known issue?
A1: Yes, this is the primary documented species difference for this compound. Preclinical studies in rodents and primates consistently demonstrate anxiolytic-like effects at receptor occupancies of approximately 35-65% with minimal to no sedation observed even at occupancies exceeding 90%.[1][2][3] In stark contrast, human clinical trials revealed pronounced sedation at doses corresponding to receptor occupancy levels below 10%.[2][3] This unexpected sedative effect in humans at low doses led to the discontinuation of its clinical development.[2][3][4]
Q2: What is the proposed mechanism behind the contradictory sedative effects of this compound between humans and preclinical species?
A2: The exact mechanism for this discrepancy is not fully elucidated, but it is hypothesized to be related to subtle differences in the GABAA receptor subunit composition, distribution, or allosteric modulation between species. This compound is a partial agonist at the benzodiazepine site of GABAA receptors, with a higher efficacy at α3 subunits compared to α1 subunits.[1][2][3] While this profile was designed to be non-sedating, the minor agonism at the α1 subunit is thought to be sufficient to produce sedation in humans, even at low occupancy levels.[1] This suggests a lower threshold for α1-mediated sedation in humans compared to rodents and primates.
Q3: Our in vitro binding affinity data for this compound in human and rodent GABAA receptors are very similar. Why doesn't this translate to similar in vivo effects?
A3: While the binding affinities of this compound to human and rodent recombinant GABAA receptors are indeed comparable (in the sub-nanomolar range), binding affinity does not always directly predict functional efficacy or the whole-organism physiological response.[1][2][3] The critical factor appears to be the intrinsic efficacy of the compound at specific receptor subtypes and the subsequent downstream signaling. The sedative effects in humans at low occupancy suggest a higher sensitivity of human neural circuits to the partial agonist activity of this compound, particularly at the α1 subunit.
Q4: We are planning a preclinical study with this compound. What are the recommended dose ranges to observe anxiolytic effects without sedation in rats?
A4: In rats, anxiolytic-like effects are typically observed at doses that result in GABAA receptor occupancies between 35% and 65%.[1][2][3] The oral dose of 2.2 mg/kg has been reported as the Occ50 (the dose required to achieve 50% receptor occupancy).[2][3] Therefore, a dose range of approximately 1 to 10 mg/kg p.o. would be a reasonable starting point for observing anxiolytic activity. Overt sedative effects in rats are generally not seen until very high receptor occupancies ( >90%) are reached, which would correspond to significantly higher doses.[1][2][3]
Quantitative Data Summary
The following tables summarize the key pharmacodynamic parameters of this compound across different species and receptor subtypes.
Table 1: In Vitro Binding Affinity and Efficacy of this compound at Human GABAA Receptor Subtypes
| Subtype | Binding Affinity (Ki, nM) | Agonist Efficacy (relative to chlordiazepoxide) |
| α1β3γ2 | 0.21 - 0.40 | 0.18 |
| α2β3γ2 | 0.21 - 0.40 | - |
| α3β3γ2 | 0.21 - 0.40 | 0.45 |
| α5β3γ2 | 0.21 - 0.40 | - |
| Data sourced from multiple studies.[1][2][3] |
Table 2: In Vivo Pharmacodynamic Effects of this compound in Different Species
| Species | Effect | Minimum Effective Dose/Concentration | Corresponding Receptor Occupancy |
| Rat | Anxiolytic-like activity | ~1-3 mg/kg p.o. | ~35 - 65% |
| Rat | Sedation | >10 mg/kg p.o. | >90% |
| Squirrel Monkey | Anxiolytic-like activity | 0.03 - 3 mg/kg p.o. | Not explicitly stated, but anxiolytic effects observed. |
| Human | Sedation | 2 mg (single dose) | <10% |
| Human | Maximal Tolerated Dose | 1 mg | <10% |
| Data compiled from preclinical and clinical reports.[1][2][3] |
Experimental Protocols
1. In Vivo Receptor Occupancy Assay in Rats (using [3H]flumazenil)
-
Objective: To determine the in vivo occupancy of the GABAA receptor benzodiazepine site by this compound.
-
Methodology:
-
Administer this compound orally (p.o.) to rats at various doses.
-
At a predetermined time point post-administration (e.g., 30 minutes), inject a tracer dose of [3H]flumazenil intravenously (i.v.).
-
After a short distribution phase (e.g., 10 minutes), euthanize the animals and rapidly dissect the brain.
-
Homogenize specific brain regions (e.g., cortex, hippocampus).
-
Measure the amount of radioactivity in the brain homogenates using liquid scintillation counting.
-
A separate group of vehicle-treated animals is used to determine the total available receptors (100% binding).
-
Receptor occupancy is calculated as the percentage reduction in [3H]flumazenil binding in this compound-treated animals compared to vehicle-treated animals.
-
The Occ50 (dose required to achieve 50% occupancy) can be determined by fitting the dose-occupancy data to a sigmoidal curve.[2][3]
-
2. Conditioned Emotional Response (CER) Assay in Squirrel Monkeys
-
Objective: To assess the anxiolytic-like effects of this compound.
-
Methodology:
-
Train squirrel monkeys on a lever-pressing task for a food reward.
-
Establish a conditioned fear response by pairing a neutral stimulus (e.g., a red light) with a mild, unavoidable electric shock.
-
Once the fear is conditioned, the presentation of the red light alone will suppress the rate of lever pressing.
-
Administer this compound or vehicle orally at different doses prior to the test session.
-
Measure the rate of lever pressing in the presence and absence of the conditioned stimulus (red light).
-
An anxiolytic effect is indicated by an increase in the rate of lever pressing during the presentation of the conditioned stimulus in the this compound-treated group compared to the vehicle group.[3]
-
Visualizations
Caption: this compound Signaling Pathway
Caption: this compound Experimental Workflow Comparison
Caption: Troubleshooting Inconsistent Preclinical Results
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (MK-0343), a GABAA receptor subtype-selective partial agonist, is a non-sedating anxiolytic in preclinical species but causes sedation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
Translating preclinical Mrk-409 data to clinical outcomes
This technical support center provides researchers, scientists, and drug development professionals with essential information for understanding the translation of preclinical data to clinical outcomes for the GABAA receptor partial agonist, Mrk-409 (also known as MK-0343).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its intended therapeutic use?
This compound is a non-benzodiazepine partial agonist of the GABAA receptor.[1] It was developed as a potential non-sedating anxiolytic agent.[1][2]
Q2: What is the mechanism of action of this compound?
This compound acts on the benzodiazepine binding site of the GABAA receptor, classifying it as a nonbenzodiazepine.[1] It displays high affinity for α1, α2, α3, and α5 subunits of the GABAA receptor.[1][2]
Q3: Why was the clinical development of this compound halted?
Despite showing a non-sedating anxiolytic profile in preclinical animal models, this compound produced significant sedation in humans at doses below those predicted to be effective for anxiety.[1][2] This discrepancy between preclinical and clinical outcomes led to the cessation of its development.[2][3]
Q4: What was the key difference in this compound's effects between preclinical species and humans?
In preclinical rodent and primate models, this compound demonstrated anxiolytic-like activity at receptor occupancies of approximately 35% to 65%, with minimal sedation observed even at occupancies greater than 90%.[2][3][4] In contrast, humans experienced pronounced sedation at a 2 mg dose, which corresponded to a receptor occupancy below the limit of detection (<10%).[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in behavioral assays (e.g., elevated plus maze) in rodents. | Inconsistent handling of animals, environmental stressors, or variations in the experimental setup. | Ensure consistent and gentle handling of animals to minimize stress. Standardize the experimental environment (e.g., lighting, noise levels). Acclimate animals to the testing room before the experiment. |
| Difficulty replicating in vivo receptor occupancy data. | Issues with radioligand administration, timing of tissue collection, or the binding assay protocol. | Verify the specific activity and purity of the radioligand ([3H]flumazenil). Strictly adhere to the timing of drug administration and tissue harvesting. Optimize the ex vivo binding assay incubation time to minimize dissociation of the unlabeled drug.[5] |
| Unexpected sedative effects in animal models at low doses. | Species or strain differences in sensitivity to GABAA receptor modulation. Incorrect dosing calculations. | Carefully select the animal species and strain for the study. Consider conducting dose-response studies in a small cohort to determine the optimal dose range. Double-check all dosing calculations and vehicle preparation. |
| Discrepancy between in vitro binding affinity and in vivo efficacy. | Poor brain penetration of the compound. Rapid metabolism of the compound in vivo. | Conduct pharmacokinetic studies to determine the brain-to-plasma ratio of the compound. Analyze plasma and brain samples to assess the metabolic stability of the compound. |
Data Presentation
Table 1: In Vitro Binding Affinity and Efficacy of this compound at Human GABAA Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki, nM) | Agonist Efficacy (relative to chlordiazepoxide) |
| α1β3γ2 | 0.21 - 0.40 | 0.18 |
| α2β3γ2 | 0.21 - 0.40 | N/A |
| α3β3γ2 | 0.21 - 0.40 | 0.45 |
| α5β3γ2 | 0.21 - 0.40 | N/A |
| Source:[2][3][4] |
Table 2: Preclinical Pharmacokinetics and In Vivo Receptor Occupancy of this compound in Rats
| Parameter | Value |
| Brain Penetration | Readily penetrates the brain |
| In Vivo Receptor Occupancy (Occ50) | 2.2 mg/kg (p.o.) |
| Plasma EC50 for Occupancy | 115 ng/mL |
| Source:[2][3] |
Table 3: Comparison of Preclinical and Clinical Dosing and Outcomes for this compound
| Species | Dose | Receptor Occupancy | Outcome |
| Rodents & Primates | Minimum effective doses for anxiolysis | ~35% - 65% | Anxiolytic-like activity |
| Rodents & Primates | High doses | >90% | Minimal sedation |
| Humans | 1 mg | <10% | Maximal tolerated dose |
| Humans | 2 mg | <10% | Pronounced sedation |
| Source:[2][3] |
Experimental Protocols
1. In Vivo [3H]Flumazenil Binding Assay for GABAA Receptor Occupancy in Rats
-
Objective: To determine the in vivo occupancy of GABAA receptors by this compound.
-
Materials: this compound, [3H]flumazenil (radioligand), vehicle (e.g., 0.5% methylcellulose), male Sprague-Dawley rats, scintillation counter.
-
Procedure:
-
Administer this compound orally (p.o.) at desired doses to a cohort of rats. Administer vehicle to a control group.
-
At a specified time post-administration (e.g., 30 minutes), inject a tracer dose of [3H]flumazenil intravenously (i.v.).
-
After a short distribution phase (e.g., 3 minutes), euthanize the rats and rapidly dissect the brain.
-
Homogenize specific brain regions (e.g., cortex, hippocampus) in a suitable buffer.
-
Measure the amount of radioactivity in the brain homogenates using a scintillation counter.
-
Calculate receptor occupancy as the percentage reduction in [3H]flumazenil binding in the this compound-treated groups compared to the vehicle-treated group.
-
2. Elevated Plus Maze (EPM) for Assessing Anxiolytic-like Activity in Rodents
-
Objective: To evaluate the anxiolytic-like effects of this compound in rats or mice.
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Procedure:
-
Administer this compound or vehicle to the animals at a specified time before testing.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.
-
Anxiolytic-like activity is indicated by a significant increase in the time spent and/or the number of entries into the open arms.
-
3. Human Positron Emission Tomography (PET) with [11C]Flumazenil
-
Objective: To measure GABAA receptor occupancy in the human brain following this compound administration.
-
Materials: this compound, [11C]flumazenil (PET radiotracer), PET scanner, human volunteers.
-
Procedure:
-
Obtain informed consent from healthy human volunteers.
-
Administer a single oral dose of this compound (e.g., 1 mg) or placebo.
-
At the time of predicted peak plasma concentration of this compound, inject a bolus of [11C]flumazenil intravenously.
-
Acquire dynamic PET scans of the brain for a specified duration (e.g., 90 minutes).
-
Analyze the PET data to quantify the binding of [11C]flumazenil in various brain regions.
-
Receptor occupancy is determined by the reduction in [11C]flumazenil binding in the this compound group compared to the placebo group.
-
Visualizations
References
- 1. inotiv.com [inotiv.com]
- 2. Behavioral methods to study anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Measuring Anxiety-Like Behaviors in Rodent Models of Traumatic Brain Injury [frontiersin.org]
- 4. Animal models of anxiety disorders in rats and mice: some conceptual issues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of in vivo and ex vivo [3H]flumazenil binding assays to determine occupancy at the benzodiazepine binding site of rat brain GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Development of Non-Sedating Anxiolytics
This technical support center is designed for researchers, scientists, and drug development professionals actively engaged in the discovery and preclinical evaluation of non-sedating anxiolytics. Here you will find troubleshooting guides for common experimental hurdles, frequently asked questions, detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: Why is there a significant failure rate when translating preclinical anxiolytic efficacy to human clinical trials?
A1: The translational failure from preclinical to clinical efficacy for anxiolytics is a major challenge.[1][2] Several factors contribute to this discrepancy:
-
Different Brain Complexity: The human brain is significantly more complex than that of rodents, with more intricate neural circuits and cognitive functions that are difficult to model in animals.[1]
-
Subjective Nature of Anxiety: Anxiety in humans involves subjective feelings of worry and fear that cannot be directly measured in animals. Preclinical models rely on behavioral proxies for anxiety, such as avoidance of open spaces, which may not fully encapsulate the human experience of anxiety disorders.[2][3]
-
Limitations of Animal Models: While valuable, current animal models of anxiety often have limitations in their predictive validity for all types of anxiety disorders.[2][3] Many models are more sensitive to benzodiazepine-like anxiolytics and may not accurately predict the efficacy of novel, non-sedating compounds.
-
Pharmacokinetic and Pharmacodynamic Differences: Species-specific differences in drug metabolism and receptor pharmacology can lead to different efficacy and side-effect profiles between animals and humans.
Q2: What are the primary molecular targets for developing non-sedating anxiolytics?
A2: The primary strategy for developing non-sedating anxiolytics has focused on targeting specific subtypes of the γ-aminobutyric acid type A (GABA-A) receptor.[4][5] The GABA-A receptor is a pentameric ligand-gated ion channel composed of different subunits (e.g., α, β, γ).[6][7]
-
GABA-A α Subtypes: Different α subunits are associated with distinct pharmacological effects of benzodiazepines. The α1 subunit is primarily linked to sedation, while the α2 and α3 subunits are believed to mediate the anxiolytic effects.[4][5][8][9]
-
Subtype-Selective Modulators: The development of compounds that selectively modulate the α2 and α3 subunits while having minimal activity at the α1 subunit is a key approach to achieving anxiolysis without sedation.[4][5][9]
Q3: How can I minimize variability in my rodent behavioral assays for anxiety?
A3: High variability is a common issue in rodent behavioral studies. Several factors can contribute to this, and careful control of these variables is crucial for obtaining reliable and reproducible data.[10][11][12][13]
-
Animal-Related Factors:
-
Strain and Sex: Use a consistent inbred strain and sex of animals throughout the study. Be aware that different strains have different baseline levels of anxiety, and sex differences in response to anxiolytics can occur.[10][13][14]
-
Housing Conditions: Standardize housing density, cage enrichment, and the light/dark cycle. Avoid conducting experiments on the day of a cage change.[13]
-
-
Environmental Factors:
-
Testing Environment: Maintain consistent lighting, noise levels, and temperature in the testing room. Acclimate animals to the testing room before the experiment.[10][11][15]
-
Experimenter Effects: The presence and even the sex of the experimenter can influence animal behavior.[11] Consistent handling by the same individual can reduce variability.
-
-
Procedural Factors:
-
Habituation: Properly habituate animals to the testing apparatus and procedures.
-
Order of Testing: If conducting a battery of behavioral tests, consider the order in which they are performed, as prior tests can influence subsequent behavior.
-
Troubleshooting Guides
Issue 1: Inconsistent or Paradoxical Results in the Elevated Plus Maze (EPM)
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in open arm exploration between animals in the same treatment group. | Inconsistent handling or placement on the maze. | Ensure all animals are handled gently and consistently. Place the animal in the center of the maze facing a closed arm for every trial.[16] |
| Subtle environmental cues. | Control for olfactory cues by cleaning the maze thoroughly between trials. Minimize auditory and visual disturbances in the testing room.[10] | |
| A known anxiolytic compound is not increasing open arm time. | "One-trial tolerance." | Rodents' previous experience in the EPM can reduce the anxiolytic effect of drugs upon re-exposure.[17] It is best to use naive animals for each EPM test. |
| Inappropriate drug dosage or timing of administration. | Conduct a dose-response study to determine the optimal dose. Ensure the timing of drug administration allows for peak brain exposure during the test. | |
| Increased overall locomotor activity without a specific increase in open arm exploration. | The compound may have stimulant effects that are confounding the anxiety measurement. | Analyze total distance traveled or total arm entries as a measure of locomotor activity. If activity is significantly increased, the anxiolytic interpretation of open arm time may be confounded. Consider using a different anxiety test that is less sensitive to locomotor effects. |
Issue 2: Lack of Effect or Conflicting Results in the Light-Dark Box Test
| Problem | Possible Cause | Troubleshooting Steps |
| Animals spend almost all their time in the dark compartment, even with anxiolytic treatment. | The light intensity in the light compartment is too high, creating a ceiling effect of anxiety. | Measure and standardize the lux level in the light compartment. A level of 400-600 lux is often used, but this may need to be optimized for your specific strain and experimental conditions. |
| Insufficient habituation to the testing room. | Ensure animals are acclimated to the testing room for at least 30-60 minutes before the test to reduce novelty-induced anxiety. | |
| The anxiolytic effect is observed in the EPM but not in the Light-Dark Box test. | Different anxiety domains are being assessed. | The EPM is thought to model generalized anxiety, while the Light-Dark Box may be more related to specific phobias (aversion to bright light).[18] Consider the specific mechanism of your compound and which anxiety domain it is expected to modulate. |
| The size of the opening between compartments is too small or too large. | A very small opening may discourage exploration, while a very large one may reduce the aversive nature of the light compartment. Use standardized apparatus dimensions. |
Data Presentation
Table 1: Comparative Binding Affinities (Ki, nM) of Anxiolytics for GABA-A Receptor Subtypes
This table illustrates the differential binding affinities of a classic benzodiazepine (Diazepam) and a non-sedating anxiolytic (L-838,417) for different GABA-A receptor α subtypes. Note the high affinity of Diazepam for multiple subtypes versus the selective functional antagonism of L-838,417 at the α1 subtype. Data are compiled from various sources for illustrative purposes.
| Compound | α1β3γ2 | α2β3γ2 | α3β3γ2 | α5β3γ2 | Sedative Potential |
| Diazepam | ~10 | ~10 | ~10 | ~15 | High |
| L-838,417 | Antagonist | Partial Agonist | Partial Agonist | Partial Agonist | Low |
| Zolpidem | High Affinity | Low Affinity | Low Affinity | Low Affinity | High |
Note: L-838,417 is a functional antagonist at the α1 subtype, meaning it binds but does not produce a positive modulatory effect.[9]
Table 2: Comparative Efficacy of Anxiolytics in the Elevated Plus Maze (EPM)
This table provides a representative comparison of the effects of a classic benzodiazepine and a non-sedating anxiolytic on the percentage of time spent in the open arms of the EPM in rodents.
| Compound | Dose (mg/kg) | % Time in Open Arms (vs. Vehicle) | Locomotor Activity (vs. Vehicle) |
| Vehicle | - | ~15% | 100% |
| Diazepam | 1.0 - 2.0 | ↑ (~30-40%) | ↓ (at higher doses) |
| Imidazenil | 0.1 - 1.0 | ↑ (~25-35%) | No significant change |
Data are illustrative and can vary based on rodent strain, specific experimental conditions, and route of administration.[5]
Experimental Protocols
Protocol 1: Elevated Plus Maze (EPM) Test for Rodents
Objective: To assess anxiety-like behavior in rodents.
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50-70 cm).
-
Two open arms (e.g., 50 cm long x 10 cm wide) and two enclosed arms of the same size with high walls (e.g., 40 cm high).
-
A central platform (e.g., 10 cm x 10 cm).
-
A video camera mounted above the maze for recording.
Procedure:
-
Acclimation: Acclimate the animal to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer the test compound or vehicle at a predetermined time before the test to ensure peak brain exposure during the assay.
-
Placement: Gently place the animal on the central platform of the maze, facing one of the open arms.
-
Exploration: Allow the animal to freely explore the maze for a 5-minute session. The experimenter should leave the room or be positioned out of the animal's sight.
-
Recording: Record the entire session using the overhead video camera.
-
Cleaning: After each trial, thoroughly clean the maze with 70% ethanol or another suitable cleaning agent to remove any olfactory cues.
Data Analysis:
-
Primary Measures of Anxiety:
-
Percentage of time spent in the open arms: (Time in open arms / Total time) x 100
-
Percentage of open arm entries: (Entries into open arms / Total arm entries) x 100
-
-
Measure of Locomotor Activity:
-
Total number of arm entries (open and closed).
-
An increase in the percentage of time spent and entries into the open arms is indicative of an anxiolytic effect.
Protocol 2: Light-Dark Box Test for Mice
Objective: To assess anxiety-like behavior based on the conflict between the innate aversion to brightly lit areas and the drive to explore a novel environment.
Apparatus:
-
A rectangular box divided into two compartments: a small, dark compartment (approximately 1/3 of the box) and a larger, brightly illuminated compartment (approximately 2/3 of the box).
-
An opening (e.g., 5 cm x 5 cm) in the partition wall allows the mouse to move between the two compartments.
-
A light source to illuminate the light compartment (e.g., 400-600 lux).
-
A video camera for recording.
Procedure:
-
Acclimation: Acclimate the mouse to the testing room for at least 30-60 minutes.
-
Drug Administration: Administer the test compound or vehicle.
-
Placement: Place the mouse in the center of the light compartment, facing away from the opening to the dark compartment.
-
Exploration: Allow the mouse to freely explore both compartments for a 5 to 10-minute session.
-
Recording: Record the session with a video camera.
-
Cleaning: Clean the apparatus thoroughly between each trial.
Data Analysis:
-
Primary Measures of Anxiety:
-
Time spent in the light compartment.
-
Latency to the first entry into the dark compartment.
-
-
Measures of Activity/Exploration:
-
Number of transitions between the two compartments.
-
Total distance traveled.
-
An increase in the time spent in the light compartment and a longer latency to enter the dark compartment suggest an anxiolytic effect.
Mandatory Visualizations
References
- 1. A way forward for anxiolytic drug development: Testing candidate anxiolytics with anxiety-potentiated startle in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 50 years of hurdles and hope in anxiolytic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Sedative but not anxiolytic properties of benzodiazepines are mediated by the GABA(A) receptor alpha1 subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticonvulsant, anxiolytic, and non-sedating actions of imidazenil and other imidazo-benzodiazepine carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Different GABAA receptor subtypes mediate the anxiolytic, abuse-related, and motor effects of benzodiazepine-like drugs in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methodological Considerations for Optimizing and Validating Behavioral Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nhsjs.com [nhsjs.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. researchgate.net [researchgate.net]
- 17. Dose-response analysis of the behavioral effects of diazepam: II. Psychomotor performance, cognition and mood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparison of the elevated plus and elevated zero mazes in treated and untreated male Sprague-Dawley rats: Effects of anxiolytic and anxiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the paradoxical sedative effects of Mrk-409
Mrk-409 Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with this compound, a GABA-A receptor partial agonist. The compound has demonstrated a paradoxical sedative effect in humans, contrasting with its non-sedating anxiolytic profile in preclinical animal models. This guide will help you navigate potential experimental challenges and interpret unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a high-affinity partial agonist for the benzodiazepine site on the GABA-A receptor. It binds to the α1, α2, α3, and α5 subunits.[1][2][3][4] However, it displays greater agonist efficacy at the α3 subtype compared to the α1 subtype.[3][4] This profile was initially designed to produce anxiolytic effects without the sedation typically associated with full agonists that have high efficacy at the α1 subunit.
Q2: We are observing sedative effects in our animal models at low doses, which contradicts published preclinical data. What could be the reason?
Several factors could contribute to this discrepancy:
-
Species and Strain Differences: While rodents and primates in initial studies showed minimal sedation, your specific animal model or strain might have a different GABA-A receptor subunit composition or sensitivity.
-
Vehicle and Formulation: The vehicle used to dissolve this compound can significantly impact its absorption and bioavailability. Ensure you are using the recommended vehicle (e.g., 0.5% methylcellulose) and that the compound is fully solubilized.
-
Dosing and Administration: Double-check your dose calculations and the route of administration. An error in either could lead to unexpectedly high plasma concentrations.
-
Behavioral Assay Sensitivity: The specific behavioral assay you are using to measure sedation might be more sensitive than those used in the original characterization of the compound.
Q3: Our in vitro electrophysiology results show lower than expected potentiation of GABA-ergic currents. What are the possible causes?
-
Receptor Subtype Composition: this compound's efficacy varies between different GABA-A receptor subtypes. Ensure the cell line or neuron population you are studying expresses the appropriate subunits (α1, α2, α3, and α5) for your intended experiment.
-
Compound Stability: this compound may degrade under certain storage or experimental conditions. Verify the integrity of your compound stock.
-
Concentration Accuracy: Confirm the final concentration of this compound in your experimental setup. Serial dilution errors can lead to inaccurate results.
-
Baseline GABA Concentration: As a positive allosteric modulator, the effect of this compound is dependent on the presence of GABA. Ensure your baseline GABA concentration is appropriate for the experiment.
Q4: Why was the clinical development of this compound halted?
The development of this compound was stopped because it produced pronounced sedation in humans at doses that were well-tolerated and non-sedating in preclinical animal models.[2][3] This sedative effect in humans occurred at surprisingly low plasma concentrations and receptor occupancy levels, indicating a significant species-specific difference in response.[2][3]
Troubleshooting Guides
Issue 1: Unexpected Sedation in Animal Models
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incorrect Dosing | Verify all calculations for dose preparation and administration volume. | Prepare a fresh dilution series and have a second researcher confirm the calculations. |
| Vehicle Effects | Run a vehicle-only control group to assess for any sedative effects of the vehicle itself. | If the vehicle shows effects, consider alternative, inert vehicles. |
| High Bioavailability | Perform a pilot pharmacokinetic study to determine the plasma concentration of this compound in your specific animal model and administration protocol. | Compare your pharmacokinetic data with published values to see if you are achieving unexpectedly high exposures. |
| Behavioral Assay Sensitivity | Review the literature for the sensitivity of your chosen sedation assay to other GABA-A modulators. | Consider using a battery of behavioral tests to get a more comprehensive picture of the sedative-hypnotic profile. |
Issue 2: Inconsistent In Vitro Electrophysiology Results
| Potential Cause | Troubleshooting Step | Recommended Action |
| Cell Line Viability | Check the health and passage number of your cell line. | Use cells with a low passage number and ensure optimal culture conditions. |
| Compound Precipitation | Visually inspect your recording chamber for any signs of compound precipitation. | If precipitation is observed, consider using a different solvent or reducing the final concentration. |
| Electrode Drift | Monitor the stability of your patch-clamp recording over time. | Allow for a stable baseline recording before applying this compound. |
| Receptor Desensitization | Vary the duration of GABA and this compound application. | Use a rapid perfusion system to minimize receptor desensitization. |
Quantitative Data Summary
| Parameter | Value | Species/System |
| Binding Affinity (Ki) | 0.21-0.40 nM | Human recombinant GABA-A receptors (α1, α2, α3, α5)[2][3][4] |
| Agonist Efficacy (vs. Chlordiazepoxide) | α3: 0.45, α1: 0.18 | Human recombinant GABA-A receptors[3] |
| In Vivo Receptor Occupancy (Occ50) | 2.2 mg/kg p.o. | Rat brain[2][3] |
| Plasma EC50 for Occupancy | 115 ng/mL | Rat[2][3] |
| Human Sedative Dose | 2 mg | Human[2][3] |
| Plasma Cmax at Human Sedative Dose | 28 ng/mL | Human[2][3] |
| Receptor Occupancy at Human Sedative Dose | <10% | Human[2][3] |
Experimental Protocols
Protocol 1: In Vivo Receptor Occupancy Assay in Rats
This protocol is based on the use of [3H]flumazenil as a radioligand to measure the in vivo occupancy of the benzodiazepine site on the GABA-A receptor by this compound.
-
Animal Dosing:
-
Administer this compound orally (p.o.) at the desired doses (e.g., 0.1, 0.3, 1, 3, 10 mg/kg) to male Sprague-Dawley rats.
-
A vehicle control group (e.g., 0.5% methylcellulose) must be included.
-
-
Radioligand Injection:
-
At a specified time post-dose (e.g., 60 minutes), inject [3H]flumazenil intravenously (i.v.) at a dose of 10 µCi/kg.
-
-
Tissue Collection:
-
30 minutes after the radioligand injection, euthanize the animals and rapidly dissect the cerebellum and forebrain.
-
-
Sample Processing:
-
Homogenize the brain tissue in a suitable buffer.
-
Measure the radioactivity in the tissue homogenates using liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the specific binding of [3H]flumazenil in the forebrain by subtracting the non-specific binding measured in the cerebellum.
-
Determine the percent occupancy of the benzodiazepine sites by this compound at each dose by comparing the specific binding in the drug-treated groups to the vehicle-treated group.
-
Calculate the Occ50 (the dose required to achieve 50% receptor occupancy) by fitting the dose-response data to a sigmoidal curve.
-
Protocol 2: Human Positron Emission Tomography (PET) Imaging
This protocol outlines a typical PET study to assess GABA-A receptor occupancy in humans using [11C]flumazenil.
-
Subject Recruitment:
-
Recruit healthy human volunteers who have provided informed consent.
-
Subjects should be free of any medications that could interfere with the GABAergic system.
-
-
Baseline Scan:
-
Perform a baseline PET scan with [11C]flumazenil to determine the baseline receptor density.
-
This involves an intravenous injection of the radiotracer followed by dynamic scanning for 90-120 minutes.
-
-
Drug Administration:
-
On a separate day, administer a single oral dose of this compound (e.g., 1 mg or 2 mg) or placebo in a double-blind, crossover design.
-
-
Post-Dose Scan:
-
At the time of expected peak plasma concentration of this compound, perform a second [11C]flumazenil PET scan.
-
-
Data Analysis:
-
Co-register the PET images with anatomical MRI scans for accurate region-of-interest (ROI) delineation.
-
Use a suitable kinetic model (e.g., the Logan graphical analysis) to calculate the distribution volume (VT) of [11C]flumazenil in various brain regions.
-
Calculate the percent receptor occupancy in each ROI using the following formula: Occupancy (%) = 100 * (VT_baseline - VT_drug) / VT_baseline.
-
Visualizations
Caption: Paradoxical effects of this compound in preclinical vs. clinical settings.
Caption: Troubleshooting workflow for unexpected sedation in animal models.
Caption: Simplified signaling pathway of this compound at the GABA-A receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound (MK-0343), a GABAA receptor subtype-selective partial agonist, is a non-sedating anxiolytic in preclinical species but causes sedation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Investigating Low Receptor Occupancy and Sedation with MK-0343
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and guidance for researchers working with MK-0343, a GABA-A receptor subtype-selective partial agonist. The paradoxical observation of sedation in humans at low receptor occupancy levels, contrary to preclinical findings, necessitates a thorough understanding of the experimental methodologies and potential pitfalls. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to support your research endeavors.
Data Presentation: MK-0343 Receptor Occupancy and Sedation
The following tables summarize the key quantitative data regarding MK-0343's binding affinity, preclinical receptor occupancy, and the sedative effects observed in humans at surprisingly low receptor occupancy levels.
Table 1: In Vitro Binding Affinity and Efficacy of MK-0343
| GABA-A Receptor Subtype | Binding Affinity (Ki, nM) | Agonist Efficacy (relative to chlordiazepoxide) |
| α1 | 0.22 | 0.18 |
| α2 | 0.40 | - |
| α3 | 0.21 | 0.45 |
| α5 | 0.23 | - |
Source: Atack et al., 2011[1][2]
Table 2: Preclinical (Rat) and Clinical (Human) Receptor Occupancy and Sedation Data for MK-0343
| Species | Dose | Plasma Concentration (Cmax) | Receptor Occupancy | Sedative Effects |
| Rat | 2.2 mg/kg (p.o.) | 115 ng/mL | ~50% (Occ50) | Minimal overt signs of sedation at >90% occupancy |
| Human | 1 mg | - | <10% (below detection limit) | Well-tolerated |
| Human | 2 mg | 28 ng/mL | Estimated <20% | Pronounced sedation |
Source: Atack et al., 2011[1][2]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure consistency and aid in the replication of studies.
Protocol 1: GABA-A Receptor Occupancy Measurement using [11C]flumazenil PET
Objective: To quantify the in-vivo occupancy of GABA-A receptors by MK-0343 in the human brain.
Radiotracer: [11C]flumazenil, a benzodiazepine site antagonist.
Procedure:
-
Subject Preparation:
-
Subjects should be healthy volunteers who have undergone a full medical screening.
-
Obtain informed consent.
-
Subjects should abstain from caffeine, alcohol, and other CNS-active substances for at least 24 hours prior to the scan.
-
-
PET Scan Acquisition:
-
A baseline (drug-free) PET scan is performed on each subject.
-
A second PET scan is performed after oral administration of a single dose of MK-0343 (e.g., 1 mg or 2 mg).
-
An intravenous bolus of [11C]flumazenil is administered at the start of each scan.
-
Dynamic 3D PET data are acquired for 90 minutes.
-
Arterial blood sampling is performed throughout the scan to measure the concentration of [11C]flumazenil and its metabolites in plasma, which serves as the input function for kinetic modeling.
-
-
Data Analysis using Simplified Reference Tissue Model (SRTM):
-
The SRTM is a validated method for quantifying receptor binding from dynamic PET data without the need for arterial blood sampling, using a reference region devoid of specific binding. The pons is a commonly used reference region for [11C]flumazenil studies.[1][3][4][5][6]
-
The model estimates the binding potential relative to the non-displaceable uptake (BPND), which is a measure of the density of available receptors.
-
Calculation of Receptor Occupancy (Occ):
-
Occ (%) = 100 * (BPND_baseline - BPND_drug) / BPND_baseline
-
-
Protocol 2: Assessment of Sedation
Objective: To quantify the level of sedation in human subjects following administration of MK-0343.
Method 1: Saccadic Eye Movement Measurement
-
Apparatus: A computer-based eye-tracking system.
-
Procedure:
-
The subject is seated in a dimly lit room with their head stabilized.
-
Visual targets (e.g., dots) are presented on a screen at various horizontal and vertical positions.
-
The subject is instructed to fixate on a central target and then rapidly shift their gaze to a peripheral target as it appears.
-
The eye-tracking system records the characteristics of these saccadic eye movements.
-
-
Primary Endpoint: Saccadic Peak Velocity (SPV): The maximum velocity of the eye during a saccade. A decrease in SPV is indicative of sedation.
-
Data Analysis: The average SPV is calculated for a series of saccades.
Method 2: Visual Analog Scale for Sedation (VASS)
-
Tool: A 100 mm horizontal line with anchors at each end.
-
Anchors: "Not at all drowsy" at the 0 mm mark and "Extremely drowsy" at the 100 mm mark.
-
Procedure:
-
The subject is presented with the VASS and asked to make a vertical mark on the line that best represents their current level of drowsiness.
-
The score is determined by measuring the distance in millimeters from the "Not at all drowsy" anchor to the subject's mark.
-
-
Timing: The VASS should be administered at baseline and at regular intervals after drug administration.
Troubleshooting Guides and FAQs
This section addresses common issues that may arise during your experiments with MK-0343.
[11C]flumazenil PET Imaging
FAQ 1: Why is the pons used as a reference region in [11C]flumazenil PET studies?
The pons has a very low density of GABA-A receptors, so the uptake of [11C]flumazenil in this region is considered to be non-specific binding. This allows it to be used as a reference to estimate the specific binding in other brain regions.[1][3][4][5]
Troubleshooting Guide: [11C]flumazenil PET
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in BPND values between subjects | - Subject motion during the scan.- Inaccurate co-registration of PET and MRI images.- Physiological variability. | - Use head restraints and instruct subjects to remain still.- Ensure accurate image registration.- Increase sample size to account for inter-individual differences. |
| Low signal-to-noise ratio in PET images | - Low injected dose of [11C]flumazenil.- Short scan duration. | - Ensure the injected dose is within the recommended range.- A 90-minute scan duration is generally recommended for [11C]flumazenil. |
| Unexpectedly low receptor occupancy at a dose expected to be effective | - Inaccurate plasma concentration measurements.- Rapid metabolism of MK-0343.- Individual differences in drug metabolism. | - Verify the accuracy of the plasma concentration assay.- Correlate occupancy with plasma concentration at the time of the scan.- Consider genotyping subjects for relevant drug-metabolizing enzymes. |
| Artifacts in PET images (e.g., streaks, hot or cold spots) | - Patient movement.- Metal implants.- Attenuation correction errors. | - Implement motion correction algorithms.- Exclude subjects with metal implants that could interfere with the scan.- Carefully review and, if necessary, manually correct the attenuation correction map.[7][8][9] |
Sedation Assessment
FAQ 2: Why is saccadic peak velocity a sensitive measure of sedation?
Saccadic eye movements are controlled by a complex neural network that is highly sensitive to the effects of CNS depressant drugs. Sedatives slow down the firing rate of neurons in the brainstem saccadic generator, resulting in a reduction in the peak velocity of these rapid eye movements.
Troubleshooting Guide: Sedation Assessment
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in saccadic peak velocity measurements | - Subject fatigue or inattention.- Calibration errors in the eye-tracking equipment.- Blinking or other eye movement artifacts. | - Ensure subjects are well-rested and motivated.- Perform regular calibration of the eye-tracker.- Use software to identify and remove artifacts from the data. |
| Poor correlation between VASS scores and objective measures of sedation | - Subjects may have difficulty interpreting the scale.- The timing of the VASS administration may not coincide with peak drug effects.- Inter-individual differences in subjective experience. | - Provide clear and standardized instructions for completing the VASS.- Administer the VASS at multiple time points after drug administration.- Acknowledge the subjective nature of the measure and use it in conjunction with objective assessments. |
| Floor or ceiling effects with the VASS | - The sedative effect is either too weak or too strong for the scale to detect changes. | - Consider using a different sedation scale with a wider dynamic range if effects are expected to be at the extremes. |
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to MK-0343's mechanism of action and the experimental procedures used to assess its effects.
Caption: GABA-A receptor signaling and the mechanism of action of MK-0343.
Caption: Experimental workflow for a [11C]flumazenil PET receptor occupancy study.
References
- 1. Measurement of GABAA receptor binding in vivo with [11C]flumazenil: a test-retest study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A standardized protocol for quantification of saccadic eye movements: DEMoNS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TPC - Analysis of [C-11]flumazenil [turkupetcentre.net]
- 4. Positron Emission Tomography (PET) Quantification of GABAA Receptors in the Brain of Fragile X Patients | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Simplified reference tissue model for PET receptor studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recognizing and preventing artifacts with SPECT and PET imaging | Radiology Key [radiologykey.com]
- 8. PET/CT Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cme.lww.com [cme.lww.com]
Navigating Manufacturing Challenges in Drug Development: A Technical Guide on the Case of MK-0409 (Rolapitant IV)
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the challenges encountered during the development of the intravenous (IV) formulation of MK-0409 (rolapitant). The oral formulation of rolapitant (Varubi®) was successfully approved for the prevention of chemotherapy-induced nausea and vomiting (CINV). However, the initial New Drug Application (NDA) for the IV formulation received a Complete Response Letter (CRL) from the U.S. Food and Drug Administration (FDA) due to manufacturing-related issues. This guide will delve into the specifics of this "clinical failure," offering insights and actionable guidance for professionals in the field.
Frequently Asked Questions (FAQs)
Q1: What is MK-0409 and what is its primary indication?
A1: MK-0409, known by its generic name rolapitant, is a selective neurokinin-1 (NK-1) receptor antagonist. It is used in combination with other antiemetic agents to prevent delayed nausea and vomiting associated with emetogenic cancer chemotherapy. The oral formulation of rolapitant, Varubi®, was approved by the FDA in 2015.[1]
Q2: Was the clinical development of MK-0409 (rolapitant) considered a failure?
A2: Not in the traditional sense of lacking efficacy or having significant safety concerns. The oral formulation of rolapitant demonstrated superior efficacy in preventing delayed CINV in Phase 3 clinical trials compared to the control group.[2] The "failure" specifically refers to the initial rejection of the New Drug Application (NDA) for the intravenous (IV) formulation of rolapitant by the FDA.[1]
Q3: What were the specific reasons for the FDA's Complete Response Letter (CRL) for the rolapitant IV formulation?
A3: The FDA issued a CRL for the rolapitant IV formulation due to issues related to manufacturing. Specifically, the agency requested additional information regarding the in vitro method used to demonstrate the comparability of the drug product produced at two different proposed commercial manufacturing sites.[1][3][4] The CRL did not raise any concerns about the safety or efficacy of the rolapitant IV formulation itself.[1][3][4]
Q4: Why was comparability between manufacturing sites an issue for the rolapitant IV NDA?
A4: During the development of the IV formulation, the manufacturer, TESARO, identified potential deficiencies at the original contract manufacturer. They then secured a second drug product supplier and included data from this new manufacturer in the NDA.[3][4] When a change in manufacturing site occurs, the FDA requires robust data to ensure that the drug product remains consistent in quality, purity, and potency, and that the change does not adversely affect its safety and efficacy.[5][6]
Q5: What are in vitro comparability studies in the context of drug manufacturing?
A5: In vitro comparability studies are laboratory-based tests used to compare the physicochemical properties and biological activity of a drug product before and after a manufacturing change. These studies are crucial for demonstrating that the product remains essentially the same. For an injectable formulation like rolapitant IV, these tests could include assessments of particle size, viscosity, pH, impurity profiles, and drug release characteristics.
Q6: Was the IV formulation of rolapitant eventually approved?
A6: Yes, the intravenous formulation of rolapitant (Varubi IV) was subsequently approved by the FDA in October 2017.[7] This indicates that the manufacturer was able to provide the necessary data to address the FDA's concerns about manufacturing comparability.
Troubleshooting Guide: Averting Manufacturing-Related Regulatory Setbacks
This guide provides a framework for anticipating and addressing potential manufacturing challenges during drug development, using the rolapitant IV case as a learning example.
| Potential Issue | Troubleshooting/Proactive Strategy | Relevance to Rolapitant IV Case |
| Change in Manufacturing Site | - Initiate discussions with regulatory agencies early in the process. - Develop a comprehensive comparability protocol before executing the manufacturing change.[8] - Conduct a thorough risk assessment to identify critical quality attributes (CQAs) that could be affected by the site change. | The manufacturer changed their contract manufacturer, which triggered the need for a robust comparability assessment. |
| Inadequate Comparability Data | - Utilize a battery of orthogonal in vitro analytical methods to provide a comprehensive comparison. - Ensure that the analytical methods are validated and sensitive enough to detect subtle differences. - Justify the selection of tests and acceptance criteria based on a scientific understanding of the drug product.[5] | The initial in vitro data submitted was not sufficient for the FDA to confirm comparability between the two manufacturing sites.[3] |
| Lack of a Clear Comparability Protocol | - Prospectively define the analytical methods, test parameters, and acceptance criteria in a formal comparability protocol.[8] - The protocol should outline the entire strategy for demonstrating equivalence. | While not explicitly stated, the FDA's request for more information suggests that a more robust, predefined protocol might have been beneficial. |
| Unexpected Results in Comparability Studies | - Investigate the root cause of any observed differences. - Assess the potential impact of these differences on the product's safety and efficacy. - Additional non-clinical or clinical studies may be required if in vitro differences are significant.[5][6] | This is a proactive measure to take if comparability issues are identified internally before regulatory submission. |
Quantitative Data Summary
The following tables summarize the efficacy of the oral formulation of rolapitant in Phase 3 clinical trials for the prevention of delayed CINV.
Table 1: Efficacy of Oral Rolapitant in Highly Emetogenic Chemotherapy (HEC) Trials
| Endpoint | Rolapitant Group | Control Group | p-value |
| Trial 1: Complete Response (Delayed Phase) | 72.7% | 58.4% | <0.001 |
| Trial 2: Complete Response (Delayed Phase) | 70.1% | 61.9% | 0.043 |
Source:[2]
Table 2: Efficacy of Oral Rolapitant in Moderately Emetogenic Chemotherapy (MEC) Trial
| Endpoint | Rolapitant Group | Control Group | p-value |
| Complete Response (Delayed Phase) | 71.3% | 61.6% | <0.001 |
Source:[2]
Experimental Protocols
Hypothetical Protocol: In Vitro Comparability Study for an Injectable Emulsion Formulation Following a Manufacturing Site Change
This protocol outlines a hypothetical set of experiments that could be part of a comparability study for an injectable emulsion like rolapitant IV.
Objective: To demonstrate the physicochemical and functional equivalence of the injectable emulsion manufactured at Site A (original) and Site B (new).
Materials:
-
Batches of the injectable emulsion from Site A (minimum of 3)
-
Batches of the injectable emulsion from Site B (minimum of 3)
-
Reference standard of the active pharmaceutical ingredient (API)
-
All necessary reagents and analytical instrumentation
Methodology:
-
Appearance and Physical Description:
-
Visually inspect each batch for color, clarity, and presence of particulate matter.
-
Use microscopy to assess the emulsion's microstructure.
-
-
Particle Size Distribution:
-
Measure the globule size distribution of the emulsion using laser diffraction.
-
Acceptance criteria: The mean globule size and distribution profile of Site B batches should be within a predefined range of Site A batches.
-
-
pH and Osmolality:
-
Measure the pH and osmolality of each batch using calibrated meters.
-
Acceptance criteria: Values for Site B batches should be within the established specifications for the product.
-
-
Viscosity:
-
Measure the viscosity of each batch using a rotational viscometer at a controlled temperature.
-
Acceptance criteria: The viscosity of Site B batches should be comparable to that of Site A batches.
-
-
Assay and Purity/Impurity Profile:
-
Use a validated High-Performance Liquid Chromatography (HPLC) method to determine the concentration of the API.
-
Use the same HPLC method, or a dedicated impurity method, to identify and quantify any impurities.
-
Acceptance criteria: The API concentration and the levels of known and unknown impurities in Site B batches must meet the product's specifications and be comparable to Site A batches.
-
-
In Vitro Drug Release:
-
Perform a dialysis-based in vitro release study to measure the rate of drug release from the emulsion.
-
Compare the release profiles of batches from both sites using a similarity factor (f2).
-
Acceptance criteria: An f2 value between 50 and 100 indicates similar release profiles.
-
-
Zeta Potential:
-
Measure the zeta potential of the emulsion droplets to assess their surface charge and stability.
-
Acceptance criteria: The zeta potential of Site B batches should be similar to Site A batches.
-
Visualizations
Caption: Mechanism of action of rolapitant in preventing CINV.
Caption: Logical flow of the rolapitant IV regulatory challenge.
References
- 1. Tesaro Craters as the FDA Denies Approval of Rolapitant IV - BioSpace [biospace.com]
- 2. Rolapitant for Prevention of Delayed Chemotherapy-Induced Nausea and Vomiting - The ASCO Post [ascopost.com]
- 3. TESARO Receives Complete Response Letter for Rolapitant IV [globenewswire.com]
- 4. FDA issues CRL for IV formulation of antiemetic agent | MDedge [mdedge.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Demonstration of Comparability of Human Biological Products, Including Therapeutic Biotechnology-derived Products | FDA [fda.gov]
- 7. FDA Approves Intravenous Rolapitant for Prevention of Delayed Chemotherapy-Induced Nausea and Vomiting - The ASCO Post [ascopost.com]
- 8. pharmtech.com [pharmtech.com]
Technical Support Center: Optimizing GABAA Receptor Agonist Selectivity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in experiments aimed at optimizing GABA-A receptor agonist selectivity to avoid sedation.
Frequently Asked Questions (FAQs)
Q1: Why is GABAA receptor subtype selectivity crucial for developing non-sedating anxiolytics?
A1: The γ-aminobutyric acid type A (GABAA) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system.[1] These receptors are heteropentameric structures composed of various subunits (e.g., α, β, γ).[2][3] Different combinations of these subunits, known as subtypes, are distributed differently throughout the brain and mediate distinct physiological and pharmacological effects.[4][5] Non-selective benzodiazepines, like diazepam, modulate several of these subtypes, leading to a broad range of effects including anxiolysis, sedation, muscle relaxation, and cognitive disruption.[6] By developing compounds that selectively target specific subtypes, it is possible to isolate the desired therapeutic effect (like anxiolysis) while avoiding unwanted side effects such as sedation.[5][6]
Q2: Which GABAA receptor subtypes are associated with sedation versus anxiolysis?
A2: Extensive research using molecular genetics and subtype-selective compounds has helped to delineate the functions of various α subunits.[7]
-
α1-containing GABAA receptors are primarily associated with the sedative effects of benzodiazepines.[7][8][9]
-
α2- and α3-containing GABAA receptors are predominantly linked to the anxiolytic effects.[3][7][10]
-
α5-containing receptors are involved in learning and memory.
Therefore, the key strategy for developing non-sedating anxiolytics is to identify compounds that act as agonists or positive allosteric modulators (PAMs) at α2/α3 subtypes while having minimal or no efficacy at the α1 subtype.[7][10]
Q3: What is the fundamental mechanism of action of a GABAA receptor agonist?
A3: GABAA receptors are ligand-gated ion channels.[11] When an agonist like GABA binds to the receptor, it triggers a conformational change that opens a central pore selective for chloride ions (Cl⁻).[11][12] This leads to an influx of Cl⁻ into the neuron, causing hyperpolarization of the cell membrane.[13][14] This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in neuronal inhibition and a reduction in overall excitability in the central nervous system.[13][15] Allosteric modulators, such as benzodiazepines, bind to a different site on the receptor to enhance the effect of GABA, increasing the frequency of channel opening.[14]
Q4: What are the primary experimental assays used to determine subtype selectivity?
A4: A combination of in vitro and in vivo assays is essential.
-
In Vitro Binding Assays: Competitive radioligand binding assays are used to determine the affinity (Ki) of a test compound for different receptor subtypes expressed in cell lines.[1][16] This is the first step to see if a compound preferentially binds to α2/α3 over α1.
-
In Vitro Functional Assays (Electrophysiology): Techniques like patch-clamp electrophysiology on cells expressing specific recombinant GABAA receptor subtypes are used to measure the functional consequence of binding.[17][18] These assays determine the compound's efficacy (i.e., its ability to modulate the receptor's function) and potency (EC50), which are critical for characterizing it as a full agonist, partial agonist, or antagonist at each subtype.[17][19]
-
In Vivo Behavioral Assays: Animal models are used to assess the physiological effects. Sedation can be measured using the loss of righting reflex, rotarod performance, or locomotor activity tests.[20][21] Anxiolytic effects are often evaluated using the elevated plus-maze.[22]
Troubleshooting Guides
Issue 1: Inconsistent Ki values in competitive radioligand binding assays.
-
Possible Cause 1: Endogenous GABA Contamination. Thorough washing of the membrane preparation is critical to remove any remaining endogenous GABA, which can compete with your radioligand and test compound.[23]
-
Troubleshooting Step: Ensure your protocol includes multiple centrifugation and resuspension steps in fresh buffer to wash the membranes thoroughly.[23]
-
-
Possible Cause 2: Incorrect Assay Conditions. Factors like incubation time, temperature, and buffer composition can significantly impact binding equilibrium.
-
Possible Cause 3: Radioligand Concentration Too High. Using a radioligand concentration significantly above its Kd value can lead to high non-specific binding and deplete the free radioligand available, skewing results.
Issue 2: A compound shows good α2/α3 binding selectivity but has low functional efficacy in electrophysiology assays.
-
Possible Cause: The compound is a partial agonist or an antagonist. High binding affinity does not always translate to high functional efficacy. The compound may bind tightly to the receptor but only weakly activate it (partial agonist) or not activate it at all and block other agonists (antagonist).
-
Troubleshooting Step: In your electrophysiology setup, construct a full dose-response curve in the presence of a sub-saturating concentration of GABA (e.g., EC3-EC20).[17] Compare the maximal response (Imax) elicited by your compound to that of a full agonist like diazepam. A lower maximal response indicates partial agonism.
-
Issue 3: A compound is selective and effective in vitro but still causes sedation in animal models.
-
Possible Cause 1: Off-Target Effects. The compound may be interacting with other receptors or ion channels in the CNS that mediate sedation.
-
Troubleshooting Step: Profile the compound against a broad panel of CNS receptors and channels to identify potential off-target activities.
-
-
Possible Cause 2: Pharmacokinetics and Metabolism. The parent compound could be metabolized in vivo to an active metabolite that has a different selectivity profile (e.g., is less selective and hits the α1 subtype).
-
Troubleshooting Step: Conduct pharmacokinetic studies to identify major metabolites. Synthesize these metabolites and test their subtype selectivity profile in your in vitro binding and functional assays.
-
-
Possible Cause 3: Weak α1 Efficacy is Sufficient for Sedation. Even weak partial agonism at the α1 subtype can be enough to cause sedation in humans and, to a lesser extent, in preclinical models, especially at high receptor occupancy levels.[10]
-
Troubleshooting Step: Re-evaluate your electrophysiology data carefully. A compound with absolutely no efficacy at the α1 subtype is the ideal candidate.[10] Consider dose-response studies in animal models to see if there is a therapeutic window between anxiolytic effects and sedation.
-
Quantitative Data Summary
The table below summarizes binding affinity (Ki) and functional potency (EC50) data for various GABAA receptor modulators at different α-subtypes. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (% of GABA max response) | Primary Effect Profile |
| Diazepam | α1β2γ2 | 1.5 - 4 | ~20 | High | Anxiolytic, Sedative[6][19] |
| α2β2γ2 | 1.5 - 4 | ~20 | High | Anxiolytic, Sedative[6][19] | |
| α3β2γ2 | 1.5 - 4 | ~20 | High | Anxiolytic, Sedative[6][19] | |
| Zolpidem | α1β2γ2 | 15 - 25 | 184 | High | Sedative/Hypnotic[22] |
| α2β2γ2 | >500 | - | Low | Sedative/Hypnotic[22] | |
| α3β2γ2 | >500 | - | Low | Sedative/Hypnotic[22] | |
| TPA023 | α1β3γ2 | 1.1 | - | 0% (Antagonist) | Non-sedating Anxiolytic[10] |
| α2β3γ2 | 0.43 | - | 27% (Partial Agonist) | Non-sedating Anxiolytic[10] | |
| α3β3γ2 | 0.38 | - | 24% (Partial Agonist) | Non-sedating Anxiolytic[10] | |
| AZD7325 | α1β3γ2 | 1.2 | - | Partial Agonist | Non-sedating Anxiolytic[26] |
| α2β3γ2 | 0.6 | - | Partial Agonist | Non-sedating Anxiolytic[26] | |
| α3β3γ2 | 0.5 | - | Partial Agonist | Non-sedating Anxiolytic[26] | |
| Muscimol | α1β2γ2 | 14[27] | 430[17] | Full Agonist | Sedative[20] |
Note: Values are approximate and can vary based on experimental conditions. The data is compiled from multiple sources for comparative purposes.
Key Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for specific GABAA receptor subtypes.
Methodology:
-
Membrane Preparation: Homogenize rat brain tissue or cells expressing the desired recombinant receptor subtype in an ice-cold sucrose buffer.[24][25]
-
Perform a series of centrifugations to isolate the crude synaptic membrane fraction. Wash the pellet multiple times with an assay buffer (e.g., 50 mM Tris-HCl) to remove endogenous GABA.[23][25]
-
Resuspend the final pellet in the assay buffer and determine the protein concentration. Store at -80°C.[24]
-
Assay Setup: In a 96-well plate, set up triplicate reactions for each condition:
-
Total Binding: Membrane preparation + radioligand (e.g., [3H]Flunitrazepam for the benzodiazepine site) + buffer.[1]
-
Non-specific Binding (NSB): Membrane preparation + radioligand + a high concentration of an unlabeled competitor (e.g., 10 µM Diazepam).[1]
-
Competition: Membrane preparation + radioligand + varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at 4°C for 60 minutes to allow binding to reach equilibrium.[24]
-
Termination & Filtration: Rapidly terminate the reaction by filtering the contents through glass fiber filters using a vacuum manifold. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.[24]
-
Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity in counts per minute (CPM) using a liquid scintillation counter.[25]
-
Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Use non-linear regression to calculate the IC50, and then use the Cheng-Prusoff equation to convert the IC50 to the Ki value.[1]
Automated Patch-Clamp Electrophysiology
Objective: To measure the functional efficacy and potency of a test compound at specific GABAA receptor subtypes.
Methodology:
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing the desired recombinant human GABAA receptor subunits (e.g., α1β3γ2, α2β3γ2, etc.).
-
Assay Preparation: Prepare solutions including an extracellular solution (ECS), an intracellular solution, a stock of GABA, and serial dilutions of the test compound.
-
Automated Patch-Clamp Procedure:
-
Utilize an automated patch-clamp system. The system will trap individual cells and form a gigaseal to establish a whole-cell recording configuration.
-
Apply a sub-saturating concentration of GABA (e.g., EC5, determined previously) to elicit a baseline chloride current.[17]
-
Co-apply the same GABA concentration along with increasing concentrations of the test compound.[17]
-
Include a positive control (e.g., Diazepam) and a negative control (vehicle) in the experiment.
-
-
Data Acquisition: Record the chloride current (in picoamperes, pA) elicited by each compound concentration.
-
Data Analysis: Normalize the current potentiation to the baseline GABA response. Plot the normalized response against the log concentration of the test compound. Fit the data with a sigmoidal dose-response curve to determine the EC50 (potency) and the maximum potentiation (Emax, efficacy).[17]
Visualizations
GABAA Receptor Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of GABA Receptors in Anesthesia and Sedation: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of subtype selective GABAA modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Subtype Selective GABAA Modulators | CNS Spectrums | Cambridge Core [cambridge.org]
- 6. Development of Subtype Selective GABAA Modulators | CNS Spectrums | Cambridge Core [cambridge.org]
- 7. GABAA receptor subtype-selective modulators. I. α2/α3-selective agonists as non-sedating anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Role of GABA Receptor Agonists in Anesthesia and Sedation [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. GABAA receptor alpha2/alpha3 subtype-selective modulators as potential nonsedating anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GABA receptor - Wikipedia [en.wikipedia.org]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. studysmarter.co.uk [studysmarter.co.uk]
- 16. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Electrophysiological characterization of diazepam binding inhibitor (DBI) on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The affinities, potencies and efficacies of some benzodiazepine-receptor agonists, antagonists and inverse-agonists at rat hippocampal GABAA-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evidence for GABA(A) receptor agonistic properties of ketamine: convulsive and anesthetic behavioral models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sedation and Anesthesia Mediated by Distinct GABAA Receptor Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. GABA(A) receptor alpha-1 subunit deletion alters receptor subtype assembly, pharmacological and behavioral responses to benzodiazepines and zolpidem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. PDSP - GABA [kidbdev.med.unc.edu]
- 26. GABAA receptor occupancy by subtype selective GABAAα2,3 modulators: PET studies in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Defining Affinity with the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Translational Hurdles in GABA-A Drug Development
Welcome to the technical support center for researchers, scientists, and drug development professionals working on GABA-A receptor-targeted therapeutics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What are the primary translational hurdles in developing drugs targeting GABA-A receptors?
A1: The main challenges in translating preclinical findings for GABA-A receptor drugs into clinical success include:
-
Subtype Selectivity: The GABA-A receptor family has at least 16 different subunits, leading to a vast number of receptor subtypes with different physiological roles.[1] Achieving selectivity for a specific subtype to maximize therapeutic effects while minimizing side effects like sedation, amnesia, and tolerance is a major hurdle.[2][3]
-
Predictive Validity of Preclinical Models: Animal models of anxiety and epilepsy, while useful, do not always accurately predict clinical efficacy in humans. This discrepancy can be due to species differences in receptor subunit composition, distribution, and the complexity of human neurological and psychiatric disorders.[3]
-
Target Engagement and Pharmacokinetics: Demonstrating that a drug candidate reaches the intended GABA-A receptor subtype in the brain at a therapeutically relevant concentration and for an appropriate duration is challenging. This often requires the development of specific Positron Emission Tomography (PET) ligands, which has its own set of difficulties.[4]
-
Side Effect Profile: Differentiating the desired anxiolytic or anticonvulsant effects from unwanted sedative and motor-impairing effects is a critical challenge. These side effects are often mediated by different GABA-A receptor subtypes.[2]
Q2: How do I choose the most appropriate preclinical model for my GABA-A drug candidate?
A2: The choice of a preclinical model depends on the therapeutic indication and the specific research question. Below is a general guide:
-
Anxiety:
-
Elevated Plus-Maze (EPM): A widely used test for anxiolytic-like effects based on the rodent's natural aversion to open, elevated spaces. An increase in the time spent in the open arms is indicative of an anxiolytic effect.[5][6]
-
Open Field Test (OFT): Assesses general locomotor activity and anxiety-like behavior. Anxiolytics tend to increase exploration in the center of the open field.[7][8]
-
Marble-Burying Test: This test is sensitive to both anxiolytic and obsessive-compulsive-like behaviors.[9][10]
-
-
Epilepsy:
-
Pentylenetetrazole (PTZ) Seizure Model: A common chemical-induced seizure model used for screening anticonvulsant drugs.
-
Maximal Electroshock (MES) Test: A model of generalized tonic-clonic seizures.
-
Genetic Models: For specific epilepsy syndromes, transgenic models with mutations in genes encoding GABA-A receptor subunits or associated proteins can provide higher translational validity.[11]
-
The following flowchart can guide your decision-making process:
Q3: What are the key considerations for designing a Phase I clinical trial for a GABA-A modulator?
A3: Early-phase clinical trials for GABA-A modulators should focus on:
-
Safety and Tolerability: This is the primary endpoint of Phase I trials. Dose-escalation studies are conducted to determine the maximum tolerated dose (MTD).
-
Pharmacokinetics (PK): Characterizing the absorption, distribution, metabolism, and excretion (ADME) of the drug is crucial. Key parameters include brain penetration and half-life.[12][13]
-
Pharmacodynamics (PD) and Target Engagement: Using biomarkers to demonstrate that the drug is interacting with GABA-A receptors in the human brain. This can be achieved through:
-
PET Imaging: If a suitable radioligand is available, PET can directly measure receptor occupancy.[4]
-
Electroencephalography (EEG): Changes in brain wave patterns can indicate GABAergic modulation.
-
Saccadic Eye Movement: Changes in the peak velocity of eye movements can be a sensitive marker of GABA-A receptor modulation.
-
The following diagram illustrates a typical early-phase clinical development workflow:
Troubleshooting Guides
Electrophysiology: Patch-Clamp Recordings
Issue: Unstable Recordings or Loss of Seal
| Potential Cause | Troubleshooting Steps |
| Poor Giga-seal Formation | Ensure pipette tips are smooth and fire-polished. Check the osmolarity of your intracellular and extracellular solutions. Consider using a slightly hyper-osmotic extracellular solution. For automated systems, "seal enhancers" can be employed, though potential off-target effects should be considered.[2] |
| Current Rundown | Include ATP and GTP in your intracellular solution to maintain receptor phosphorylation. If using a heterologous expression system, co-expression of the γ2 subunit can improve stability.[2] |
| Mechanical Drift | Ensure the micromanipulator is stable and the recording setup is free from vibrations. |
| High Noise Levels | Properly ground the Faraday cage. A high-quality giga-seal is essential for low-noise recordings.[2] |
Biochemical Assays: Radioligand Binding
Issue: High Non-Specific Binding
| Potential Cause | Troubleshooting Steps |
| Radioligand Concentration Too High | Use a lower concentration of the radioligand, ideally at or below its dissociation constant (Kd).[6] |
| Hydrophobic Radioligand | Hydrophobic ligands tend to have higher non-specific binding. Consider coating filters with bovine serum albumin (BSA) or including BSA, salts, or detergents in the wash buffer.[14] |
| Insufficient Washing | Increase the number and/or volume of washes to more effectively remove unbound radioligand. |
| Inappropriate Blocking Agent | Use a high concentration of a known, unlabeled ligand that is structurally different from the radioligand to define non-specific binding.[14] |
In Vivo Studies: Microdialysis for GABA Measurement
Issue: Low or No Detectable GABA in Dialysate
| Potential Cause | Troubleshooting Steps |
| Low Probe Recovery | Before implantation, test the in vitro recovery of each probe. Ensure the probe is not damaged. A longer dialysis membrane can improve recovery, but is limited by the size of the brain region of interest.[12][15] |
| High Perfusion Flow Rate | Decrease the flow rate to allow more time for diffusion across the membrane. Common flow rates are between 0.5 and 2.0 µL/min.[15] |
| GABA Degradation | Keep dialysate samples on ice or in a refrigerated fraction collector immediately after collection and store them at -70°C until analysis.[16] |
| Analytical Sensitivity | Validate your analytical method (e.g., HPLC) to ensure it can detect GABA at the expected low nanomolar concentrations in the dialysate. |
Issue: Inconsistent GABA Levels Between Experiments
| Potential Cause | Troubleshooting Steps |
| Variable Probe Placement | Use a stereotaxic frame for precise and reproducible probe implantation. Histologically verify the probe placement after each experiment.[15] |
| Inconsistent In Vivo Recovery | In vivo recovery can vary between animals. The "zero-net-flux" method can be used to determine the in vivo recovery for each experiment, allowing for a more accurate estimation of extracellular concentrations.[15] |
| Tissue Damage from Probe Implantation | Allow for a sufficient recovery period after surgery before starting the experiment to let the tissue stabilize.[17] |
Quantitative Data Summary
The following tables provide a summary of quantitative data for common GABA-A receptor modulators.
Table 1: Comparative Potency (EC50) of GABA at Different Recombinant GABA-A Receptor Subtypes
| Receptor Subtype | GABA EC50 (µM) |
| α1β3γ2 | 2.1 |
| α2β3γ2 | 13.4 |
| α3β3γ2 | 12.5 |
| α4β3γ2 | 2.1 |
| α5β3γ2 | 1.4 |
| α6β3γ2 | 0.17 |
| α4β3δ | 1.7 |
| α6β3δ | 0.17 |
| Data from Mortensen et al. (2014) using HEK293 cells.[18] |
Table 2: Pharmacokinetic Properties of Selected Benzodiazepines
| Drug | Half-life (hours) | Brain Penetration | Active Metabolites |
| Diazepam | 20-100 | High | Yes (e.g., oxazepam) |
| Lorazepam | 10-20 | High | No |
| Alprazolam | 6-12 | High | Yes (minor) |
| Midazolam | 1.5-2.5 | High | Yes (minor) |
| Data compiled from various sources.[12] |
Experimental Protocols
Protocol: Elevated Plus-Maze (EPM) for Anxiolytic Activity
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[6]
-
Acclimation: Allow the rodent to acclimate to the testing room for at least 30-60 minutes before the test.[5]
-
Drug Administration: Administer the test compound at the appropriate time before the test to ensure peak plasma and brain concentrations during the behavioral assessment.
-
Procedure: Place the animal in the center of the maze, facing an open arm. Allow it to explore the maze for a set period, typically 5 minutes.[5]
-
Data Collection: Record the time spent in the open arms, closed arms, and the center, as well as the number of entries into each arm, using an automated video-tracking system.
-
Analysis: An increase in the percentage of time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic-like effect.[6]
Protocol: Radioligand Binding Assay for GABA-A Receptors
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a sucrose buffer and perform a series of centrifugations to isolate the cell membrane fraction. Wash the membranes multiple times to remove endogenous GABA.[1][18]
-
Binding Reaction: Incubate the membrane preparation with a radiolabeled ligand (e.g., [3H]muscimol or [3H]flunitrazepam) and varying concentrations of the unlabeled test compound.[1]
-
Incubation: Allow the binding to reach equilibrium, typically for 45-60 minutes at 4°C.[1]
-
Termination and Filtration: Rapidly terminate the reaction by filtering the mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.[1]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This can be converted to an affinity constant (Ki).[19]
Signaling Pathways and Workflows
GABA-A Receptor Trafficking and Signaling Pathway
The following diagram illustrates the key steps in the trafficking of GABA-A receptors to and from the neuronal membrane, a critical process for regulating synaptic inhibition.
References
- 1. GABAA Receptors: Subtypes Provide Diversity of Function and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New GABA-Targeting Therapies for the Treatment of Seizures and Epilepsy: II. Treatments in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the preclinical assets being developed for GABAA? [synapse.patsnap.com]
- 4. What are the therapeutic candidates targeting GABAA? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacology of structural changes at the GABAA receptor transmitter binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waisman.wisc.edu [waisman.wisc.edu]
- 11. Frontiers | Editorial: The GABAA receptor: a target of pharmacologically active molecules [frontiersin.org]
- 12. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Metabolism and Pharmacokinetics, the Blood-Brain Barrier, and Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. revvity.com [revvity.com]
- 15. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are the key players in the pharmaceutical industry targeting GABAA? [synapse.patsnap.com]
- 17. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | GABA Potency at GABAA Receptors Found in Synaptic and Extrasynaptic Zones [frontiersin.org]
- 19. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
Technical Support Center: Predicting Sedation in Humans from Animal Models
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of translating preclinical sedative drug studies from animal models to humans. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
FAQ 1: Why do my sedative drug candidates often show promising results in animal models but fail in human trials?
This is a common and significant challenge in drug development.[1][2][3] The discrepancy primarily arises from inherent biological differences between species.[1] Key factors include:
-
Species-Specific Drug Metabolism (Pharmacokinetics): The way a drug is absorbed, distributed, metabolized, and excreted (ADME) can vary significantly between species.[4][5] The Cytochrome P450 (CYP) enzyme family, crucial for metabolizing many drugs, shows notable differences in expression and activity across species.[6] For instance, a drug might be metabolized much faster in rodents than in humans, leading to a shorter duration of action and lower exposure.[4]
-
Differences in Receptor Pharmacology (Pharmacodynamics): Sedative drugs often target specific receptors in the central nervous system, such as GABA-A or histamine H1 receptors.[7][8] The structure, subtype distribution, and sensitivity of these receptors can differ between humans and animal models.[9][10][11][12] For example, the GABA-A receptor, a primary target for many sedatives, has numerous subunit isoforms, and the combination of these subunits can vary between humans, rats, and mice.[9][10][11][12] This can lead to differences in drug affinity and efficacy.
-
Neuroanatomical and Physiological Variations: The brain circuitry controlling sleep and wakefulness is not identical across species. Subtle differences in the organization and function of brain regions involved in sedation can lead to varied responses to the same drug.
Troubleshooting Tip: If you observe a disconnect between your animal and human results, consider conducting a comparative metabolism study using liver microsomes from different species (including human) to identify potential pharmacokinetic discrepancies early in development.
Table 1: Species Differences in Bioavailability of a CYP3A Substrate (Midazolam)
| Species | Bioavailability (%) |
| Mice | 7.26 |
| Rats | 1.21 |
| Dogs | 7.94 |
| Monkeys | 1.66 |
| Microminipigs | 34.3 |
| Humans | ~40-50 |
Data for animal models from. Human bioavailability data is widely established and included for comparison.
FAQ 2: How can I improve the predictive validity of my preclinical sedation studies?
Improving the translational success of your research requires a multi-faceted approach. Here are some strategies:
-
Refine Your Animal Model Selection: No single animal model perfectly replicates human physiology.[2] Consider using multiple species to understand a drug's effects across different biological systems. For some drug classes, non-rodent models like dogs or non-human primates may offer better predictive value, although ethical and cost considerations are paramount.
-
Incorporate In Vitro and In Silico Models: These methods can provide valuable human-specific data before moving to in vivo studies.
-
In Vitro: Human-derived cells and tissues, such as liver microsomes or induced pluripotent stem cells (iPSCs), can be used to assess metabolism and potential toxicity in a human context.[13][14] Complex in vitro models like "organ-on-a-chip" are emerging as powerful tools to mimic human physiology.[13][15]
-
In Silico: Physiologically Based Pharmacokinetic (PBPK) modeling is a computational method that can simulate the ADME of a drug in humans using preclinical data.[16][17] This can help predict human pharmacokinetics and guide dose selection for clinical trials.[16]
-
-
Utilize Advanced Monitoring Techniques: Go beyond simple behavioral observations. Electroencephalography (EEG) and Electromyography (EMG) can provide more objective and detailed measures of sedation depth and sleep architecture in animal models.[18][19]
Troubleshooting Tip: If your behavioral assays are yielding ambiguous results, consider implementing EEG monitoring to get a clearer picture of the drug's effect on brain activity.[20][21]
Diagram 1: A Workflow for Improving Predictive Validity
Caption: A workflow integrating in vitro and in silico methods with animal studies.
FAQ 3: What are the standard experimental protocols for assessing sedation in animal models and their limitations?
Several behavioral assays are commonly used to assess sedation. It's crucial to understand their methodologies and limitations.
Key Experimental Protocols:
-
Loss of Righting Reflex (LORR):
-
Objective: To determine the point of unconsciousness, often used as an endpoint for hypnotic effects.[22]
-
Protocol: An animal is placed on its back, and the time taken for it to right itself onto all four paws is measured. The loss of this reflex is considered a positive result.[22] The duration of the test can vary, but a common cutoff is 30-60 seconds.[22]
-
Limitations: The definition of "righting" can be inconsistent across studies.[22] It is a binary measure (present or absent) and may not capture graded levels of sedation.
-
-
Open Field Test:
-
Objective: To assess general locomotor activity and exploratory behavior, which are typically reduced by sedatives.
-
Protocol: An animal is placed in an open, walled arena, and its movement is tracked for a set period (e.g., 5-30 minutes).[23] Key parameters measured include total distance traveled, time spent in the center versus the periphery, and rearing frequency.[23]
-
Limitations: This test can also be influenced by anxiety levels, so it's not a pure measure of sedation.
-
-
Rotarod Test:
-
Objective: To evaluate motor coordination and balance, which are often impaired by sedative-hypnotics.
-
Protocol: An animal is placed on a rotating rod, which typically accelerates.[23] The latency to fall from the rod is recorded.[23]
-
Limitations: Performance can be affected by learning, requiring pre-test training. It primarily measures motor impairment, which is only one aspect of sedation.
-
-
EEG/EMG Analysis:
-
Objective: To directly measure brain electrical activity (EEG) and muscle tone (EMG) to characterize sleep-wake states and depth of sedation.
-
Protocol: Requires surgical implantation of electrodes. Following recovery, continuous recordings are taken after drug administration. The EEG signal is often broken down into different frequency bands (e.g., delta, theta, alpha, beta) to quantify changes in brain wave patterns.[18]
-
Limitations: This is a technically demanding and invasive procedure. Data analysis can be complex.
-
FAQ 4: What are the key signaling pathways involved in sedation, and how might they differ between species?
The majority of sedative-hypnotics work by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[7][8][24] Other pathways, such as the histamine and orexin systems, are also important.
-
GABAergic Pathway:
-
Mechanism: Sedatives like benzodiazepines and barbiturates bind to the GABA-A receptor, a chloride ion channel.[8][24] This enhances the effect of GABA, leading to an increased influx of chloride ions, hyperpolarization of the neuron, and reduced neuronal excitability.[7]
-
Species Differences: The GABA-A receptor is a complex made of different subunits (e.g., α, β, γ).[9][10][11][12] The specific combination of these subunits determines the receptor's pharmacology.[9][10][11][12] The expression of these subunits can differ between humans and rodents, potentially altering the effects of drugs that target specific subtypes.[9][10][11][12] For example, the γ2 subunit, which confers benzodiazepine sensitivity, has been shown to have different expression profiles in the T-cells of mice compared to humans and rats.[11][12]
-
-
Histaminergic Pathway:
-
Mechanism: Histamine in the central nervous system promotes wakefulness.[7] First-generation antihistamines cause sedation by blocking H1 receptors in the brain.[7][25]
-
Species Differences: The distribution and pharmacology of histamine receptors can vary between species.[26] For example, the guinea pig seminal vesicle has both H1 and H2 receptors, while the mouse is virtually devoid of H1 receptors in this tissue.[26] While this is a peripheral example, it highlights the potential for species-specific differences in receptor distribution that could impact drug effects.
-
Diagram 2: Simplified GABA-A Receptor Signaling Pathway
Caption: Mechanism of action for GABAergic sedatives.
References
- 1. The Limitations of Animal Models in Drug Development - PharmaFeatures [pharmafeatures.com]
- 2. navs.org [navs.org]
- 3. Frontiers | The (misleading) role of animal models in drug development [frontiersin.org]
- 4. How can species differences affect DMPK outcomes? [synapse.patsnap.com]
- 5. Species differences in oxidative drug metabolism: some basic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
- 7. How Do Sedative/Hypnotics Work? Uses, Side Effects, Drug Names [rxlist.com]
- 8. Sedative Hypnotics Drugs [pharmacology2000.com]
- 9. Different Subtypes of GABA-A Receptors Are Expressed in Human, Mouse and Rat T Lymphocytes | PLOS One [journals.plos.org]
- 10. Different Subtypes of GABA-A Receptors Are Expressed in Human, Mouse and Rat T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Different subtypes of GABA-A receptors are expressed in human, mouse and rat T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Complex in vitro model: A transformative model in drug development and precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PBPK modeling and simulation in drug research and development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 23. benchchem.com [benchchem.com]
- 24. Anxiolytics and Sedative-Hypnotics Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. H1 antagonist - Wikipedia [en.wikipedia.org]
- 26. Species differences in histamine receptors in the seminal vesicle - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Efficacy Comparison of the Anxiolytic Candidates Mrk-409 and Chlordiazepoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical anxiolytic efficacy of Mrk-409 (MK-0343), a selective GABA-A receptor partial agonist, and chlordiazepoxide, a classical benzodiazepine. The development of this compound was discontinued due to sedative effects observed in early human trials, a crucial point of differentiation from its preclinical profile. This comparison focuses on the preclinical data that initially supported this compound's development and contrasts it with the established profile of chlordiazepoxide.
Quantitative Efficacy Data
The following table summarizes the comparative preclinical efficacy of this compound and chlordiazepoxide in established animal models of anxiety.
| Parameter | This compound | Chlordiazepoxide | Reference |
| GABA-A Receptor Subtype Efficacy (relative to full agonist) | α1: 0.18, α3: 0.45 | Full agonist at α1, α2, α3, α5 | [1][2] |
| Rat Elevated Plus Maze (Anxiolytic Effect) | Anxiolytic-like activity | Anxiolytic-like activity | [2] |
| Rat Fear-Potentiated Startle (Anxiolytic Effect) | Anxiolytic-like activity | Anxiolytic-like activity | [2][3][4] |
| Squirrel Monkey Conditioned Emotional Response (Anxiolytic Effect) | Anxiolytic-like activity | Anxiolytic-like activity | [2] |
| Sedative Effects in Preclinical Models | Minimal to no sedation at anxiolytic doses | Sedation observed at higher doses | [2] |
| Sedative Effects in Humans | Pronounced sedation at low doses (1-2 mg) | Sedation is a known side effect | [1] |
Signaling Pathways and Mechanism of Action
Both this compound and chlordiazepoxide exert their effects through the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. However, their mechanisms of action at the receptor level differ significantly.
Chlordiazepoxide is a non-selective positive allosteric modulator of the GABA-A receptor, meaning it binds to the benzodiazepine site on various receptor subtypes (α1, α2, α3, and α5) and enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This widespread potentiation of GABAergic inhibition results in its anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.
This compound, in contrast, was designed as a subtype-selective partial agonist. It exhibits higher efficacy at the α3 subunit of the GABA-A receptor compared to the α1 subunit.[1][2] The α2 and α3 subunits are thought to be primarily involved in the anxiolytic effects of benzodiazepines, while the α1 subunit is associated with sedation. By selectively targeting α2/α3 with partial agonist activity, this compound was intended to produce anxiolysis with a reduced sedative profile.
Caption: Mechanism of action of this compound and Chlordiazepoxide at the GABA-A receptor.
Experimental Protocols
Detailed methodologies for the key preclinical experiments comparing this compound and chlordiazepoxide are outlined below.
Rat Elevated Plus Maze (EPM)
This test is a widely used model for assessing anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.
-
Procedure:
-
Rats are administered this compound, chlordiazepoxide, or vehicle orally.
-
After a set pre-treatment time (e.g., 30-60 minutes), each rat is placed in the center of the maze, facing an open arm.
-
The animal is allowed to explore the maze for a fixed period (e.g., 5 minutes).
-
Behavior is recorded and analyzed for parameters such as the percentage of time spent in the open arms and the number of entries into the open arms.
-
-
Interpretation: An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect, as anxious animals tend to avoid the open, exposed areas.
Rat Fear-Potentiated Startle (FPS)
This model assesses conditioned fear by measuring the potentiation of the acoustic startle reflex.
-
Apparatus: A startle chamber equipped to deliver acoustic stimuli and mild foot shocks, with a sensor to measure the startle response.
-
Procedure:
-
Conditioning Phase: Rats are placed in the chamber and presented with a neutral stimulus (e.g., a light) paired with a mild, unavoidable foot shock. This is repeated over several trials.
-
Testing Phase: On a subsequent day, after drug administration (this compound, chlordiazepoxide, or vehicle), the rats are placed back in the chamber. They are exposed to acoustic startle stimuli alone (baseline startle) or preceded by the conditioned stimulus (light).
-
-
Interpretation: The difference in the startle amplitude between trials with and without the conditioned stimulus is the fear-potentiated startle. A reduction in this potentiation by a drug is indicative of an anxiolytic effect.
Squirrel Monkey Conditioned Emotional Response (CER)
This is a primate model of conditioned anxiety.
-
Apparatus: An operant chamber where the monkey is trained to perform a task (e.g., lever pressing) for a reward. The chamber is also equipped to present a conditioned stimulus (e.g., a light or tone) and deliver a mild electric shock.
-
Procedure:
-
Training Phase: Monkeys are trained to press a lever for a food reward.
-
Conditioning Phase: A neutral stimulus is paired with a mild electric shock, leading to the suppression of lever pressing during the presentation of the conditioned stimulus.
-
Testing Phase: Following drug administration, the effect of the conditioned stimulus on lever pressing is observed.
-
-
Interpretation: An anxiolytic drug is expected to attenuate the suppression of lever pressing in the presence of the conditioned stimulus.
Caption: Comparative development workflow of this compound.
Conclusion
Preclinical studies demonstrated that this compound possessed a promising anxiolytic profile, comparable to that of chlordiazepoxide, but with a theoretically improved safety margin due to its reduced sedative potential in animal models. This was attributed to its novel mechanism as a GABA-A α2/α3 subtype-selective partial agonist. However, these promising preclinical findings did not translate to the clinical setting. In early human trials, this compound produced significant sedation at doses below those predicted to be necessary for anxiolytic efficacy.[1] This discrepancy between preclinical and clinical outcomes led to the cessation of its development.
In contrast, chlordiazepoxide, despite its less selective mechanism and known sedative side effects, remains a clinically effective anxiolytic. This comparison highlights the challenges in translating preclinical pharmacology, particularly for GABA-A receptor modulators, to human clinical outcomes. The case of this compound serves as a critical example of the predictive limitations of animal models for certain adverse effects in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Contextual fear conditioning and baseline startle responses in the rat fear-potentiated startle test: a comparison of benzodiazepine/gamma-aminobutyric acid-A receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduction of fear-potentiated startle by benzodiazepines in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mrk-409 and TPA023: GABAA Receptor Subtype Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two investigational drugs, Mrk-409 and TPA023, focusing on their selectivity for different subtypes of the γ-aminobutyric acid type A (GABAA) receptor. The data presented is compiled from various preclinical and clinical studies to offer a comprehensive overview for researchers in neuroscience and pharmacology.
Introduction
The GABAA receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. It is a pentameric structure composed of various subunits, with the α (alpha) subunit being a key determinant of its pharmacological properties. The differential distribution of α subunits (α1, α2, α3, and α5 being the most prominent in the benzodiazepine-sensitive receptors) throughout the brain accounts for the diverse effects of GABAA receptor modulators, including anxiolytic, sedative, anticonvulsant, and cognitive-modulating effects.
This compound and TPA023 are two compounds that were developed to target specific GABAA receptor subtypes, with the aim of achieving a more favorable therapeutic profile with fewer side effects compared to non-selective benzodiazepines. This guide will delve into their comparative binding affinities, functional efficacies, and the experimental methodologies used to determine these properties.
Quantitative Data Comparison
The following table summarizes the binding affinities (Ki) and functional efficacies of this compound and TPA023 at various human recombinant GABAA receptor subtypes.
| Compound | Subtype | Binding Affinity (Ki, nM) | Functional Efficacy |
| This compound | α1β3γ2 | 0.21 - 0.40[1][2][3] | Partial agonist (18% relative to chlordiazepoxide)[4] |
| α2β3γ2 | 0.21 - 0.40[1][2] | Partial agonist (23% relative to chlordiazepoxide)[4] | |
| α3β3γ2 | 0.21 - 0.40[1][2] | Partial agonist (45% relative to chlordiazepoxide)[4] | |
| α5β3γ2 | 0.21 - 0.40[1][2] | Partial agonist (18% relative to chlordiazepoxide)[4] | |
| TPA023 | α1β3γ2 | 0.19 - 0.41[5][6] | Antagonist[5] |
| α2β3γ2 | 0.19 - 0.41[5][6] | Weak partial agonist[5][6][7] | |
| α3β3γ2 | 0.19 - 0.41[5][6] | Weak partial agonist[5][6][7] | |
| α5β3γ2 | 0.19 - 0.41[5][6] | Antagonist[5] |
GABAA Receptor Signaling Pathway and Compound Selectivity
The following diagram illustrates the basic signaling pathway of a GABAA receptor and highlights the differential functional effects of this compound and TPA023 on various α subunits.
Caption: Differential functional selectivity of this compound and TPA023 at GABAA receptor α subunits.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Objective: To measure the displacement of a radiolabeled ligand from the GABAA receptor by the test compound (this compound or TPA023).
Materials:
-
Membrane Preparation: Crude synaptic membranes prepared from rat brain tissue or cell lines (e.g., HEK293 cells) stably expressing specific human recombinant GABAA receptor subtypes (αxβ3γ2).
-
Radioligand: [³H]Flumazenil (for the benzodiazepine site).
-
Test Compounds: this compound and TPA023 at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., Diazepam or Clonazepam).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Incubation: A mixture containing the membrane preparation, [³H]Flumazenil, and varying concentrations of the test compound is incubated in the assay buffer. A parallel set of tubes containing a high concentration of a non-labeled ligand is used to determine non-specific binding. The incubation is typically carried out at 4°C for a specific duration (e.g., 60 minutes) to reach equilibrium.
-
Termination: The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Caption: Workflow for a typical radioligand binding assay.
Functional Assays
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at the receptor, and for quantifying its efficacy.
Objective: To measure the potentiation of GABA-induced chloride currents by the test compound in oocytes expressing specific GABAA receptor subtypes.
Materials:
-
Xenopus laevis oocytes.
-
cRNAs encoding the desired human GABAA receptor subunits (e.g., α1, β3, γ2).
-
GABA solution.
-
Test compound solutions (this compound or TPA023).
-
Two-electrode voltage clamp setup.
Procedure:
-
Expression: Xenopus oocytes are injected with the cRNAs for the specific GABAA receptor subunits and incubated to allow for receptor expression on the oocyte membrane.
-
Recording: The oocyte is voltage-clamped at a holding potential (e.g., -70 mV).
-
GABA Application: A low concentration of GABA (typically the EC₂₀, the concentration that elicits 20% of the maximal response) is applied to the oocyte to establish a baseline current.
-
Compound Application: The test compound is co-applied with GABA, and the change in the chloride current is measured.
-
Data Analysis: The potentiation of the GABA-induced current by the test compound is calculated. The efficacy of the compound is often expressed as a percentage of the potentiation induced by a full agonist like Diazepam or Chlordiazepoxide.
This is a high-throughput method to assess the functional activity of compounds on ion channels like the GABAA receptor.
Objective: To measure changes in cell membrane potential in response to GABAA receptor activation and modulation by test compounds using a fluorescent dye.[8][9]
Materials:
-
A cell line (e.g., HEK293) stably or transiently expressing the desired GABAA receptor subtype.[8]
-
A fluorescent membrane potential-sensitive dye.
-
GABA solution.
-
Test compound solutions.
-
A Fluorometric Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Plating and Dye Loading: Cells are plated in microplates and loaded with a membrane potential-sensitive fluorescent dye.
-
Compound Addition: The test compound is added to the wells.
-
GABA Stimulation: GABA is added to the wells to activate the GABAA receptors, leading to an influx of chloride ions and a change in membrane potential.
-
Fluorescence Reading: The FLIPR instrument measures the change in fluorescence intensity, which is proportional to the change in membrane potential.[8]
-
Data Analysis: The effect of the test compound on the GABA-induced change in fluorescence is quantified to determine its functional activity (agonist, antagonist, etc.).
Conclusion
This compound and TPA023 exhibit distinct selectivity profiles at GABAA receptor subtypes. While both compounds show high affinity for the benzodiazepine binding site on α1, α2, α3, and α5-containing receptors, their functional activities differ significantly. This compound acts as a partial agonist at all these subtypes, with a preference for the α3 subunit.[4] In contrast, TPA023 is a weak partial agonist at the α2 and α3 subtypes and an antagonist at the α1 and α5 subtypes.[5][6][7] These differences in functional selectivity are thought to underlie their distinct pharmacological profiles observed in preclinical and clinical studies. For instance, the lack of agonist activity at the α1 subunit by TPA023 is believed to contribute to its non-sedating anxiolytic profile, whereas the partial agonism of this compound at the α1 subunit, although modest, was associated with sedation in humans.[4][10] This comparative guide highlights the importance of detailed pharmacological characterization in the development of subtype-selective GABAA receptor modulators for various neurological and psychiatric disorders.
References
- 1. This compound (MK-0343), a GABAA receptor subtype-selective partial agonist, is a non-sedating anxiolytic in preclinical species but causes sedation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Beyond classical benzodiazepines: Novel therapeutic potential of GABAA receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. A high-throughput functional assay for characterization of gamma-aminobutyric acid(A) channel modulators using cryopreserved transiently transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacodynamic and pharmacokinetic effects of TPA023, a GABA(A) alpha(2,3) subtype-selective agonist, compared to lorazepam and placebo in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Mrk-409 and Other GABAA Receptor Modulators in Preclinical and Clinical Settings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Mrk-409, a subtype-selective partial agonist of the GABAA receptor, with other notable GABAA modulators. The following sections present quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of key pathways and workflows to facilitate an objective evaluation of Mr.k-409's pharmacological profile.
Introduction to this compound
This compound (also known as MK-0343) is a positive allosteric modulator of the GABAA receptor, demonstrating selectivity for different α subunits. It binds with high affinity to α1, α2, α3, and α5-containing GABAA receptors but exhibits greater agonist efficacy at the α3 subtype compared to the α1 subtype. This profile suggested the potential for anxiolytic effects with a reduced sedative profile, a long-sought goal in the development of GABAergic drugs. While preclinical studies in rodents and primates showed promising non-sedating anxiolytic activity, human clinical trials revealed unexpected and pronounced sedation at low doses, ultimately leading to the discontinuation of its development.
Comparative Efficacy at GABAA Receptor Subtypes
The efficacy of this compound and other GABAA modulators is critically dependent on their interaction with different α subunits of the GABAA receptor. The α1 subunit is primarily associated with sedative effects, while α2 and α3 subunits are linked to anxiolytic and muscle-relaxant properties. The α5 subunit is implicated in learning and memory.
In Vitro Efficacy Data
The following table summarizes the in vitro efficacy of this compound in comparison to the non-selective full agonist chlordiazepoxide and the α1-selective agonist zolpidem. Efficacy is presented as the potentiation of GABA-evoked currents at recombinant human GABAA receptors.
| Compound | GABAA Receptor Subtype | Relative Efficacy (vs. Chlordiazepoxide) | Reference |
| This compound | α1β3γ2 | 0.18 | |
| α2β3γ2 | 0.23 | ||
| α3β3γ2 | 0.45 | ||
| α5β3γ2 | 0.18 | ||
| Chlordiazepoxide | α1, α2, α3, α5 | 1.00 (Full Agonist) | |
| Zolpidem | α1β2γ2 | High | |
| α2β2γ2 | Low | ||
| α3β2γ2 | Low | ||
| α5β2γ2 | Negligible |
Preclinical Behavioral Efficacy
The anxiolytic and sedative properties of this compound have been evaluated in various animal models and compared to other GABAA modulators like diazepam, a non-selective benzodiazepine.
Anxiolytic-like Activity
| Compound | Animal Model | Effective Dose Range | Sedative Dose Range | Reference |
| This compound | Rat Elevated Plus-Maze | 1-10 mg/kg, p.o. | >30 mg/kg, p.o. | |
| Squirrel Monkey Conditioned Emotional Response | 0.3-3 mg/kg, p.o. | >10 mg/kg, p.o. | ||
| Diazepam | Rat Elevated Plus-Maze | 1-5 mg/kg, p.o. | 5-10 mg/kg, p.o. |
Receptor Occupancy and Behavioral Effects
In preclinical studies, the anxiolytic effects of this compound were observed at receptor occupancies of approximately 35-65%, with minimal sedation seen at occupancies greater than 90%. In contrast, diazepam typically shows a narrower window between anxiolytic and sedative doses.
Clinical Efficacy and Unforeseen Sedation
Despite the promising preclinical profile, human studies with this compound revealed significant sedation at doses that resulted in very low receptor occupancy (<10%). A 2 mg dose, which was the maximum tolerated dose, led to pronounced sedation. This unexpected outcome highlights the challenges in translating preclinical findings for GABAA modulators to human subjects.
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology for In Vitro Efficacy
Objective: To determine the potentiation of GABA-induced currents by this compound at specific human recombinant GABAA receptor subtypes.
Cell Lines: Mouse L(tk-) cells stably expressing human GABAA receptor subunit combinations (α1β3γ2, α2β3γ2, α3β3γ2, or α5β3γ2).
Methodology:
-
Cells are cultured and prepared for electrophysiological recording.
-
Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
A baseline GABA EC20 (the concentration of GABA that elicits 20% of the maximal response) current is established.
-
This compound is co-applied with the GABA EC20 at various concentrations to determine the potentiation of the GABA-induced current.
-
The maximal potentiation at each subtype is expressed relative to the maximal potentiation produced by a full agonist, such as chlordiazepoxide.
Elevated Plus-Maze (EPM) for Anxiolytic-like Activity in Rats
Objective: To assess the anxiolytic-like effects of a test compound.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Methodology:
-
Rats are administered the test compound (e.g., this compound, diazepam) or vehicle orally at a specified time before testing.
-
Each rat is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute period.
-
An automated tracking system records the time spent in and the number of entries into the open and closed arms.
-
An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.
Conditioned Emotional Response (CER) in Squirrel Monkeys
Objective: To evaluate the anxiolytic-like effects of a compound in a model of conditioned fear.
Methodology:
-
Monkeys are trained to press a lever for a food reward.
-
A neutral stimulus (e.g., a light) is paired with a mild, unavoidable electric shock.
-
After conditioning, the presentation of the light alone suppresses lever pressing, indicating a conditioned fear response.
-
The test compound or vehicle is administered before the test session.
-
Anxiolytic compounds are expected to increase the rate of lever pressing during the presentation of the conditioned stimulus.
Visualizing Pathways and Workflows
GABAA Receptor Signaling Pathway
A Comparative Analysis of Anxiolytic and Sedative Effects: A Guide for Researchers
For researchers, scientists, and drug development professionals, distinguishing between anxiolytic (anti-anxiety) and sedative (tranquilizing or sleep-inducing) effects is a critical aspect of preclinical and clinical pharmacology. While often co-occurring, these effects are distinct and mediated by different neurobiological mechanisms. This guide provides a comparative analysis of anxiolytic and sedative effects, supported by experimental data and detailed methodologies for key behavioral assays.
Differentiating Anxiolysis from Sedation
Anxiolytic agents are sought for their ability to reduce anxiety without causing significant sedation, which is often considered an undesirable side effect.[1] Sedation is a more global phenomenon that can encompass calmness, drowsiness, and reduced motor activity.[1] The differentiation is crucial for developing targeted therapies with improved side-effect profiles.
The primary molecular target for many anxiolytic and sedative drugs is the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[2][3][4] Benzodiazepines, a classic class of anxiolytics, enhance the effect of GABA at the GABA-A receptor, leading to sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[5][6][7]
Research has shown that different subtypes of the GABA-A receptor mediate these distinct effects. Specifically, GABA-A receptors containing the α1 subunit are primarily associated with sedative effects, while those with α2 and α3 subunits are linked to anxiolytic effects.[2][8][9] This understanding has paved the way for the development of newer compounds with greater selectivity for the α2/α3 subunits, aiming to provide anxiolysis with reduced sedation.
Comparative Efficacy of Anxiolytic and Sedative Compounds
The following table summarizes the comparative effects of various compounds on anxiolytic and sedative parameters, as determined by preclinical and clinical studies.
| Compound | Class | Anxiolytic Effect | Sedative Effect | Key Findings |
| Diazepam | Benzodiazepine | Effective | Pronounced | A non-selective GABA-A receptor modulator, demonstrating both strong anxiolytic and sedative properties.[10] |
| Alprazolam | Benzodiazepine | Effective | Pronounced | Similar to diazepam, effectively reduces anxiety but with significant sedative side effects.[8] |
| Pregabalin | Gabapentinoid | Effective | Moderate | Shows anxiolytic effects with a notable reduction in saccadic peak velocity, an indicator of CNS depression.[8] |
| Diphenhydramine | Antihistamine | Minimal | Pronounced | Primarily a sedative with limited anxiolytic properties, often used as a control in studies differentiating these effects.[8] |
| L-Linalool | Terpene | Effective | Moderate | A natural compound that demonstrates anxiolytic effects, potentially through modulation of both GABAergic and glutamatergic systems.[3] |
Quantitative Data from Preclinical and Clinical Studies
The following table presents quantitative data from representative studies, highlighting the distinct profiles of different compounds.
| Compound (Dose) | Assay | Key Parameter | Result | Interpretation |
| Alprazolam (1 mg) | Human Neurocart Battery | Saccadic Peak Velocity | -57 ° s–1 | Significant CNS depression, indicative of sedative effects.[8] |
| VAS Calmness | +2.0 mm | Increased subjective feeling of calmness, reflecting anxiolytic effects.[8] | ||
| Pregabalin (200 mg) | Human Neurocart Battery | Saccadic Peak Velocity | -28 ° s–1 | Moderate CNS depression.[8] |
| VAS Calmness | +2.5 mm | Increased subjective feeling of calmness.[8] | ||
| Diphenhydramine (50 mg) | Human Neurocart Battery | Saccadic Peak Velocity | -14 ° s–1 | Mild CNS depression.[8] |
| VAS Calmness | +1.1 mm (not significant) | No significant increase in subjective calmness.[8] | ||
| Diazepam | Elevated Plus Maze (Rodents) | % Time in Open Arms | Increased | Anxiolytic effect.[11] |
| Locomotor Activity | Total Distance Traveled | Increased at low doses, decreased at high doses | Biphasic effect on motor activity, with sedation at higher doses.[11] |
Experimental Protocols
Detailed methodologies for the key behavioral assays used to assess anxiolytic and sedative effects are provided below.
Elevated Plus Maze (EPM)
The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.[12][13] The test is based on the natural aversion of rodents to open and elevated spaces.[13][14]
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[12][13]
Procedure:
-
Habituation: Allow the animal to acclimate to the testing room for at least one hour before the test.[14]
-
Placement: Place the rodent in the center of the maze, facing an open arm.[15]
-
Exploration: Allow the animal to freely explore the maze for a 5-10 minute period.[13][14]
-
Data Collection: A computer tracking system or video recording is used to record the animal's movements.[14]
-
Parameters Measured: Key variables include the time spent in the open and closed arms, and the number of entries into each arm.[14] An increase in the time spent in the open arms is indicative of an anxiolytic effect.
-
Cleaning: The maze should be thoroughly cleaned between each animal to eliminate olfactory cues.[14][15]
Light-Dark Box Test
This test is based on the innate aversion of rodents to brightly illuminated areas and their spontaneous exploratory behavior in response to a novel environment and light.[16]
Apparatus: A box divided into a small, dark compartment and a large, brightly lit compartment, with an opening connecting the two.[17][18]
Procedure:
-
Habituation: Acclimate the animal to the testing room for at least 30-60 minutes.[18][19]
-
Placement: Place the rodent in the center of the light compartment, facing away from the opening.[18]
-
Exploration: Allow the animal to move freely between the two compartments for a 5-10 minute session.[18]
-
Data Collection: An automated system or video recording tracks the animal's location and movements.
-
Parameters Measured: The primary measures are the time spent in the light compartment and the number of transitions between the two compartments.[16][18] Anxiolytic compounds are expected to increase the time spent in the light box.[20]
-
Cleaning: Clean the apparatus with 70% ethanol between trials.[19]
Locomotor Activity Test
This test assesses the general activity levels of animals to determine if drugs have stimulant or depressant effects on the central nervous system.[21] It is particularly useful for quantifying sedation.[21]
Apparatus: An open field arena equipped with photocell beams or a video tracking system to monitor movement.[22]
Procedure:
-
Habituation: Habituate the mice to the testing chambers and handling prior to the test day.[22]
-
Baseline Measurement: Record a baseline activity measurement after administering a vehicle.[22]
-
Drug Administration: Administer the test compound.[22]
-
Testing: Immediately place the animal into the locomotor activity chamber and record activity for a predetermined period (e.g., 15-60 minutes).[22]
-
Data Collection: The system records the total distance traveled, as well as activity in different zones of the arena (e.g., center vs. periphery).[11][22]
-
Interpretation: A significant decrease in locomotor activity is indicative of a sedative effect.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway and experimental workflows involved in the analysis of anxiolytic and sedative effects.
Caption: GABA-A receptor signaling pathway and modulation by benzodiazepines.
Caption: Experimental workflow for differentiating anxiolytic and sedative effects.
Caption: Logical relationship between GABA-A receptor subtypes and behavioral effects.
References
- 1. karger.com [karger.com]
- 2. Different GABAA receptor subtypes mediate the anxiolytic, abuse-related, and motor effects of benzodiazepine-like drugs in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sedative, Hypnotic, Anxiolytic Use Disorders: Background, Pathophysiology, Epidemiology [emedicine.medscape.com]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
- 6. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 7. droracle.ai [droracle.ai]
- 8. Pharmacodynamic response profiles of anxiolytic and sedative drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.sld.cu [scielo.sld.cu]
- 11. Spatiotemporal properties of locomotor activity after administration of central nervous stimulants and sedatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. albany.edu [albany.edu]
- 16. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. maze.conductscience.com [maze.conductscience.com]
- 19. Light-dark box test for mice [protocols.io]
- 20. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Locomotor activity test: Significance and symbolism [wisdomlib.org]
- 22. va.gov [va.gov]
Validating the Non-Sedating Anxiolytic Hypothesis with Mrk-409: A Comparative Guide
The quest for anxiolytics with the efficacy of benzodiazepines but without their sedative and addictive properties has been a significant goal in psychopharmacology. The "non-sedating anxiolytic" hypothesis posits that selective modulation of specific GABA-A receptor subtypes could achieve this separation of therapeutic and adverse effects. Mrk-409, a GABA-A receptor subtype-selective partial agonist, emerged as a promising candidate to validate this hypothesis. This guide provides an objective comparison of this compound's performance against preclinical predictions and alternative compounds, supported by experimental data.
Mechanism of Action: Targeting Specific GABA-A Receptor Subtypes
This compound was designed to selectively target specific subtypes of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. The prevailing hypothesis suggested that positive allosteric modulation of α2 and α3 subunits mediates anxiolytic effects, while modulation of the α1 subunit is primarily responsible for sedation.[1]
This compound binds with high affinity (0.21-0.40 nM) to human recombinant GABA-A receptors containing α1, α2, α3, and α5 subunits.[2][3][4] However, its key feature was its differential efficacy; it acted as a partial agonist with greater efficacy at the α3 subtype compared to the α1 subtype.[2][3][4] This profile was intended to produce anxiety reduction with a minimized sedative effect.
Preclinical vs. Clinical Performance: A Tale of Two Outcomes
Preclinical studies in rodents and primates strongly supported the non-sedating anxiolytic hypothesis for this compound. However, this profile failed to translate to human subjects, where sedation was a dose-limiting factor at receptor occupancy levels far below those required for anxiolysis in animal models.[2][4]
Preclinical Efficacy and Safety Data (Rodents & Primates)
In animal models, this compound demonstrated a clear separation between anxiolytic efficacy and sedation.[3][4]
| Parameter | Species | Model | Effective Dose/Occupancy for Anxiolysis | Sedative Effect at Anxiolytic Doses | Notes |
| Anxiolytic-like Activity | Rodent | Elevated Plus Maze, Fear-Potentiated Startle, Conditioned Suppression of Drinking | 35-65% Receptor Occupancy[3] | Minimal overt signs of sedation at occupancies >90%[2][4] | A modest sedative effect was seen only at 99% receptor occupancy[3] |
| Anxiolytic-like Activity | Primate (Squirrel Monkey) | Conditioned Emotional Response | 35-65% Receptor Occupancy[3] | Devoid of overt sedation[4] | --- |
| Receptor Occupancy (Occ50) | Rat | In vivo [3H]flumazenil binding | 2.2 mg/kg, p.o.[2][4] | --- | Corresponding plasma EC50 of 115 ng/mL[2][4] |
Clinical Trial Data (Humans)
Human safety and tolerability studies revealed a starkly different profile, ultimately leading to the cessation of this compound's development.[2]
| Parameter | Study Type | Dose | Receptor Occupancy | Outcome |
| Safety & Tolerability | Controlled Clinical Trial | 2 mg | <10% (Estimated)[2] | Pronounced sedation observed[2][4] |
| Safety & Tolerability | Controlled Clinical Trial | 1 mg | Below detection limits (<10%)[2] | Maximal tolerated dose[2][4] |
| Receptor Occupancy | PET Imaging ([11C]flumazenil) | 1 mg | Below detection limits (<10%)[2] | Occupancy was too low to be accurately measured[2] |
This discrepancy highlights a significant translational failure. The data show that in humans, this compound causes sedation at doses corresponding to receptor occupancy levels considerably lower than those predicted from animal models to be necessary for anxiolytic effects (~35-65%).[2][4]
Comparison with Alternative Anxiolytics
The failure of this compound can be contextualized by comparing it to both traditional benzodiazepines and other subtype-selective modulators.
| Compound/Class | Mechanism of Action | Anxiolytic Efficacy | Sedation Potential | Key Advantage | Key Disadvantage |
| This compound | GABA-A α2/α3 partial agonist > α1[2][3] | Demonstrated in preclinical models[3] | High in humans at low occupancy[2] | Preclinically validated hypothesis | Failed translation to humans; sedative[2] |
| TPA023 / TPA023B | GABA-A α2/α3 selective, no α1 efficacy[1][5] | Anxiolytic-like effect in GAD trials[1] | Low; no overt sedation at >50% occupancy[1] | Better separation of effects in humans than this compound[1] | TPA023 development halted due to preclinical toxicity[1] |
| Benzodiazepines (e.g., Diazepam) | Non-selective GABA-A positive allosteric modulator[6] | High | High | Rapid onset of action[6] | High potential for dependence, abuse, and withdrawal[6] |
| SSRIs/SNRIs (e.g., Escitalopram) | Serotonin/Norepinephrine reuptake inhibition[7] | High (First-line for GAD, PD, SAD)[7] | Low (can be activating initially) | Non-addictive, treats comorbid depression[8] | Delayed onset of action (weeks)[9] |
| Buspirone | Serotonin 5-HT1A receptor partial agonist[8] | Moderate (GAD) | Low | Non-addictive, fewer side effects than SSRIs[10] | Delayed onset of action, less effective for panic disorder[8] |
The experience with TPA023, which lacked α1 efficacy and did not produce overt sedation in humans, suggests that even weak partial agonist activity at the α1 subtype, as seen with this compound, may be sufficient to induce sedation in humans.[1]
Experimental Protocols
Detailed methodologies are crucial for interpreting the presented data.
In Vitro Receptor Efficacy
-
Objective: To determine the efficacy of this compound at different human recombinant GABA-A receptor subtypes.
-
Methodology: Whole-cell patch clamp electrophysiology was used on mouse L(tk-) cells stably expressing human recombinant GABA-A receptors (containing β3, γ2, plus either α1, α2, α3, or α5 subunits). The potentiation of GABA EC20-equivalent currents by this compound was measured. Efficacy was expressed relative to a full agonist, chlordiazepoxide.[4]
Preclinical In Vivo Receptor Occupancy (Rats)
-
Objective: To measure the dose-dependent occupancy of benzodiazepine binding sites in the rat brain by this compound.
-
Methodology: An in vivo [3H]flumazenil binding assay was performed. Rats were administered this compound orally. After a set time (0.75-1h), the radioligand [3H]flumazenil was injected intravenously. The amount of radioactivity in the brain was then measured to determine the degree to which this compound displaced the radioligand, thereby calculating receptor occupancy.[4]
Clinical Receptor Occupancy (Humans)
-
Objective: To measure GABA-A receptor occupancy in the human brain after a single dose of this compound.
-
Methodology: A Positron Emission Tomography (PET) study was conducted. Human subjects received a single 1 mg dose of this compound. The uptake of the radioligand [11C]flumazenil in the brain was then measured using a PET scanner. The results were compared to scans taken after a placebo administration to determine if a detectable level of receptor occupancy was present.[2]
Preclinical Anxiolytic Activity (Squirrel Monkeys)
-
Objective: To assess the anxiolytic-like effects of this compound.
-
Methodology: A conditioned emotional response assay was used. Monkeys were trained to press a lever for a food reward. A red cue light, previously associated with a mild electric tail-shock, was presented, which typically suppresses the lever-pressing rate. This compound or a vehicle was administered orally 30 minutes before the test session. An anxiolytic effect is recorded if the drug attenuates the suppression of lever pressing in the presence of the red light.[4]
Conclusion
The development of this compound serves as a critical case study in psychopharmacology. While preclinical data in both rodents and primates strongly validated the hypothesis that an α3-preferring GABA-A partial agonist could be a non-sedating anxiolytic, the compound failed in human trials due to pronounced sedation at very low levels of receptor occupancy.[2][4] This translational failure underscores the species-specific differences in the pharmacology of GABA-A receptor subtypes and the challenge of predicting human responses from animal models. The data from this compound, especially when compared with compounds like TPA023, suggest that even minimal efficacy at the α1 subtype may be sufficient to induce sedation in humans, providing a crucial, albeit disappointing, lesson for the future development of subtype-selective anxiolytics.
References
- 1. GABAA receptor alpha2/alpha3 subtype-selective modulators as potential nonsedating anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (MK-0343), a GABAA receptor subtype-selective partial agonist, is a non-sedating anxiolytic in preclinical species but causes sedation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. compass-associates.com [compass-associates.com]
- 7. Pharmacotherapy of Anxiety Disorders: Current and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 8. solacetreatmentcenter.com [solacetreatmentcenter.com]
- 9. therecoveryvillage.com [therecoveryvillage.com]
- 10. washburnhouse.com [washburnhouse.com]
Cross-Species Discrepancies in the Anxiolytic and Sedative Effects of Mrk-409: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical and clinical effects of Mrk-409, a GABAA receptor partial agonist, with a focus on its cross-species validation. The unexpected sedative effects observed in humans, despite promising non-sedating anxiolytic activity in preclinical models, highlight the challenges of translating animal research to clinical outcomes. This document objectively compares this compound's performance with other GABAA receptor modulators, supported by experimental data, to inform future drug development strategies.
Introduction to this compound and the GABAA Receptor
This compound (also known as MK-0343) is a non-benzodiazepine partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor.[1] It was developed with the goal of creating a non-sedating anxiolytic by targeting specific GABAA receptor subtypes. The GABAA receptor is a pentameric ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. The receptor's subunit composition (α, β, γ) determines its pharmacological properties. The α1 subunit is primarily associated with sedation, while the α2 and α3 subunits are linked to anxiolytic effects.
This compound was designed to have higher efficacy at the α3 subunit, theoretically providing anxiolysis with minimal sedation.[2] However, its clinical development was halted due to pronounced sedative effects in humans at doses below the predicted therapeutic range for anxiety.[3] This guide explores the data that illustrates this critical cross-species disparity.
Comparative Efficacy and Receptor Binding Profiles
The following tables summarize the in vitro binding affinities (Ki) and functional efficacies of this compound and comparable GABAA receptor modulators.
Table 1: GABAA Receptor Subtype Binding Affinities (Ki, nM)
| Compound | α1 | α2 | α3 | α5 |
| This compound | 0.21 | 0.24 | 0.40 | 0.33 |
| TPA-023 | 0.41 | 0.23 | 0.19 | 0.30 |
| TPA-023B | 1.8 | 0.73 | 2.0 | 1.1 |
| L-838,417 | ~25 | ~0.7 | ~0.7 | ~0.7 |
Data compiled from multiple sources.
Table 2: GABAA Receptor Subtype Functional Efficacy (Relative to full agonist chlordiazepoxide)
| Compound | α1 | α2 | α3 | α5 |
| This compound | 0.18 | - | 0.45 | - |
| TPA-023 | Antagonist | Weak Partial Agonist | Weak Partial Agonist | Antagonist |
| TPA-023B | Antagonist | Partial Agonist | Partial Agonist | - |
| L-838,417 | No Efficacy | Partial Agonist | Partial Agonist | Partial Agonist |
Data compiled from multiple sources.
Preclinical vs. Clinical Effects: A Tale of Two Outcomes
The significant discrepancy between the preclinical and clinical findings for this compound is a key focus of this guide.
Preclinical Anxiolytic and Sedative Profile
In rodent and primate models, this compound demonstrated a clear separation between anxiolytic and sedative effects.
Table 3: Preclinical Anxiolytic and Sedative Effects of this compound
| Species | Model | Anxiolytic Effect (Receptor Occupancy) | Sedative Effect (Receptor Occupancy) |
| Rat | Elevated Plus Maze | Yes (~35-65%) | Minimal (>90%) |
| Rat | Fear-Potentiated Startle | Yes (~35-65%) | Minimal (>90%) |
| Squirrel Monkey | Conditioned Emotional Response | Yes (~35-65%) | Minimal (>90%) |
Data compiled from multiple sources.[3][4]
Clinical Sedative Profile
In stark contrast to the preclinical data, human clinical trials revealed that this compound induced significant sedation at very low doses and receptor occupancy levels.
Table 4: Clinical Sedative Effects of this compound in Humans
| Dose | Maximum Plasma Concentration (Cmax) | Receptor Occupancy | Observed Effect |
| 1 mg | - | <10% | Maximum tolerated dose |
| 2 mg | 28 ng/mL | <10% | Pronounced sedation |
Data compiled from multiple sources.[3]
This unexpected outcome is attributed to the weak partial agonist activity of this compound at the α1 GABAA receptor subtype, suggesting that even minimal agonism at this site can lead to significant sedation in humans.[5]
Comparison with Alternative GABAA Receptor Modulators
The divergent clinical outcomes of other subtype-selective GABAA modulators further underscore the importance of α1 subunit activity.
Table 5: Comparative Anxiolytic and Sedative Profiles
| Compound | Preclinical Anxiolytic Occupancy | Preclinical Sedative Occupancy | Human Sedation at Therapeutic Doses | Key Differentiator from this compound |
| This compound | ~35-65% | >90% | Yes (at <10% occupancy) | Weak α1 partial agonist |
| TPA-023 | 65-88% | >99% | No (well-tolerated) | α1 antagonist |
| TPA-023B | 60-90% | >98% | No (well-tolerated at >50% occupancy) | α1 antagonist |
| L-838,417 | Dose-dependent | Minimal | Not clinically tested | No α1 efficacy |
Data compiled from multiple sources.[2][5][6]
The success of TPA-023 and TPA-023B in avoiding sedation in humans is largely attributed to their antagonist activity at the α1 GABAA receptor subtype.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vivo [3H]Flumazenil Binding Assay for Receptor Occupancy
This assay is used to determine the in vivo occupancy of the benzodiazepine binding site on the GABAA receptor by a test compound.
-
Subjects: Male Sprague-Dawley rats.
-
Radioligand: [3H]flumazenil, a benzodiazepine antagonist.
-
Procedure:
-
Animals are administered the test compound (e.g., this compound) orally at various doses.
-
At a specified time point after drug administration, a tracer dose of [3H]flumazenil is injected intravenously.
-
After a short distribution period (e.g., 3 minutes), the animals are euthanized, and their brains are rapidly removed and dissected.
-
The amount of radioactivity in specific brain regions is measured using liquid scintillation counting.
-
Receptor occupancy is calculated by comparing the amount of [3H]flumazenil binding in drug-treated animals to that in vehicle-treated controls. The dose of the test compound that inhibits 50% of [3H]flumazenil binding is defined as the ID50.
-
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used behavioral assay to assess anxiety in rodents.
-
Apparatus: A plus-shaped maze raised above the floor, consisting of two open arms and two enclosed arms.
-
Procedure:
-
Rodents are placed in the center of the maze and allowed to freely explore for a set period (e.g., 5 minutes).
-
The time spent in and the number of entries into the open and closed arms are recorded using an automated tracking system.
-
Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
-
Fear-Potentiated Startle (FPS) for Conditioned Anxiety
The FPS paradigm is a model of conditioned fear in which a neutral stimulus becomes a predictor of an aversive event.
-
Apparatus: A startle chamber equipped to deliver an acoustic startle stimulus and a conditioned stimulus (e.g., a light).
-
Procedure:
-
Training Phase: Animals are placed in the chamber and presented with pairings of a conditioned stimulus (CS; e.g., a light) and an unconditioned stimulus (US; e.g., a mild footshock).
-
Testing Phase: On a subsequent day, animals are placed back in the chamber and presented with the acoustic startle stimulus alone or preceded by the CS.
-
The amplitude of the startle response is measured. Anxiolytic compounds are expected to reduce the potentiation of the startle response in the presence of the CS.
-
Visualizing the Mechanism and Workflow
GABAA Receptor Signaling Pathway
Caption: GABAA receptor modulation by this compound and TPA-023B.
Preclinical to Clinical Drug Development Workflow
References
Benchmarking Mrk-409: A Comparative Guide to α2/α3 Subtype-Selective GABAA Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mrk-409 with other notable α2/α3 subtype-selective GABAA receptor agonists. The development of subtype-selective modulators of the GABAA receptor represents a significant effort to dissociate the anxiolytic effects of classical benzodiazepines from their undesirable side effects, such as sedation, amnesia, and ataxia. It is widely accepted that agonism at the α1 subunit of the GABAA receptor is primarily responsible for sedation, while activity at the α2 and α3 subunits is linked to anxiolytic and myorelaxant effects. This guide will delve into the comparative pharmacology of this compound and other key compounds, presenting their binding affinities, functional efficacies, and in vivo profiles.
Comparative Quantitative Data
The following tables summarize the binding affinities (Ki) and functional efficacies of this compound and other selected α2/α3 subtype-selective GABAA receptor agonists. This data has been compiled from various preclinical studies to provide a clear, quantitative comparison.
Table 1: Binding Affinity (Ki, nM) at Human GABAA Receptor Subtypes
| Compound | α1 | α2 | α3 | α5 | Reference(s) |
| This compound | 0.21-0.40 | 0.21-0.40 | 0.21-0.40 | 0.21-0.40 | [1][2] |
| TPA023 | 0.41 | 0.23 | 0.19 | 0.35 | [3][4] |
| L-838,417 | 0.79 | 0.67 | 0.67 | 2.25 | [5] |
| TPA023B | 1.8 | 0.73 | 2.0 | 1.1 | [6] |
Table 2: Functional Efficacy at Human GABAA Receptor Subtypes (Relative to a Full Agonist, e.g., Chlordiazepoxide)
| Compound | α1 Efficacy | α2 Efficacy | α3 Efficacy | α5 Efficacy | Reference(s) |
| This compound | 0.18 | 0.23 | 0.45 | 0.18 | [1][7] |
| TPA023 | Antagonist (0%) | 0.11 | 0.21 | 0.05 | [7] |
| L-838,417 | Antagonist | Partial Agonist | Partial Agonist | Partial Agonist | [8] |
| TPA023B | Antagonist | Partial Agonist | Partial Agonist | Not specified | [6] |
Table 3: In Vivo Profile of α2/α3 Subtype-Selective Agonists
| Compound | Anxiolytic Activity (Preclinical) | Sedative Profile (Preclinical) | Sedative Profile (Human) | Key Findings | Reference(s) |
| This compound | Yes | Non-sedating at anxiolytic doses | Sedating at low occupancy (<10%) | Preclinical non-sedating anxiolytic profile did not translate to humans, development halted. | [1][2][9] |
| TPA023 | Yes | Non-sedating | Non-sedating at high occupancy (>50%) | Lack of α1 efficacy is critical for avoiding sedation in humans. Clinical development was halted due to preclinical toxicity. | [9] |
| L-838,417 | Yes | Non-sedating | Not tested in humans | Demonstrates that antagonism at the α1 subtype can separate anxiolytic and sedative effects. | [8] |
| TPA023B | Yes | Non-sedating | Non-sedating at high occupancy (>50%) | Further supports the hypothesis that α1 antagonism is key for a non-sedating anxiolytic profile. | [9] |
Signaling Pathways and Experimental Workflows
GABAA Receptor Signaling Pathway
The binding of an agonist to the GABAA receptor, a ligand-gated ion channel, potentiates the effect of the endogenous neurotransmitter GABA. This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization of the cell membrane and subsequent inhibition of neuronal firing.
GABAA receptor signaling cascade.
Experimental Workflow for In Vivo Anxiolytic and Sedative Assessment
The following diagram illustrates a typical workflow for assessing the anxiolytic and sedative properties of a novel compound in a preclinical setting.
Preclinical assessment workflow.
Detailed Experimental Protocols
Radioligand Binding Assay for GABAA Receptor Subtypes
This protocol is used to determine the binding affinity (Ki) of a test compound for different GABAA receptor subtypes.
-
Materials:
-
Cell membranes from cell lines stably expressing specific human GABAA receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).
-
[3H]flumazenil (radioligand).
-
Test compound (e.g., this compound).
-
Non-specific binding control (e.g., Diazepam).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, [3H]flumazenil, and either the test compound, vehicle, or non-specific binding control.
-
Incubate the plate at a specific temperature (e.g., 4°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold incubation buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to measure the functional efficacy of a compound at a specific GABAA receptor subtype.
-
Materials:
-
Cell line stably expressing the GABAA receptor subtype of interest.
-
Patch-clamp rig with amplifier and data acquisition system.
-
External and internal pipette solutions.
-
GABA.
-
Test compound.
-
Full agonist for reference (e.g., Chlordiazepoxide).
-
-
Procedure:
-
Culture the cells on coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Form a high-resistance seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a submaximal concentration of GABA (e.g., EC20) to elicit a baseline current.
-
Co-apply the test compound with GABA and measure the potentiation of the GABA-evoked current.
-
Apply a saturating concentration of the full agonist with GABA to determine the maximal potentiation.
-
Express the efficacy of the test compound as a percentage of the maximal potentiation induced by the full agonist.
-
Elevated Plus-Maze (EPM) for Anxiolytic Activity in Rodents
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds increase the time spent and the number of entries into the open arms.
-
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
-
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the test.
-
Administer the test compound or vehicle at a predetermined time before the test (e.g., 30-60 minutes).
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the session using a video camera for later analysis.
-
Analyze the recording to determine the time spent in the open and closed arms, and the number of entries into each arm.
-
An increase in the percentage of time spent in the open arms and the number of open arm entries is indicative of an anxiolytic effect.
-
Conclusion
The comparative analysis of this compound and other α2/α3 subtype-selective GABAA receptor agonists highlights a critical lesson in drug development: the translation from preclinical models to human subjects is not always predictable. While this compound showed a promising non-sedating anxiolytic profile in rodents and primates, its weak partial agonism at the α1 subtype likely contributed to the unexpected sedative effects observed in humans.[9] In contrast, compounds like TPA023 and TPA023B, which act as antagonists at the α1 subtype, did not produce sedation in humans even at high receptor occupancy levels.[9] This underscores the importance of a clean pharmacological profile, particularly the avoidance of α1 agonism, in the pursuit of novel anxiolytics with an improved side-effect profile. The data presented in this guide provides a valuable resource for researchers in the field to inform the design and development of the next generation of GABAA receptor modulators.
References
- 1. This compound (MK-0343), a GABAA receptor subtype-selective partial agonist, is a non-sedating anxiolytic in preclinical species but causes sedation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GABAA Receptor Subtype‐Selective Efficacy: TPA023, an α2/α3 Selective Non‐sedating Anxiolytic and α5IA, an α5 Selective Cognition Enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. L-838,417 | GABAA Receptors | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Beyond classical benzodiazepines: Novel therapeutic potential of GABAA receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L-838,417 - Wikipedia [en.wikipedia.org]
- 9. GABAA receptor alpha2/alpha3 subtype-selective modulators as potential nonsedating anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
Mrk-409: A Comparative Analysis of a Novel Anxiolytic Candidate
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental anxiolytic agent Mrk-409 with other GABAA receptor modulators. The development of this compound was discontinued due to unforeseen sedative effects in humans, a crucial case study for the development of targeted anxiolytic therapies.
This compound (also known as MK-0343) is a non-benzodiazepine partial agonist of the GABAA receptor, designed to be a non-sedating anxiolytic.[1] Its development was halted after it produced sedation in humans at doses too low to achieve anxiolytic effects.[2][3] This guide delves into the preclinical and early clinical data of this compound, offering a comparative perspective with other GABAA subtype-selective modulators, and provides detailed experimental protocols for the key studies cited.
Mechanism of Action and Receptor Binding Profile
This compound acts as a positive allosteric modulator at the benzodiazepine binding site of GABAA receptors.[4] It exhibits high affinity for multiple GABAA receptor subtypes, including those containing α1, α2, α3, and α5 subunits.[2][3] The intended anxiolytic effect was based on its higher efficacy at the α2 and α3 subtypes, which are associated with anxiety, while having lower efficacy at the α1 subtype, which is linked to sedation.[4][5]
Preclinical Efficacy and Sedative Profile
In preclinical studies involving rodents and primates, this compound demonstrated a promising profile, showing anxiolytic-like effects in various models without significant sedation at therapeutic doses.[2][3][4]
Table 1: Preclinical Anxiolytic-like Activity of this compound
| Animal Model | Effect | Minimum Effective Dose (Receptor Occupancy) |
| Rat Elevated Plus Maze | Anxiolytic-like | ~35-65% |
| Rat Fear-Potentiated Startle | Anxiolytic-like | ~35-65% |
| Rat Conditioned Suppression of Drinking | Anxiolytic-like | ~35-65% |
| Squirrel Monkey Conditioned Emotional Response | Anxiolytic-like | ~35-65% |
Data sourced from Atack et al., 2011.[4]
Notably, overt sedation in animal models was only observed at very high receptor occupancies (>90%), well above the threshold for anxiolytic effects.[3][4]
Clinical Findings and Discontinuation
Despite the promising preclinical data, Phase I clinical trials in humans revealed a starkly different profile. This compound caused significant sedation at a dose of 2 mg, leading to a maximum tolerated dose of 1 mg.[2][3] Positron Emission Tomography (PET) studies in humans indicated that this sedative effect occurred at very low levels of GABAA receptor occupancy (<10%), far below the levels required for anxiolytic efficacy as predicted by preclinical models.[2][3] This unexpected outcome led to the termination of its development.[2][3]
Comparison with other GABAA Subtype-Selective Modulators
The experience with this compound is best understood in the context of other subtype-selective GABAA modulators developed around the same time, such as TPA023 and TPA023B. These compounds were also designed to be non-sedating anxiolytics by targeting α2/α3 subtypes while having minimal effect on the α1 subtype.[5]
Table 2: Comparative Profile of this compound, TPA023, and TPA023B
| Compound | α1 Subtype Efficacy | Preclinical Sedation | Clinical Sedation (at therapeutic occupancy) |
| This compound | Weak Partial Agonist | No | Yes |
| TPA023 | Functionally Inactive | No | No |
| TPA023B | Functionally Inactive | No | Not Publicly Disclosed |
Data compiled from Atack, 2011 and de Haas et al., 2007.[5][6]
The key difference appears to be this compound's weak partial agonist activity at the α1 subtype, which was sufficient to induce sedation in humans at low occupancy levels.[5] In contrast, TPA023, which lacked α1 efficacy, did not produce overt sedation in humans even at high receptor occupancy.[5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the theoretical signaling pathway of an ideal non-sedating anxiolytic targeting GABAA receptors and a typical preclinical experimental workflow for evaluating such compounds.
Caption: Idealized signaling pathway of a non-sedating anxiolytic acting on GABAA receptors.
Caption: General preclinical workflow for the evaluation of novel anxiolytic compounds.
Experimental Protocols
1. In Vitro Receptor Binding and Efficacy Assays (Summarized from Atack et al., 2011)
-
Objective: To determine the binding affinity and functional efficacy of this compound at different GABAA receptor subtypes.
-
Methodology:
-
Human recombinant GABAA receptors (α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2) were expressed in HEK293 cells.
-
Binding affinity (Ki) was determined using radioligand binding assays with [3H]flumazenil.
-
Functional efficacy was measured using a whole-cell patch-clamp electrophysiology setup to record GABA-evoked chloride currents in the presence of varying concentrations of this compound. Efficacy was expressed relative to the full agonist chlordiazepoxide.
-
2. In Vivo Receptor Occupancy Studies (Summarized from Atack et al., 2011)
-
Objective: To measure the in vivo occupancy of GABAA receptors by this compound in the brain.
-
Methodology:
-
Animal Studies: Rats were administered this compound orally. At various time points, the radiotracer [3H]flumazenil was injected intravenously. The displacement of [3H]flumazenil from the brain was measured ex vivo to calculate receptor occupancy.
-
Human Studies: Healthy male volunteers received a single oral dose of this compound or placebo. GABAA receptor occupancy was measured using Positron Emission Tomography (PET) with the radiotracer [11C]flumazenil.
-
3. Preclinical Behavioral Models of Anxiety and Sedation (Summarized from Atack et al., 2011)
-
Objective: To assess the anxiolytic-like and sedative effects of this compound in animal models.
-
Methodology:
-
Anxiety Models:
-
Rat Elevated Plus Maze: The time spent in the open arms of the maze was measured as an indicator of anxiolytic activity.
-
Squirrel Monkey Conditioned Emotional Response: The suppression of a learned response by a conditioned fear stimulus was measured. A reduction in suppression indicated anxiolytic-like effects.
-
-
Sedation Model:
-
Rat Chain-Pulling Assay: The ability of rats to perform a learned motor task was assessed. A decrease in performance was indicative of sedation.
-
-
Conclusion
The case of this compound serves as a critical lesson in anxiolytic drug development, underscoring the potential for species-specific differences in pharmacodynamic responses. While preclinical data strongly suggested a favorable non-sedating anxiolytic profile, the clinical reality was markedly different. The comparison with other subtype-selective GABAA modulators highlights the profound impact of even weak agonist activity at the α1 subtype in humans. These findings emphasize the importance of carefully designed translational studies and the need for a deeper understanding of the subtle nuances of GABAA receptor pharmacology to successfully develop novel, safer, and more effective anxiolytic therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound (MK-0343), a GABAA receptor subtype-selective partial agonist, is a non-sedating anxiolytic in preclinical species but causes sedation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GABAA receptor alpha2/alpha3 subtype-selective modulators as potential nonsedating anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. static1.squarespace.com [static1.squarespace.com]
Safety Operating Guide
Navigating the Disposal of "Mrk-409": A Case of Mistaken Identity
Initial research into "Mrk-409" did not yield a registered chemical compound under that designation. The search results strongly suggest that this is a typographical error and the query likely refers to one of two common products: "Formula 409," a commercial cleaning agent, or "Type 409," a grade of stainless steel. Given the context of laboratory safety and chemical handling for a scientific audience, this guide will focus on the proper disposal procedures for Formula 409 , as it is a chemical mixture with specific handling and disposal protocols.
It is crucial to note that Type 409 stainless steel, a solid metal alloy, would be subject to different disposal regulations, typically managed as non-hazardous solid waste or recycled. Always confirm the identity of a substance via its Safety Data Sheet (SDS) before proceeding with any handling or disposal protocol.
Essential Safety and Disposal Information for Formula 409
Formula 409 is a multi-surface cleaner that, while being a common household and industrial product, requires proper handling and disposal in a laboratory setting to ensure safety and environmental compliance.
Summary of Key Hazards and Protective Measures
Proper personal protective equipment (PPE) is essential when handling Formula 409, especially in case of spills or prolonged exposure.
| Hazard | Recommended PPE | First Aid Measures |
| Eye Contact | Safety glasses or goggles | Immediately flush eyes with plenty of water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing. Call a poison control center or doctor for treatment advice.[1][2] |
| Skin Contact | Gloves for prolonged use | Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice if irritation develops.[1][2][3] |
| Inhalation | Use in a well-ventilated area | Move person to fresh air. If breathing problems develop, seek medical attention.[1][3] |
| Ingestion | Do not ingest | Have person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor. Do not give anything by mouth to an unconscious person.[2] |
Disposal Protocol for Formula 409
The primary method for disposal of small quantities of Formula 409 is to absorb the liquid and dispose of it as solid waste, while larger quantities may require consultation with local waste management authorities.
-
Containment of Spills: For any spills, prevent further leakage or spillage if it is safe to do so.
-
Absorption: Absorb the spilled liquid with an inert material such as sand, earth, or vermiculite.
-
Containerization: Place the absorbed material into a labeled container for disposal.
-
Waste Disposal: Dispose of the containerized waste in accordance with all applicable federal, state, and local regulations.[3] For small, residual amounts, it may be permissible to wash them down a sanitary sewer, but it is crucial to contact the sanitary treatment facility in advance to ensure they can process the material.[2][3]
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates a generalized workflow for the handling and disposal of chemical waste like Formula 409 in a laboratory setting.
Caption: Generalized workflow for laboratory chemical waste management.
Logical Relationship for Spill Response
This diagram outlines the decision-making process in the event of a chemical spill.
Caption: Decision-making flowchart for chemical spill response.
References
Essential Safety and Logistical Information for Handling Mrk-409
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidance, and disposal plans for the investigational compound Mrk-409 (also known as MK-0343). As a selective GABAA receptor partial agonist, proper handling of this compound is imperative to ensure personnel safety and maintain experimental integrity. The following procedures are based on the known pharmacological properties of this compound and general laboratory safety standards for handling potent neuroactive compounds.
Immediate Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available due to its status as a discontinued investigational drug, the following precautions are mandated based on its mechanism of action as a GABAA receptor agonist.
Personal Protective Equipment (PPE):
A comprehensive approach to personal protection is essential to minimize exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile gloves | Double-gloving is recommended when handling stock solutions or performing tasks with a high risk of splashing. Change gloves immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Body Protection | Laboratory coat | Fully buttoned laboratory coat to protect skin and clothing. |
| Respiratory Protection | Fume hood | All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood to prevent inhalation of airborne particles. |
Emergency Procedures:
| Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Operational Plan: Handling and Storage
Adherence to a strict operational plan is critical for the safe and effective use of this compound in a research setting.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly sealed.
-
Access to the storage area should be restricted to authorized personnel only.
Solution Preparation:
-
All manipulations involving the solid form of this compound must be conducted in a chemical fume hood.
-
Use appropriate solvents as determined by experimental protocols. For many preclinical studies, this compound has been administered as a suspension in 0.5% methylcellulose.
-
Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization:
-
Solid Waste: Unused or expired solid this compound.
-
Liquid Waste: Solutions containing this compound, including experimental media and residual solvents.
-
Contaminated Materials: Personal protective equipment (gloves, lab coats), disposable labware (pipette tips, tubes), and any other materials that have come into contact with this compound.
Disposal Procedures:
| Waste Type | Disposal Method |
| Solid this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of in regular trash. |
| Liquid Waste | Collect in a designated, sealed, and clearly labeled hazardous waste container. The container should be compatible with the solvents used. |
| Contaminated Materials | Place in a designated hazardous waste bag or container for incineration or other approved disposal methods. |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on published research and should be adapted to specific experimental needs.
GABAA Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for GABAA receptors.
Methodology:
-
Membrane Preparation: Prepare synaptic membranes from the appropriate brain tissue (e.g., rat cortex) through homogenization and differential centrifugation.
-
Assay Buffer: Utilize a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Use a radiolabeled ligand that binds to the benzodiazepine site of the GABAA receptor, such as [³H]Flumazenil.
-
Incubation: In a 96-well plate, combine the membrane preparation, [³H]Flumazenil, and varying concentrations of this compound.
-
Non-Specific Binding: Determine non-specific binding by including a high concentration of an unlabeled benzodiazepine site ligand (e.g., Diazepam).
-
Filtration: After incubation, rapidly filter the samples through glass fiber filters to separate bound and free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Calculate the inhibitory constant (Ki) of this compound from the IC50 value obtained from the competition curve.
Electrophysiology (Whole-Cell Patch Clamp)
This protocol describes the use of whole-cell patch-clamp electrophysiology to assess the functional activity of this compound at GABAA receptors.
Methodology:
-
Cell Culture: Use a cell line stably expressing the desired GABAA receptor subunit combination (e.g., HEK293 cells expressing α1β2γ2 subunits).
-
Recording Solutions:
-
External Solution (aCSF): Containing physiological concentrations of ions (e.g., 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 25 mM NaHCO3, 1.25 mM NaH2PO4, and 25 mM glucose), bubbled with 95% O2/5% CO2.
-
Internal Solution: Containing a potassium-based solution (e.g., 140 mM KCl, 10 mM HEPES, 11 mM EGTA, 2 mM MgCl2, 0.4 mM CaCl2, and 5 mM NaCl) to mimic the intracellular environment.
-
-
Patch Pipettes: Pull glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Apply GABA at a concentration that elicits a submaximal current (e.g., EC20).
-
Co-apply varying concentrations of this compound with the GABA solution to determine its modulatory effect on the GABA-evoked current.
-
-
Data Acquisition and Analysis: Record the currents using a patch-clamp amplifier and appropriate software. Analyze the potentiation of the GABA-evoked current by this compound.
Visualizations
The following diagrams illustrate key conceptual frameworks related to this compound.
Caption: Signaling pathway of the GABAA receptor and the modulatory role of this compound.
Caption: General experimental workflow for the characterization of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
